Product packaging for Gartanin(Cat. No.:CAS No. 33390-42-0)

Gartanin

カタログ番号: B023118
CAS番号: 33390-42-0
分子量: 396.4 g/mol
InChIキー: OJXQLGQIDIPMTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gartanin is a prenylated xanthone naturally occurring in the fruit hulls of Garcinia mangostana (mangosteen) . As a high-purity analytical standard, this compound is intended for research and analytical applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic human use . Extensive research highlights this compound's multifaceted bioactivity, making it a valuable compound for investigating various diseases. Its key research applications and proposed mechanisms of action include: Anticancer Research : this compound demonstrates potent chemopreventive properties, particularly in models of human urinary bladder cancer. Its mechanisms involve inducing cell cycle arrest, promoting autophagy, and suppressing cancer cell migration . Studies show that this compound inhibits the mTOR pathway, evidenced by reduced phosphorylation of p70S6 and 4E-BP1, while simultaneously down-regulating Bcl-2 expression and activating the p53 pathway to trigger apoptosis . Metabolic Disease Research : this compound exhibits multitarget inhibitory activity against key digestive enzymes, including α-amylase (AA), α-glucosidase (AG), and pancreatic lipase (PL) . This suggests its potential for managing obesity and type 2 diabetes by slowing carbohydrate digestion and reducing fat absorption. Neuroprotective and Other Properties : Research also indicates that this compound possesses antioxidant, anti-inflammatory, and antifungal properties, supporting its investigation in neuroprotection and other oxidative stress-related conditions . Researchers should note that in vitro and in silico studies predict this compound is a substrate for cytochrome P450 enzymes, including CYP1A2, 2C9, 2C19, and 3A4, and may be metabolized via sulfation during phases I and II metabolism .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O6 B023118 Gartanin CAS No. 33390-42-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXQLGQIDIPMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187024
Record name 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gartanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33390-42-0
Record name Gartanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33390-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gartanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167 °C
Record name Gartanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Gartanin's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anti-cancer properties, particularly against prostate cancer. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects on prostate cancer cells. Drawing from an extensive review of the scientific literature, this document details the compound's multi-faceted approach to inhibiting cancer progression, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's mechanism of action.

Introduction

Prostate cancer remains a significant global health concern and the second most common cancer in men. While various treatment modalities exist, the development of resistance, particularly in advanced stages, necessitates the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound has garnered considerable attention for its efficacy in preclinical studies. This guide aims to consolidate the current understanding of how this compound exerts its anti-neoplastic effects on prostate cancer cells at the molecular level, providing a valuable resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound's anti-cancer activity in prostate cancer cells is not mediated by a single target but rather through a concerted effort on multiple cellular processes and signaling pathways. The primary mechanisms are detailed below.

Inhibition of NEDDylation Pathway and Skp2 Degradation

A novel and significant mechanism of this compound is its role as a NEDDylation inhibitor.[1] The NEDD8-activating enzyme (NAE) is crucial for the NEDDylation cascade, which regulates the activity of Cullin-RING ligases (CRLs). This compound has been shown to dock onto the regulatory subunit of the NAE complex, inhibiting the conjugation of NEDD8 to Cullin1 and Ubc12.[1][2] This inhibition leads to the destabilization and subsequent proteasome-dependent degradation of S-phase kinase-associated protein 2 (Skp2), an oncoprotein often overexpressed in prostate cancer.[2] The degradation of Skp2 is further facilitated by this compound's ability to induce the expression of FBXW2, an E3 ligase that targets Skp2.[2]

Androgen Receptor (AR) Degradation and ER Stress

This compound effectively targets the androgen receptor (AR), a key driver of prostate cancer growth and progression. It acts as an AR antagonist and promotes its degradation.[3][4] This process is intricately linked to the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][4] this compound treatment leads to the modulation of ER stress markers such as BiP, PERK, IRE1, and CHOP.[3][5] Interestingly, the inhibition of CHOP, a key component of the ER stress pathway, has been observed to stabilize the AR, suggesting a complex regulatory mechanism.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in prostate cancer cells.[4] This programmed cell death is initiated through both intrinsic and extrinsic pathways. Mechanistically, this compound has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhance the activity of executioner caspase-3.[4][6] Furthermore, the downregulation of the NF-κB signaling pathway appears to be a significant contributor to this compound-induced apoptosis.[7]

Cell Cycle Arrest at G1 Phase

This compound effectively halts the proliferation of prostate cancer cells by inducing cell cycle arrest at the G1 phase.[8][9] This arrest is associated with a marked decrease in the expression and activity of cyclin D1, a key regulator of the G1-S transition.[8][10]

Modulation of Other Key Signaling Pathways

The anti-cancer effects of this compound are also attributed to its ability to modulate several other critical signaling pathways, including:

  • mTOR Pathway: this compound can induce autophagy through the inhibition of the mTOR pathway.[1][11]

  • MAPK, JNK, and AKT Pathways: this compound has been reported to inhibit the JNK, AKT, and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the efficacy of this compound in prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
PC313.56 ± 0.20[1]
PC3 (Skp2 overexpressing)~4[2]
PC3 (parental)~14[2]
22Rv18.32 ± 0.18[1]
22Rv114.9[12]
LNCaP15.3[12]

Table 2: Effect of this compound on Apoptosis-Related Proteins

ProteinEffectCell LineReference
Bax/Bcl-2 ratioIncreased22Rv1, LNCaP[4]
Cleaved Caspase-3Increased22Rv1, LNCaP[4]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

gartanin_signaling cluster_this compound This compound cluster_neddylation NEDDylation Pathway cluster_ar AR Signaling & ER Stress cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle This compound This compound NAE NAE This compound->NAE inhibits FBXW2 FBXW2 This compound->FBXW2 induces AR Androgen Receptor (AR) This compound->AR promotes degradation ER_stress ER Stress (UPR) This compound->ER_stress induces Bax_Bcl2 Bax/Bcl-2 ratio This compound->Bax_Bcl2 increases NFkB NF-κB This compound->NFkB inhibits CyclinD1 Cyclin D1 This compound->CyclinD1 inhibits NEDD8_conjugation NEDD8 Conjugation NAE->NEDD8_conjugation activates Cullin1_Ubc12 Neddylated Cullin1 & Ubc12 NEDD8_conjugation->Cullin1_Ubc12 SCF_complex Active SCF Complex Cullin1_Ubc12->SCF_complex activates Skp2 Skp2 SCF_complex->Skp2 stabilizes Skp2->FBXW2 targeted by AR_degradation AR Degradation AR->AR_degradation BiP_PERK_IRE1_CHOP BiP, PERK, IRE1, CHOP ER_stress->BiP_PERK_IRE1_CHOP Caspase3 Caspase-3 Bax_Bcl2->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis inhibits G1_arrest G1 Arrest CyclinD1->G1_arrest promotes progression

Caption: this compound's multi-target mechanism of action in prostate cancer cells.

experimental_workflow cluster_assays Cellular & Molecular Assays start Prostate Cancer Cell Lines (PC3, 22Rv1, LNCaP) treatment This compound Treatment (Dose- and Time-dependent) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (TUNEL, Western Blot for Bax/Bcl-2, Caspase-3) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot (NEDDylation, AR, ER Stress markers) treatment->western_blot ar_binding AR Competitive Binding Assay treatment->ar_binding data_analysis Data Analysis (IC50, Protein Expression, etc.) cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis ar_binding->data_analysis conclusion Mechanism of Action Elucidation data_analysis->conclusion

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action in prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.[6]

  • Cell Seeding: Plate prostate cancer cells (e.g., PC3, 22Rv1, LNCaP) in 24-well plates at a density of 2 x 10^4 cells per well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM). A vehicle control (e.g., 0.1% DMSO) should be included. Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 1 mg/mL. Incubate for 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in prostate cancer cells following this compound treatment.[4][8][13]

  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-NEDD8, anti-Cullin1, anti-Skp2, anti-AR, anti-BiP, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin D1, or anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (TUNEL Assay)

This protocol is for the detection of DNA fragmentation in apoptotic cells.[4][14]

  • Sample Preparation: Grow prostate cancer cells on coverslips and treat with this compound. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • Equilibration: Wash the cells and incubate with an equilibration buffer for 10 minutes.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Detection: If an indirectly labeled dUTP is used, incubate with a corresponding detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorophore).

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit a fluorescent signal in their nuclei.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[15][16]

  • Cell Preparation: Treat prostate cancer cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

In Vitro NEDDylation Assay

This protocol is for assessing the direct inhibitory effect of this compound on the NEDDylation cascade.[5]

  • Reaction Mixture Preparation: Prepare a master mix containing NEDD8-activating enzyme E1 (APP-BP1/UBA3), NEDD8-conjugating enzyme E2 (UbcH12), and NEDD8 in a reaction buffer.

  • This compound Addition: Add different concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

  • Initiation of Reaction: Start the reaction by adding Mg2+ and ATP. Incubate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding EDTA.

  • Analysis: Analyze the reaction products by non-reducing Western blot using an anti-Ubc12 antibody to detect both unconjugated Ubc12 and NEDD8-conjugated Ubc12.

Androgen Receptor (AR) Competitive Binding Assay

This protocol is to determine if this compound can directly compete with androgens for binding to the AR.[1][2]

  • Preparation of AR: Use a source of androgen receptor, such as rat prostate cytosol or a recombinant AR ligand-binding domain (LBD).

  • Competition Reaction: In a multi-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of this compound or a known AR antagonist (e.g., flutamide) as a positive control.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or scintillation proximity assay (SPA).

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: The ability of this compound to compete with the radiolabeled androgen for AR binding is determined by the reduction in the radioactive signal. The IC50 value for binding can be calculated.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for prostate cancer by targeting multiple, interconnected pathways essential for cancer cell survival and proliferation. Its ability to inhibit the NEDDylation pathway, promote androgen receptor degradation, induce apoptosis, and cause cell cycle arrest underscores its pleiotropic anti-cancer effects. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research into the clinical translation of this compound and the development of novel, targeted therapies for prostate cancer. Continued investigation into the in vivo efficacy, safety profile, and potential synergistic effects with existing chemotherapies is warranted.

References

Gartanin's Impact on Glioma: A Technical Guide to Signaling Pathways and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a natural xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has emerged as a promising anti-cancer agent, demonstrating significant efficacy against glioma, the most common and aggressive primary brain tumor. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-glioma activity, with a focus on its modulation of key signaling pathways. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for essential assays, and visual representations of the intricate signaling networks involved. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development, facilitating further investigation into this compound as a potential therapeutic for glioma.

Introduction

Glioma remains a formidable challenge in oncology due to its rapid proliferation, diffuse infiltration into the brain parenchyma, and inherent resistance to conventional therapies. The need for novel therapeutic strategies has led to the exploration of natural compounds with anti-cancer properties. This compound has demonstrated potent cytotoxic and anti-proliferative effects against various glioma cell lines.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and autophagy, as well as the suppression of cell migration.[2][4] These cellular events are orchestrated through the modulation of critical intracellular signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[1][2][4] This guide will dissect these pathways and the experimental evidence that substantiates this compound's role as a modulator of these networks in the context of glioma.

Quantitative Analysis of this compound's Anti-Glioma Effects

The efficacy of this compound has been quantified across various studies, providing a clear picture of its potency and tumor-specific action. The following tables summarize key quantitative data from research on this compound's effects on glioma cells.

Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines

Cell LineAssayIC50 Value (µM)Treatment Duration (hrs)Reference
T98GMTT10.824[2]
HT22 (normal mouse neuron)MTT54.224[2]

Table 2: Effect of this compound on Cell Viability in Glioma Cell Lines

Cell LineThis compound Concentration (µM)Inhibition Rate (%)Treatment Duration (hrs)Reference
T98G1046.524[2]
T98GVariousDose-dependent24, 48, 72[2][4]
U87VariousDose-dependentNot Specified[2][3]
U251VariousDose-dependentNot Specified[2][3]

Table 3: this compound-Induced Cell Cycle Arrest in T98G Glioma Cells

This compound Concentration (µM)% of Cells in G1 Phase (Control)% of Cells in G1 Phase (Treated)Treatment Duration (hrs)Reference
3~45%~55%24[2][5]
10~45%~65%24[2][5]

Core Signaling Pathways Modulated by this compound in Glioma

This compound exerts its anti-tumor effects by strategically interfering with pro-survival and pro-proliferative signaling pathways within glioma cells. The two primary pathways identified are the PI3K/Akt/mTOR and the MAPK pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and autophagy. In many cancers, including glioma, this pathway is constitutively active, promoting tumorigenesis.[6][7] this compound has been shown to inhibit this pathway at multiple key nodes.[2][4][8]

This compound treatment of T98G glioma cells leads to a time-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR.[2][8] This inhibition of the PI3K/Akt/mTOR axis is a critical event that triggers autophagy, a cellular self-degradation process that, in this context, contributes to the anti-viability effect of this compound.[2][4] Evidence for this compound-induced autophagy includes the increased expression of Beclin 1 and LC3-II, and the decreased expression of p62.[2][4] The anti-proliferative effect of this compound can be significantly counteracted by autophagy inhibitors, confirming the crucial role of this process in this compound's mechanism of action.[4]

Gartanin_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Autophagy->Cell_Growth Autophagy->Proliferation

This compound inhibits the PI3K/Akt/mTOR pathway, leading to autophagy induction.
The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration.[9][10] In glioma, the MAPK pathway is often dysregulated, contributing to the tumor's aggressive phenotype.[7] this compound has been found to suppress the MAPK signaling pathway, which is linked to its ability to inhibit glioma cell migration.[1][2][4]

Specifically, this compound treatment has been shown to decrease the phosphorylation of key MAPK members, including ERK and p38.[4] This inhibition of the MAPK pathway leads to the downregulation of the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][4] MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion and migration. By suppressing the MAPK/MMP axis, this compound effectively curtails the migratory capacity of glioma cells.[4]

Gartanin_MAPK_Pathway cluster_cytoplasm_mapk Cytoplasm Gartanin_mapk This compound MAPK_Pathway MAPK Pathway (ERK, p38) Gartanin_mapk->MAPK_Pathway MMP2_9 MMP-2 / MMP-9 (Expression & Activity) MAPK_Pathway->MMP2_9 Cell_Migration Cell_Migration MMP2_9->Cell_Migration

This compound suppresses the MAPK pathway, inhibiting cell migration.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on glioma cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.

Protocol:

  • Cell Seeding: Plate glioma cells (e.g., T98G, U87, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.

Protocol:

  • Cell Lysis: After treating glioma cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, p62, p-ERK, ERK, p-p38, p38, Cyclin D1, p27Kip1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory ability of glioma cells.

Protocol:

  • Cell Seeding: Grow glioma cells to confluence in 6-well plates.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A decrease in the rate of wound closure in this compound-treated cells compared to the control indicates an inhibition of cell migration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on glioma cells.

Gartanin_Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture Glioma Cell Culture (T98G, U87, U251) Gartanin_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Gartanin_Treatment Cell_Viability Cell Viability Assay (MTT) Gartanin_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Gartanin_Treatment->Cell_Cycle Migration_Assay Migration Assay (Wound Healing) Gartanin_Treatment->Migration_Assay Protein_Analysis Protein Analysis (Western Blot) Gartanin_Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Migration_Assay->Data_Analysis Protein_Analysis->Data_Analysis

A representative workflow for studying this compound's effects on glioma cells.

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for glioma. Its ability to simultaneously target multiple critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades, underscores its potential to overcome the notorious resistance of glioma to conventional treatments. The induction of cell cycle arrest and autophagy, coupled with the inhibition of cell migration, highlights a multi-pronged attack on glioma's malignant characteristics.

Future research should focus on in vivo studies using animal models of glioma to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.[1] Combination studies with existing chemotherapeutic agents or radiotherapy could also reveal synergistic effects, potentially leading to more effective treatment regimens. Furthermore, the identification of specific molecular markers that predict sensitivity to this compound could pave the way for a personalized medicine approach in the treatment of glioma. The detailed information provided in this technical guide is intended to serve as a solid foundation for these future endeavors, ultimately aiming to translate the promise of this compound into tangible clinical benefits for glioma patients.

References

The Antioxidant Properties of Gartanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Free Radical Scavenging and Cellular Antioxidant Mechanisms of a Promising Xanthone (B1684191)

Gartanin, a prenylated xanthone predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse bioactive properties. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural compounds.

In Vitro Antioxidant Activity of this compound

This compound exhibits significant antioxidant activity through various mechanisms, including direct free radical scavenging and modulation of cellular antioxidant defense systems. The following tables summarize the quantitative data from key in vitro antioxidant assays.

Table 1: Radical Scavenging Activity of this compound
AssayIC50 Value (µg/mL)IC50 Value (µM)Reference Compound (IC50)Source
DPPH20.6452.0α-Mangostin (71.10 µg/mL), γ-Mangostin (8.43 µg/mL)[1]
ABTSData not availableData not availableα-Mangostin (29.33 µg/mL), γ-Mangostin (3.31 µg/mL)[1]

Note: The DPPH IC50 value for this compound was found in a study on an extract of Garcinia mangostana, where this compound was a component. Data for pure this compound in ABTS assays was not available in the reviewed literature. For comparison, the IC50 values for the more extensively studied xanthones, α-mangostin and γ-mangostin, are provided.[1]

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound
CompoundORAC Value (µmol TE/g)
This compoundData not available
Mangosteen Pericarp ExtractImproved antioxidant capacity noted with high this compound content
Table 3: Cellular Antioxidant Activity (CAA) of this compound
Cell LineAssay ParameterResultReference CompoundSource
Data not availableData not availableData not availableData not available

Note: Quantitative data from Cellular Antioxidant Activity (CAA) assays specifically for this compound were not found in the reviewed scientific literature.

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense network by influencing the expression and activity of key antioxidant enzymes.

Table 4: Effect of this compound on Antioxidant Enzyme Activity
EnzymeCell/Tissue ModelEffectMethod of MeasurementSource
Superoxide Dismutase (SOD)Data not availableData not availableData not available
Catalase (CAT)Data not availableData not availableData not available
Glutathione Peroxidase (GPx)Data not availableData not availableData not available

Note: Specific studies quantifying the direct effect of isolated this compound on the activity of SOD, CAT, and GPx enzymes are limited. However, extracts of mangosteen pericarp, which contain this compound, have been shown to influence the expression and activity of these enzymes. For instance, alpha-mangostin, a related xanthone, has been demonstrated to reverse the reduction of CAT and SOD2.[1]

Mechanism of Action: Activation of the Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of genes encoding for Phase II detoxification enzymes and antioxidant proteins, thereby bolstering the cell's antioxidant capacity. Studies have shown that this compound is an inducer of the Nrf2 pathway.[2]

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces conformational change Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Initiates Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol start->prep_dpph prep_sample Prepare this compound dilutions start->prep_sample reaction Mix this compound with DPPH solution prep_dpph->reaction prep_sample->reaction incubation Incubate in dark (e.g., 30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 value measurement->calculation end End calculation->end ABTS_Assay_Workflow start Start gen_abts Generate ABTS•+ with Potassium Persulfate start->gen_abts prep_sample Prepare this compound dilutions start->prep_sample adjust_abts Dilute ABTS•+ to Absorbance ~0.7 gen_abts->adjust_abts reaction Mix this compound with ABTS•+ solution adjust_abts->reaction prep_sample->reaction measurement Measure Absorbance at 734 nm after 6 min reaction->measurement calculation Calculate % Inhibition and IC50 value measurement->calculation end End calculation->end

References

Gartanin: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Xanthones from mangosteen are well-documented for their wide range of biological activities, such as antioxidant, anti-proliferative, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound and related xanthones, focusing on the underlying molecular mechanisms, experimental protocols, and quantitative data to support further research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-studied xanthones from Garcinia mangostana, such as α-mangostin and γ-mangostin, to provide a robust framework for understanding its potential efficacy.

The primary mechanism of the anti-inflammatory action of these xanthones involves the downregulation of key inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound and related compounds can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data on Anti-inflammatory Effects of Mangosteen Xanthones

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of xanthones isolated from Garcinia mangostana. It is important to note that while this compound is a known anti-inflammatory xanthone, specific IC50 values are not consistently reported in the literature. Therefore, data for the more extensively studied α-mangostin and γ-mangostin are presented to provide a comparative context for the potential potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Cell LineReference
α-Mangostin12.4RAW 264.7[1][2]
γ-Mangostin10.1RAW 264.7[1][2]
α-Mangostin3.1RAW 264.7[3][4]
γ-Mangostin6.0RAW 264.7[3][4]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Cell LineReference
α-Mangostin13.9RAW 264.7[3][4]
γ-Mangostin13.5RAW 264.7[3][4]

Table 3: Inhibition of Pro-inflammatory Cytokine Release

CompoundCytokineIC50 (µM)Cell LineReference
α-MangostinTNF-α> 31.8RAW 264.7[4]
γ-MangostinTNF-α> 64.8RAW 264.7[4]
α-MangostinIL-4> 31.8RAW 264.7[4]
γ-MangostinIL-4> 64.8RAW 264.7[4]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and related xanthones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the in vitro anti-inflammatory activity of a test compound like this compound.

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Assessment A Macrophage Seeding (e.g., RAW 264.7) B Pre-treatment with this compound (various concentrations) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation (e.g., 24 hours) C->D E Cell Viability Assay (e.g., MTT) D->E F Collect Supernatant D->F I Collect Cell Lysate D->I G Griess Assay for NO F->G H ELISA for PGE2, TNF-α, IL-6 F->H J Western Blot for NF-κB & MAPK Pathways I->J

Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->IkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_mapk MAPK Signaling Pathway LPS LPS Receptor Receptor Complex LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK Phosphorylation (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes This compound This compound This compound->MAPK Inhibition

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the in vitro anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells, typically <0.1%) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.

    • Incubate the cells for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine measurements; shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated, non-LPS stimulated) group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the incubation period.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.

    • Follow the manufacturer's instructions, which typically involve:

      • Adding standards and samples to wells pre-coated with a specific capture antibody.

      • Incubating to allow the target protein to bind.

      • Washing the wells to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the concentration of the target molecule based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Procedure:

    • After a shorter incubation period (e.g., 15-60 minutes for MAPK phosphorylation, 30-120 minutes for IκBα degradation and NF-κB translocation), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Conclusion

This compound, a xanthone from Garcinia mangostana, exhibits significant potential as an in vitro anti-inflammatory agent. Although specific quantitative data for this compound remains to be fully elucidated, the extensive research on related xanthones like α- and γ-mangostin provides a strong indication of its likely mechanisms and potency. The primary mode of action is the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound's anti-inflammatory properties, which is essential for its further development as a potential therapeutic agent for inflammatory diseases. Future research should focus on generating specific quantitative data for this compound to precisely define its therapeutic window and compare its efficacy with other known anti-inflammatory compounds.

References

Gartanin: A Comprehensive Technical Guide on its Chemical Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a naturally occurring xanthone (B1684191), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antineoplastic, antioxidant, and anti-inflammatory properties.[1][2] A thorough understanding of its chemical structure and the functional groups it comprises is fundamental to elucidating its mechanisms of action and for guiding future drug design and development efforts. This technical guide provides an in-depth analysis of the molecular architecture of this compound, supported by quantitative data and a visual representation of its structure.

Chemical Structure of this compound

This compound is a prenylated xanthone with the chemical formula C₂₃H₂₄O₆.[3] Its systematic IUPAC name is 1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one.[3][4] The core of the molecule is a dibenzo-γ-pyrone heterocyclic scaffold, characteristic of the xanthone class of compounds.[5] This central ring system is extensively substituted with hydroxyl and prenyl groups that contribute significantly to its chemical properties and biological activity.

The structure of this compound is characterized by a tricyclic xanthone core with hydroxyl groups at positions 1, 3, 5, and 8, and two 3-methylbut-2-enyl (prenyl) groups at positions 2 and 4.[3]

Visual Representation of this compound's Structure

Gartanin_Structure cluster_xanthone Xanthone Core gartanin_structure

Caption: 2D chemical structure of this compound.

Functional Groups

The distinct biological activities of this compound can be attributed to the specific functional groups present in its structure. These groups are key sites for molecular interactions and chemical reactions.

  • Xanthone Core: The fundamental dibenzo-γ-pyrone structure forms the backbone of the molecule. This core includes:

    • Aromatic Rings: Two benzene (B151609) rings are fused to a central pyran ring, contributing to the planarity and aromaticity of the molecule.

    • α,β-Unsaturated Ketone: A ketone group (C=O) is conjugated with a carbon-carbon double bond within the pyran ring. This feature is a Michael acceptor and can participate in various biological interactions.

    • Ether Linkage: An ether group (C-O-C) is also part of the central pyran ring.

  • Hydroxyl Groups (-OH): this compound possesses four phenolic hydroxyl groups.[3] These groups are crucial for its antioxidant activity, acting as hydrogen donors to neutralize free radicals. They also contribute to the molecule's polarity and ability to form hydrogen bonds, which is vital for its interaction with biological targets.

  • Prenyl Groups (-CH₂-CH=C(CH₃)₂): Two isoprenoid side chains, specifically prenyl groups, are attached to the xanthone core.[3] These lipophilic groups increase the molecule's affinity for cell membranes and can influence its pharmacokinetic properties. The double bond within the prenyl group can also be a site for chemical modification.

Diagram of this compound's Functional Groups

Gartanin_Functional_Groups cluster_0 This compound Molecule cluster_1 Functional Groups This compound Xanthone Xanthone Core (Ketone, Ether, Aromatic Rings) This compound->Xanthone Hydroxyl Hydroxyl Groups (-OH) This compound->Hydroxyl Prenyl Prenyl Groups This compound->Prenyl

Caption: Key functional groups present in the this compound molecule.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₃H₂₄O₆[3][6]
Molecular Weight 396.4 g/mol [3][6]
Melting Point 167 °C[3]
Appearance Yellow powder[7]
Solubility Soluble in chloroform[6][7]
UV-Vis λmax 224, 259, 284, 351 nm[6]

Experimental Protocols

The isolation and characterization of this compound from its natural sources, primarily the pericarp of mangosteen (Garcinia mangostana), involve standard phytochemical techniques.[2][8]

Extraction and Isolation

A general protocol for the extraction and isolation of this compound is as follows:

  • Sample Preparation: The dried and powdered pericarp of Garcinia mangostana is used as the starting material.

  • Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol.[2] This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the xanthones.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Purification: The crude extract is then subjected to column chromatography for purification.[8]

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate (B1210297) is often employed. The polarity of the mobile phase is gradually increased to separate the different components of the extract.

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., chloroform-hexane) to obtain pure this compound as a yellow, needle-like solid.[2]

Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups. Expected characteristic peaks include:

    • ~3414 cm⁻¹ (O-H stretching of hydroxyl groups)[9]

    • ~2961-2859 cm⁻¹ (C-H stretching of alkyl groups)[9]

    • ~1643-1611 cm⁻¹ (C=O stretching of the ketone group)[9]

    • ~1582 cm⁻¹ (C=C stretching of aromatic rings)[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Signaling Pathways and Biological Activity

This compound has been reported to modulate several key signaling pathways, contributing to its antineoplastic effects. For instance, it has been shown to induce cell cycle arrest and autophagy in human glioma cells by targeting the PI3K/Akt/mTOR and MAPK signaling pathways.[1][7]

Logical Relationship of this compound's Action

Gartanin_Signaling This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR MAPK MAPK Pathway This compound->MAPK Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest Autophagy Autophagy PI3K_Akt_mTOR->Autophagy MAPK->Cell_Cycle_Arrest MAPK->Autophagy Antineoplastic_Effects Antineoplastic Effects Cell_Cycle_Arrest->Antineoplastic_Effects Autophagy->Antineoplastic_Effects

Caption: this compound's influence on key signaling pathways leading to antineoplastic effects.

Conclusion

This compound's unique chemical architecture, characterized by a substituted xanthone core with multiple hydroxyl and prenyl functional groups, underpins its significant biological activities. This guide provides a foundational understanding for researchers and drug development professionals, offering a detailed overview of its structure, key chemical data, and established experimental protocols. Further investigation into the structure-activity relationships of this compound will be instrumental in harnessing its therapeutic potential.

References

Gartanin: A Technical Guide to Solubility in DMSO and Ethanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of gartanin, a bioactive xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). Accurate solubility data is critical for the design and reproducibility of in vitro and in vivo studies, ensuring reliable experimental outcomes in drug discovery and development. This document details quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of this compound's key signaling pathways.

Quantitative Solubility Data

The solubility of this compound is a key parameter for preparing stock solutions and conducting various biological assays. While extensive quantitative data across a wide range of solvents is limited, established values exist for dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventFormulaMolar Mass ( g/mol )SolubilityConditions & Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13125 mg/mL (315.31 mM)Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
Ethanol (B145695) (EtOH)C₂H₅OH46.07Soluble (Quantitative value not specified)This compound is commonly extracted from its natural source using ethanol (typically 70-95%), indicating its solubility.[2][3] However, a precise mg/mL value for pure this compound in pure ethanol is not readily available in the literature.
ChloroformCHCl₃119.38Soluble [4]-
n-HexaneC₆H₁₄86.18Insoluble [2][5]-

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for preclinical research. The following protocol is a standardized, stepwise method for assessing the solubility of a test chemical like this compound for in vitro cytotoxicity assays.

General Solubility Testing Protocol

This protocol is adapted from the ICCVAM Recommended Protocol for determining test chemical solubility and employs a sequential approach using preferred solvents in biomedical research.[6]

Objective: To determine the maximum soluble concentration of this compound in a given solvent through visual observation.

Materials:

  • This compound (solid form)

  • Solvents: Cell Culture Medium, Dimethyl Sulfoxide (DMSO), Ethanol (EtOH)

  • Glass test tubes

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at 37°C

Procedure:

  • Initial High-Concentration Test (Tier 1: 20 mg/mL):

    • Weigh approximately 10 mg of this compound into a glass tube.

    • Add 0.5 mL of the primary solvent (e.g., cell culture medium) to achieve a target concentration of 20 mg/mL.

    • Gently mix the solution at room temperature by vortexing for 1-2 minutes.[6]

    • If the compound does not dissolve, sonicate the tube in a water bath for up to 5 minutes.

    • If the compound remains undissolved, warm the solution to 37°C for up to 60 minutes.[6]

    • Visually inspect the solution for any signs of cloudiness or precipitate. A completely clear solution indicates solubility at this concentration. If soluble, the protocol is complete for this solvent. If not, proceed to the next step.

  • Dilution Step (Tier 2: 2 mg/mL):

    • If the compound was insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to achieve a concentration of 2 mg/mL.

    • Repeat the mixing, sonication, and warming steps as described above.

    • If the compound is soluble, the maximum solubility is between 2 mg/mL and 20 mg/mL. If it remains insoluble, proceed to test the next solvent.

  • Alternative Solvent Testing (Tier 3: DMSO/Ethanol):

    • If this compound is insoluble in the primary solvent (e.g., culture medium) at 2 mg/mL, repeat the procedure starting with a high concentration (e.g., 200 mg/mL, though based on known data for this compound, starting at 150 mg/mL for DMSO is reasonable) in the next preferred solvent, typically DMSO.[6]

    • If the compound is insoluble in DMSO, test its solubility in ethanol using the same stepwise procedure.[6]

Quantitative Analysis Methods

For more precise solubility determination beyond visual inspection, analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be employed.[7] In these methods, a saturated solution is prepared, centrifuged or filtered to remove undissolved solid, and the concentration of the this compound in the clear supernatant is measured against a standard curve.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described in section 2.1.

G start Start: Weigh this compound tier1 Tier 1: Add Solvent (e.g., Culture Medium) Target: 20 mg/mL start->tier1 mix Mechanical Procedures: 1. Vortex 2. Sonicate 3. Warm to 37°C tier1->mix check1 Visually Soluble? mix->check1 stop End: Solubility ≥ 20 mg/mL check1->stop Yes tier2 Tier 2: Dilute to 2 mg/mL (Add 10x Solvent Volume) check1->tier2 No tier2->mix check2 Visually Soluble? check2->stop Yes (Solubility is < 20 mg/mL and ≥ 2 mg/mL) tier3 Tier 3: Test Next Solvent (e.g., DMSO or Ethanol) Start at High Concentration check2->tier3 No fail End: Insoluble in Medium check2->fail If no other solvents tested tier3->mix

Caption: Workflow for determining this compound solubility.

This compound's Impact on the mTOR Signaling Pathway

This compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth, proliferation, and survival. It achieves this through distinct mechanisms in different cell lines, such as by activating AMPKα or inactivating AKT, ultimately leading to the induction of autophagy and apoptosis.[8][9][10]

G This compound This compound AMPK AMPKα This compound->AMPK Activates (T24 cells) AKT AKT This compound->AKT Inactivates (RT4 cells) p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates mTOR mTOR Pathway AMPK->mTOR AKT->mTOR p70S6 p70S6 & 4E-BP1 mTOR->p70S6 Autophagy Autophagy Induction p70S6->Autophagy Bax Bax p53->Bax Apoptosis Apoptosis Induction Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's inhibition of the mTOR pathway.

This compound as a NEDDylation Inhibitor

This compound has been identified as a novel inhibitor of the NEDDylation pathway. It prevents the conjugation of the ubiquitin-like protein NEDD8 to target proteins, particularly cullins. This disrupts the activity of SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes, leading to the stabilization of tumor suppressors like p27 and inducing autophagy.[11]

G cluster_results This compound This compound Ubc12 Ubc12~NEDD8 This compound->Ubc12 Inhibits Nedd_Cullin1 Neddylated Cullin1 This compound->Nedd_Cullin1 Inhibits Skp2 Skp2 Degradation This compound->Skp2 Autophagy Autophagy Induction This compound->Autophagy Cullin1 Cullin1 Ubc12->Cullin1 NEDD8 Conjugation SCF Active SCF E3 Ligase (e.g., SCF-Skp2) Nedd_Cullin1->SCF Forms SCF->Skp2 Leads to Degradation p27 p27 Upregulation SCF->p27 Targets for Degradation

Caption: this compound's inhibition of the NEDDylation pathway.

References

Stability of Gartanin in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a specific focus on its stability. While direct quantitative data on the stability of this compound in aqueous solutions remains limited in publicly available literature, this document synthesizes related findings, details established analytical methodologies for its quantification, and outlines its known biological signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their ongoing and future work with this promising natural compound.

Physicochemical Properties and Solubility

This compound is a yellow powder with the chemical formula C₂₃H₂₄O₆ and a molecular weight of 396.43 g/mol .[3][] Its solubility properties are a critical consideration for its formulation and delivery. Currently, detailed quantitative studies on its solubility in aqueous solutions at various pH levels are not extensively reported. However, it is known to be soluble in chloroform.[3][][5] The stability of solid this compound is reported to be at least four years when stored at -20°C.[5]

Stability in Solution: Current Understanding

One study involving forced degradation of mangosteen extracts, which contain this compound, α-mangostin, and γ-mangostin, indicated that hydrolysis under moisture and temperature did not lead to significant differences in the chemical or biological properties of the extracts.[6] However, this study did not provide specific quantitative data on the degradation of this compound itself.

The thermal degradation of another class of compounds, anthocyanins, from mangosteen rind has been studied, but these results are not directly transferable to xanthones like this compound due to structural and chemical differences.[7]

Given the lack of specific data, it is recommended that researchers undertaking studies with this compound in aqueous media perform their own stability assessments under their specific experimental conditions.

Experimental Protocols for this compound Analysis

The quantification of this compound is crucial for both stability studies and the evaluation of its biological activity. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification

This protocol is based on methodologies reported for the analysis of this compound in mangosteen rind extracts.[8][9][10]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.

  • Column: Enduro C-18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water containing 0.1% phosphoric acid in a ratio of 95:5 (v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: 375 nm.[8]

  • Column Temperature: Maintained at ambient temperature.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent like methanol. A series of working standards are prepared by diluting the stock solution to concentrations ranging from, for example, 10 to 80 ppm.[8]

  • Sample Preparation: For extracts, a solid-phase extraction (SPE) with a C-18 cartridge may be employed for sample clean-up. The extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[8]

  • Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis of this compound.

Gartanin_HPLC_Workflow This compound HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start This compound-containing Sample SPE Solid-Phase Extraction (SPE) (Optional) Start->SPE Extracts Dissolve Dissolve in Mobile Phase Start->Dissolve Pure Compound SPE->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detect PDA Detector (375 nm) HPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result This compound Concentration Quantify->Result

Caption: Workflow for this compound Quantification using HPLC.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cell lines.

Anticancer Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against several human bladder cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
T24Bladder Cancer4.1 - 18.1[5][11]
UM-UC-3Bladder Cancer4.1 - 18.1[5]
HT-1376Bladder Cancer4.1 - 18.1[5]
TCCSUPBladder Cancer4.1 - 18.1[5]
RT4Bladder CancerNot specified[11]
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

1. mTOR Pathway Inhibition: In bladder cancer cells, this compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[11][12] This inhibition is mediated through different mechanisms in different cell lines, including the activation of AMPKα and the inactivation of AKT.[11] The downstream effects include the suppression of p70S6 and 4E-BP1 expression, leading to the induction of autophagy and apoptosis.[11][12]

mTOR_Pathway_Inhibition This compound's Inhibition of the mTOR Pathway This compound This compound AMPK AMPKα This compound->AMPK Activates (T24 cells) AKT AKT This compound->AKT Inactivates (RT4 cells) mTOR mTOR Pathway AMPK->mTOR AKT->mTOR Downstream p70S6 & 4E-BP1 mTOR->Downstream Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Proliferation Downstream->CellGrowth

Caption: this compound's modulation of the mTOR signaling pathway.

2. Androgen Receptor (AR) Degradation: In the context of prostate cancer, this compound acts as an androgen receptor degradation enhancer.[13][14] This process is believed to be regulated by the unfolded protein response (UPR) pathway, involving the modulation of ER stress markers such as BiP, PERK, IRE1, and CHOP.[13][14]

AR_Degradation_Pathway This compound-induced Androgen Receptor Degradation This compound This compound AR_LBD Androgen Receptor Ligand-Binding Domain This compound->AR_LBD Interacts with UPR Unfolded Protein Response (UPR) Pathway This compound->UPR Induces ER_Stress ER Stress Markers (BiP, PERK, IRE1, CHOP) UPR->ER_Stress Modulates AR_Degradation AR Degradation UPR->AR_Degradation

Caption: this compound's role in the degradation of the Androgen Receptor.

3. NEDDylation Inhibition: this compound has been identified as a novel inhibitor of NEDDylation.[15] It prevents the removal of NEDD8 from Ubc12 and Cullin-1, which in turn alters the activity of SCF ubiquitin ligases.[15] This leads to the degradation of oncogenic proteins like Skp2 and an increase in the expression of tumor suppressors like p27/Kip1, ultimately resulting in cell growth inhibition and the induction of autophagy.[15]

Neddylation_Inhibition_Pathway This compound's Inhibition of the NEDDylation Pathway This compound This compound Neddylation NEDDylation Pathway (Ubc12, Cullin-1) This compound->Neddylation Inhibits Skp2 Skp2 Degradation This compound->Skp2 SCF_Complex SCF Ubiquitin Ligase (e.g., SCF-Skp2) Neddylation->SCF_Complex Activates SCF_Complex->Skp2 Targets for Degradation (Inhibited by this compound) p27 p27/Kip1 Upregulation Skp2->p27 Leads to Growth_Inhibition Cell Growth Inhibition Skp2->Growth_Inhibition Autophagy Autophagy Induction Skp2->Autophagy p27->Growth_Inhibition

Caption: this compound's mechanism as a NEDDylation inhibitor.

Future Directions and Conclusion

This compound is a natural product with significant therapeutic potential, particularly in oncology. While its biological mechanisms of action are being actively investigated, a notable gap exists in the understanding of its stability in aqueous solutions. For the successful development of this compound as a therapeutic agent, comprehensive studies on its degradation kinetics, pH-stability profile, and the identification of its degradation products are imperative. Such data will be critical for the development of stable formulations with optimal bioavailability and therapeutic efficacy. This guide provides a summary of the current knowledge and underscores the need for further research in these areas.

References

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gartanin in Mice

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Whitepaper on the Bioavailability and Pharmacokinetics of Gartanin in Mice

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of this compound, a bioactive xanthone (B1684191) found in mangosteen (Garcinia mangostana), specifically within murine models. Extensive literature searches indicate a notable gap in research, with no dedicated studies publishing specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in mice. The majority of existing research focuses on the primary xanthone, α-mangostin.

Therefore, this whitepaper adopts a dual approach. Firstly, it presents the available qualitative data on this compound's absorption and metabolism. Secondly, it provides a detailed summary of the well-documented pharmacokinetic profile and experimental protocols for α-mangostin in mice, serving as a valuable reference point and a surrogate for understanding the potential behavior of structurally similar xanthones like this compound. Furthermore, this guide delves into the known signaling pathways modulated by this compound and presents these in the requested visual format.

This compound: Current Understanding of its Bioavailability and Metabolism in Mice

While specific pharmacokinetic values for this compound in mice remain elusive in the current body of scientific literature, several studies provide qualitative insights into its absorption and metabolic fate.

  • Absorption: this compound, along with other xanthones, has been detected in the serum, urine, and various tissues of mice that have been administered mangosteen extract, confirming its absorption from the gastrointestinal tract[1]. The presence of this compound in colon xenograft tumors in mice fed a diet containing α-mangostin further supports its systemic availability[1]. Some evidence suggests that co-administration with a high-fat meal may enhance the absorption of this compound[2][3].

  • Metabolism: In vitro studies utilizing liver microsomes have shown that this compound undergoes metabolism, with hydroxylation being identified as a primary metabolic pathway[4][5]. There are notable species-dependent differences in its metabolism[4][5]. In silico and in vitro predictions suggest that this compound is likely metabolized by Cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, and 3A) and may undergo phase II conjugation, specifically sulfation[6].

Pharmacokinetics of α-Mangostin in Mice: A Surrogate Profile

Given the absence of specific data for this compound, the pharmacokinetic profile of α-mangostin, the most abundant xanthone in mangosteen, offers the best available surrogate for researchers. Multiple studies have characterized its behavior in mice following oral administration.

Table 1: Summary of α-Mangostin Pharmacokinetic Parameters in Mice

ParameterValueMouse StrainDosageVehicleReference
Cmax (Maximum Plasma Concentration)1,382 nmol/LC57BL/6100 mg/kg (pure compound)Not Specified[7]
871 nmol/L (357 ng/mL)C57BL/6100 mg/kg (extract, equiv. 36 mg/kg α-mangostin)Cottonseed Oil[7]
Tmax (Time to Maximum Concentration)30 minutesC57BL/6100 mg/kg (pure compound)Not Specified[7]
1 hourC57BL/6100 mg/kg (extract, equiv. 36 mg/kg α-mangostin)Cottonseed Oil[7]
AUC (Area Under the Curve)5,736 nmol/L/hrC57BL/6100 mg/kg (pure compound)Not Specified[7]
t1/2 (Half-life)5 hoursC57BL/6100 mg/kg (pure compound)Not Specified[7]
8.2 hoursC57BL/6100 mg/kg (extract, equiv. 36 mg/kg α-mangostin)Cottonseed Oil[7]

Experimental Protocols for Oral Pharmacokinetic Studies in Mice

The following section details a representative experimental protocol for assessing the pharmacokinetics of a xanthone, based on studies of α-mangostin. This can be adapted for future studies on this compound.

3.1. Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 are commonly used for pharmacokinetic studies[7][8].

  • Health Status: Healthy, specific-pathogen-free animals.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

3.2. Dosing and Administration

  • Compound Preparation: The test compound (e.g., this compound) should be dissolved or suspended in a suitable vehicle. Cottonseed oil is a commonly used vehicle for oral administration of hydrophobic compounds like xanthones[7].

  • Route of Administration: Oral gavage is a standard method to ensure accurate dosing.

  • Dosage: Dosages used for α-mangostin in mice have ranged from 36 mg/kg to 100 mg/kg[7][8]. Dose selection for this compound should be based on preliminary toxicity and efficacy studies.

  • Fasting: Mice are typically fasted overnight (approximately 12 hours) before oral administration to reduce variability in absorption, though water is provided ad libitum.

3.3. Sample Collection

  • Matrix: Plasma is the most common matrix for pharmacokinetic analysis.

  • Time Points: Blood samples are collected at multiple time points post-administration to construct a concentration-time curve. Typical time points for α-mangostin studies have included 0, 0.5, 1, 2, 4, 8, 12, and 24 hours[7][8].

  • Collection Method: Blood is typically collected via retro-orbital sinus, saphenous vein, or cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA or heparin).

3.4. Sample Analysis

  • Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity[7][8].

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation. The resulting supernatant is then analyzed.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Experimental Workflow for Oral Pharmacokinetic Study in Mice

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (C57BL/6 Mice, 1 week) fasting Overnight Fasting (approx. 12 hours) animal_acclimatization->fasting compound_prep Compound Formulation (this compound in Vehicle) dosing Oral Administration (Gavage) compound_prep->dosing fasting->dosing blood_collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation, Protein Precipitation) blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis (Quantification of this compound) plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) lcms_analysis->pk_analysis

Caption: Workflow for a typical oral pharmacokinetic study in mice.

This compound and its Influence on Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases.

4.1. mTOR Pathway Inhibition and Autophagy Induction this compound can inhibit the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation. This inhibition leads to the induction of autophagy, a cellular self-degradation process. The proposed mechanism involves the activation of AMPKα and the inhibition of AKT, which in turn reduces the phosphorylation of downstream mTOR targets like p70S6K and 4E-BP1.

This compound's Effect on the mTOR Signaling Pathway

mtor_pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Cellular Response This compound This compound akt AKT This compound->akt Inhibits ampk AMPKα This compound->ampk Activates mtor mTOR akt->mtor Activates ampk->mtor Inhibits p70s6k p70S6K mtor->p70s6k Activates eif4ebp1 4E-BP1 mtor->eif4ebp1 Inhibits autophagy Autophagy mtor->autophagy Inhibits protein_synthesis Protein Synthesis p70s6k->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits

Caption: this compound inhibits the mTOR pathway, leading to autophagy.

4.2. Induction of Apoptosis Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as p53, PUMA, and Bax. This cascade of events leads to the activation of caspases and subsequent cell death.

This compound's Pro-Apoptotic Signaling Pathway

apoptosis_pathway cluster_regulation Regulatory Proteins cluster_execution Execution Phase This compound This compound bcl2 Bcl-2 This compound->bcl2 Down-regulates p53 p53 This compound->p53 Up-regulates bax Bax bcl2->bax puma PUMA p53->puma p53->bax caspase3 Caspase-3 Activation bax->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound induces apoptosis via modulation of key regulatory proteins.

4.3. Androgen Receptor Degradation this compound has been identified as an androgen receptor (AR) degradation enhancer. It interacts with the ligand-binding domain of the AR and promotes its degradation, a process that appears to be regulated by the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathway. This mechanism of action makes this compound a compound of interest for research in prostate cancer.

Conclusion and Future Directions

While this compound shows significant therapeutic promise due to its effects on critical cellular pathways, a clear gap exists in our understanding of its pharmacokinetic profile in vivo. The data available for α-mangostin provides a useful, albeit indirect, reference. To fully realize the therapeutic potential of this compound, future research should prioritize conducting dedicated pharmacokinetic studies in mice to determine its oral bioavailability, tissue distribution, metabolism, and excretion. Such data is critical for establishing effective and safe dosing regimens in preclinical and, eventually, clinical settings. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for these future investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of Gartanin

Introduction to this compound

This compound is a naturally occurring isoprenylated xanthone (B1684191), a class of secondary metabolites known for their diverse biological activities.[1][2][3] As a 4-prenylated xanthone, this compound is a significant bioactive compound found within the mangosteen (Garcinia mangostana L.) fruit, second in abundance only to α-mangostin.[4][5] In recent years, this compound has garnered increasing scientific attention for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities.[1][2][3][5] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, a summary of quantitative data, and an examination of its role in key cellular signaling pathways.

Natural Sources of this compound

The primary natural source of this compound is the mangosteen tree (Garcinia mangostana), a member of the Clusiaceae family native to Southeast Asia.[5] this compound is distributed throughout various parts of the plant, with the highest concentrations typically found in the pericarp (fruit rind).[4][5][6][7] Other parts of the plant, such as the trunk latex, roots, and young fruit, also contain this compound, albeit often in lower concentrations.[5][8] The concentration of this compound in the mangosteen rind can vary depending on the fruit's maturity level.[5]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of solvent extraction followed by chromatographic purification.

General Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted in the diagram below. This process begins with the preparation of the plant material, followed by extraction, and a series of chromatographic steps to isolate the pure compound.

Gartanin_Isolation_Workflow start Start: Garcinia mangostana Pericarp (Peel) drying Drying and Milling start->drying extraction Solvent Extraction (e.g., 70% Ethanol (B145695) Maceration) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc Purification fractionation Fraction Collection vlc->fractionation rc Radial Chromatography (RC) fractionation->rc purity_check Purity Analysis (TLC, Melting Point) rc->purity_check pure_this compound Pure this compound purity_check->pure_this compound identification Structural Identification (NMR, IR, MS) pure_this compound->identification final_product Characterized This compound identification->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following is a representative protocol for the isolation of this compound from the pericarp of Garcinia mangostana, based on methodologies cited in the literature.[4][9][10]

3.2.1. Preparation of Plant Material

  • Fresh pericarps of Garcinia mangostana are collected and air-dried until brittle.

  • The dried pericarps are ground into a fine powder using a mechanical mill.

3.2.2. Solvent Extraction

  • The powdered pericarp (e.g., 5 kg) is macerated with a 70% ethanol solution (e.g., 5 L) at room temperature.

  • The mixture is filtered, and the filtrate is collected. This process is often repeated multiple times to ensure exhaustive extraction.

  • The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a thick, brown crude extract.

3.2.3. Chromatographic Separation and Purification

  • Vacuum Liquid Chromatography (VLC): The crude extract is adsorbed onto silica (B1680970) gel and subjected to VLC. The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by methanol. Fractions are collected based on the elution profile.

  • Radial Chromatography (RC): Fractions identified by Thin Layer Chromatography (TLC) as containing this compound are pooled and further purified using radial chromatography. A common mobile phase for this step is a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).

  • Purity Assessment: The purity of the isolated compound is assessed by TLC, where a single spot is indicative of high purity, and by determining its melting point.

3.2.4. Structural Identification The chemical structure of the purified this compound is confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HMQC, HMBC) NMR are used to elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, including its content in various natural sources and its key physicochemical properties.

Table 1: this compound Content in Garcinia mangostana

Plant PartExtraction/Analysis MethodThis compound ContentReference
Dried PericarpMethanol/Ethanol Extraction (UPLC-MS/MS)2398.96 µg/g[5][6]
Trunk LatexEthyl Acetate Extraction, Column Chromatography16 mg/100 g[5]
RootsAcetone Extraction, Column Chromatography6 mg/kg[5]
Pericarp (Subang)HPLC8.08% of extract[11]
Pericarp (Tasikmalaya)HPLC17.28% of extract[11]
Pericarp (Bogor)HPLC10.44% of extract[11]
Pericarp (Purwakarta)HPLC8.76% of extract[11]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₄O₆[12]
Molecular Weight396.43 g/mol Inferred
AppearanceYellow, pale needle-like crystals[4]
Melting Point165-167°C[4][9]
SolubilitySoluble in chloroform, ethyl acetate; Insoluble in n-hexane[4]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, particularly in the context of cancer cell biology. It has been shown to be a multi-targeting agent that can induce both autophagy and apoptosis in cancer cells by modulating key signaling pathways.

Modulation of mTOR and Apoptosis Signaling Pathways

In human bladder cancer cells, this compound has been demonstrated to inhibit cell growth by targeting the mTOR and apoptosis pathways.[1][2] The proposed mechanism involves the activation of AMPKα and the inhibition of AKT, which leads to the downregulation of mTOR and its downstream effectors, p70S6 and 4E-BP1, ultimately inducing autophagy.[1] Concurrently, this compound promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53, PUMA, and Bax, leading to the activation of caspase-3.[1]

The diagram below illustrates the dual action of this compound on these interconnected signaling pathways.

Gartanin_Signaling_Pathway cluster_mTOR mTOR Pathway cluster_apoptosis Apoptosis Pathway This compound This compound ampk AMPKα This compound->ampk Activates akt AKT This compound->akt Inhibits bcl2 Bcl-2 This compound->bcl2 Downregulates p53 p53 This compound->p53 Upregulates mTOR mTOR ampk->mTOR akt->mTOR p70s6 p70S6 mTOR->p70s6 e4bp1 4E-BP1 mTOR->e4bp1 autophagy Autophagy p70s6->autophagy e4bp1->autophagy bax Bax bcl2->bax puma PUMA p53->puma p53->bax caspase3 Caspase-3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's modulation of the mTOR and apoptosis signaling pathways.

Conclusion

This compound, a prominent xanthone from Garcinia mangostana, represents a promising natural compound for further investigation in drug development. Its well-defined natural sources and established isolation protocols facilitate its accessibility for research purposes. The elucidation of its mechanisms of action, particularly its ability to modulate critical cellular signaling pathways such as the mTOR and apoptosis pathways, underscores its therapeutic potential, especially in oncology. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full potential of this compound in pharmaceutical and nutraceutical applications.

References

Gartanin as a NEDDylation Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of gartanin, a natural xanthone (B1684191) derived from mangosteen, as a potent inhibitor of the NEDDylation pathway. It details its mechanism of action, downstream cellular effects, and the experimental methodologies used to characterize its activity.

Introduction to this compound and the NEDDylation Pathway

This compound is a polyphenolic xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2]. While traditionally used in folk medicine, recent research has highlighted its anticancer properties, identifying it as a novel inhibitor of the protein NEDDylation pathway[1][2][3][4][5].

The NEDDylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the Neural Precursor Cell Expressed Developmentally Down-regulated 8 (NEDD8), an ubiquitin-like protein, to target substrates[1]. This cascade is initiated by the NEDD8-activating enzyme E1 (NAE), a heterodimer of NAE1 (APP-BP1) and UBA3[1][6]. Activated NEDD8 is then transferred to a NEDD8-conjugating enzyme E2 (e.g., UBE2M/Ubc12) and subsequently attached to substrate proteins, often with the help of an E3 ligase[1].

The most well-characterized substrates of NEDDylation are the cullin proteins, which form the scaffold of Cullin-RING ubiquitin ligases (CRLs)[1][7][8]. The NEDDylation of cullins is essential for the activation of CRLs, which in turn regulate the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, signal transduction, and DNA damage response[1][7]. Dysregulation of this pathway is frequently observed in various human cancers, making it an attractive target for therapeutic intervention[1][6][9].

Mechanism of Action: Direct Inhibition of the NAE1 Enzyme

This compound functions as a cell-active NEDDylation inhibitor by directly targeting the NEDD8-activating enzyme E1 (NAE)[1][4]. Unlike the well-characterized NAE inhibitor MLN4924 (pevonedistat), which forms a covalent adduct with NEDD8, this compound employs a distinct inhibitory mechanism[1].

In silico molecular modeling predicts that this compound docks onto the regulatory subunit of NAE, NAE1, in close proximity to the NEDD8 binding complex[1][4][5]. This interaction is stabilized by multiple predicted hydrogen bonds with both the NAE1 subunit and NEDD8[1][5]. By binding to this site, this compound inhibits the initial step of the NEDDylation cascade, preventing the conjugation of NEDD8 to both the E2 enzyme Ubc12 and the downstream substrate, Cullin1[1][3][4]. This blockade of the NEDDylation pathway leads to a decrease in the levels of NEDDylated Cullin1, NAE1, UBA3, and UBE2M in a concentration-dependent manner[1][10].

Gartanin_Mechanism This compound This compound NAE1_UBA3 NEDD8-Activating Enzyme E1 (NAE1/UBA3) This compound->NAE1_UBA3 Binds to NAE1 subunit NAE_NEDD8 NAE1~NEDD8 NAE1_UBA3->NAE_NEDD8 InhibitionPoint NAE1_UBA3->InhibitionPoint NEDD8_ATP NEDD8 + ATP NEDD8_ATP->NAE1_UBA3 Activation UBE2M E2 (UBE2M/Ubc12) NAE_NEDD8->UBE2M Transfer UBE2M_NEDD8 UBE2M~NEDD8 UBE2M->UBE2M_NEDD8 Cullin1 Substrate (Cullin1) UBE2M_NEDD8->Cullin1 Conjugation Cullin1_NEDD8 NEDDylated Cullin1 (Active CRLs) Cullin1->Cullin1_NEDD8 InhibitionPoint->NAE_NEDD8

Caption: this compound's mechanism of inhibiting the NEDDylation E1 enzyme NAE1.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays, from molecular docking predictions to cell-based growth inhibition.

ParameterMethod/ModelTarget/Cell LineResult (IC50)Reference
NAE1 Binding Molecular Docking (Autodock)NAE1 Protein (PDB: 3dbl)735 nM (Predicted)[1][5][10]
NEDDylation Inhibition In Vitro Ubc12 NEDDylation AssayUbc12 Conjugation~10.33 µM[10]
Cell Growth Inhibition MTT Assay22Rv1 (Prostate Cancer)8.32 ± 0.18 µM[10]
MTT AssayPC3 (Prostate Cancer, Parental)13.56 ± 0.20 µM[10]
MTT AssayPC3/vector control (ShLuc)4.91 ± 0.13 µM[10]
MTT AssayPC3 with NEDD8 knockdown (shNEDD8)14.11 ± 0.16 µM[10]
MTT AssayPC3 with Skp2 overexpression3.55 ± 0.31 µM[4][10]
MTT AssayVarious Bladder Cancer Cell Lines4.1 to 18.1 µM[11]

Note: The increased IC50 in NEDD8 knockdown cells supports that this compound's growth-inhibitory effect is target-dependent. The decreased IC50 in Skp2 overexpressing cells suggests a synthetic lethal interaction.

Downstream Cellular Effects of this compound

By inhibiting the master regulators of CRLs, this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.

Skp2 Degradation and p27 Upregulation

The S-phase kinase-associated protein 2 (Skp2) is a critical oncogene that functions as the substrate receptor for the SCF (Skp1-Cullin1-F-box) ubiquitin ligase complex.[1] Skp2 targets tumor suppressors, most notably the cyclin-dependent kinase (CDK) inhibitor p27/Kip1, for ubiquitination and proteasomal degradation.[1][10] this compound treatment leads to the inactivation of the SCF complex, which in turn promotes the proteasome-dependent degradation of Skp2 itself.[1][4][10] The resulting decrease in Skp2 levels leads to the stabilization and accumulation of p27, which subsequently induces G1 phase cell cycle arrest.[1][10][12]

Induction of Apoptosis and Autophagy

This compound has been shown to induce both apoptosis and autophagy in cancer cells.[1][11][12]

  • Apoptosis: In bladder cancer cells, this compound activates the p53 pathway, upregulates the pro-apoptotic protein Bax, downregulates the anti-apoptotic protein Bcl-2, and leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis.[11][13]

  • Autophagy: this compound treatment increases the formation of autophagosomes, observed via punctate staining of GFP-LC3B, and promotes the cleavage of LC3B to its active LC3-II form.[1][12] This autophagic response is linked to the inhibition of the mTOR pathway.[11]

Modulation of E3 Ligases and Signaling Pathways

This compound alters the cellular repertoire of E3 ligases. It dose-dependently increases the protein expression of the tumor suppressor FBXW2, another E3 ligase known to target Skp2 for degradation, while decreasing the expression of Cdh1.[1] Furthermore, this compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation, by reducing the phosphorylation of its downstream effectors 4E-BP1 and p70S6.[11][13]

Downstream_Effects This compound This compound NEDDylation NEDDylation Pathway This compound->NEDDylation mTOR mTOR Pathway This compound->mTOR p53 p53 Pathway This compound->p53 Activates CRLs Active Cullin-Ring Ligases (CRLs) NEDDylation->CRLs Activates Skp2 Skp2 (Oncogene) CRLs->Skp2 Stabilizes p27 p27 (Tumor Suppressor) Skp2->p27 Degrades CellCycle G1 Cell Cycle Arrest p27->CellCycle Induces Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Downstream cellular consequences of NEDDylation inhibition by this compound.

Experimental Protocols

The characterization of this compound as a NEDDylation inhibitor relies on a series of key biochemical and cell-based assays.

In Vitro Ubc12 NEDDylation Initiation Assay

This assay directly measures the enzymatic activity of the initial steps of the NEDDylation cascade. A similar protocol can be adapted from commercially available kits.

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, 10X NEDD8 Activating Enzyme (NAE1/UBA3), 10X UbcH12 (UBE2M), and the test compound (this compound at various concentrations) or vehicle control.

  • Initiation: Start the reaction by adding Mg-ATP to a final concentration of 10 mM. A negative control reaction is performed without ATP to confirm ATP-dependence[1][5].

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Quenching: Stop the reaction by adding 2X non-reducing SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against Ubc12 or NEDD8. The upper band represents NEDDylated Ubc12, while the lower band is unconjugated Ubc12. Quantify band intensity to determine the percentage of inhibition and calculate the IC50 value[10].

Western Blot Analysis for In Vivo NEDDylation

This method is used to assess the status of the NEDDylation pathway within treated cells.

  • Cell Treatment: Culture cancer cells (e.g., PC3, 22Rv1) and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours)[1][10].

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against NEDD8, Cullin1, Ubc12, Skp2, p27, LC3B, cleaved Caspase-3, and β-actin (as a loading control)[1][11][12].

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or growth-inhibitory effects of this compound.

  • Cell Seeding: Seed cells in 24- or 96-well plates and allow them to adhere overnight[11].

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (e.g., 0.1% DMSO)[11].

  • Incubation: Incubate the cells for a defined period, typically 72 hours[11].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Experimental_Workflow Start Hypothesis: This compound inhibits NEDDylation InVitro In Vitro Assay (Ubc12 NEDDylation) Start->InVitro Test direct effect InVivo Cell-Based Assays (e.g., PC3 cells) Start->InVivo Test cellular effect Result Conclusion: This compound is a cell-active NEDDylation inhibitor InVitro->Result WesternBlot Western Blot (NEDD8, Cullin1, Skp2, p27) InVivo->WesternBlot MTT Cell Viability (MTT Assay) InVivo->MTT FACS Cell Cycle Analysis (Flow Cytometry) InVivo->FACS Microscopy Autophagy/Apoptosis (Microscopy) InVivo->Microscopy WesternBlot->Result MTT->Result FACS->Result Microscopy->Result

Caption: A logical workflow for characterizing this compound's activity.

Conclusion and Future Directions

The evidence strongly supports the classification of this compound as a novel, naturally occurring NEDDylation inhibitor.[1][3] Its mechanism, which involves the direct inhibition of the NAE1 E1 enzyme, leads to the inactivation of Cullin-RING ligases and a cascade of anti-proliferative and pro-apoptotic effects.[1][4] Specifically, its ability to induce the degradation of the oncogene Skp2 and subsequently stabilize the tumor suppressor p27 highlights a key pathway for its anticancer activity.[1][10]

While current studies provide a robust foundation, future research should focus on several key areas. The in vivo efficacy, pharmacokinetics, and safety profile of this compound need to be established in preclinical animal models to assess its therapeutic potential.[1] Further investigation into the interplay between this compound-induced autophagy and apoptosis could reveal opportunities for combination therapies. Finally, structure-activity relationship studies on the this compound scaffold could lead to the development of even more potent and selective second-generation NEDDylation inhibitors.[14] Given its unique mechanism and derivation from a natural dietary source, this compound represents a promising lead compound for the development of new cancer chemotherapeutics and chemopreventive agents.[1]

References

Methodological & Application

Application Notes and Protocols for Gartanin Extraction from Mangosteen Pericarp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of gartanin, a bioactive xanthone (B1684191) from the pericarp of mangosteen (Garcinia mangostana L.). The protocols are based on established scientific literature and are intended for laboratory use.

Introduction to this compound

This compound is a prenylated xanthone found in mangosteen pericarp, recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties[1][2]. As a compound of significant interest for drug development, efficient extraction and purification methods are crucial. This compound is the second most abundant xanthone in mangosteen after α-mangostin[3]. This document outlines several common and effective methods for its isolation.

Overview of Extraction Techniques

Several techniques have been employed for the extraction of this compound from mangosteen pericarp. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations. Common methods include maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and pressurized hot water extraction (PHWE). The efficiency of these methods is often compared based on the total xanthone or specific this compound yield.

Data Presentation: Comparison of Extraction Methods and Solvents

The following tables summarize quantitative data from various studies on the extraction of xanthones, including this compound, from mangosteen pericarp.

Table 1: this compound and Xanthone Yields from Different Extraction Methods

Extraction MethodSolventTemperatureDurationCompoundYieldReference
Maceration70% Ethanol (B145695)Room Temp72 hoursThis compound45 mg from 250g extract[3]
MacerationMethanol-waterRoom Temp72 hoursThis compound2-7 ppm in extract[4]
Ultrasonic-Assisted80% Ethanol33°C0.5 hoursTotal Xanthones0.1760 mg/g dry pericarp[5]
Soxhlet ExtractionEthanolBoiling Point2 hoursTotal Xanthones0.1221 mg/g dry pericarp[5]
Pressurized Hot WaterWater100°CN/AThis compoundDetected[6][7]
Pressurized Hot WaterWater120°CN/AThis compoundHighest Yield[6][7]

Table 2: Influence of Solvent on Total Xanthone Yield

SolventExtraction TimeTotal Xanthone YieldReference
Acetone48 hoursHighest Yield[8]
Ethanol24 hoursHigh Antioxidant Yield[5]
Ethyl Acetate (B1210297)N/AHigh Yield[5]
MethanolN/ASignificant Yield[5]
HexaneN/ALower Yield[5]
Acetic AcidN/ALower Yield[5]
WaterN/ALower Yield[5]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol is based on the method described by Oetari et al. (2019) and is suitable for isolating this compound for further purification[3][9].

Materials:

  • Dried mangosteen pericarp powder

  • 70% Ethanol

  • Filter paper

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 5000 g of dried mangosteen pericarp powder.

  • Place the powder in a large container and add 5 L of 70% ethanol.

  • Allow the mixture to macerate for 72 hours at room temperature, with occasional stirring.

  • Filter the mixture to separate the extract from the solid pericarp residue.

  • Concentrate the collected filtrate using a vacuum rotary evaporator until a thick brown extract is obtained (approximately 250 g).

  • The crude extract is now ready for purification steps.

Protocol 2: Purification of this compound using Column Chromatography

This protocol follows the maceration step and is designed to separate this compound from other compounds in the crude extract[1][3][9].

Materials:

  • Crude ethanol extract of mangosteen pericarp

  • Silica (B1680970) gel 60

  • Solvents for mobile phase (n-hexane, ethyl acetate, methanol)

  • Vacuum Liquid Chromatography (VLC) apparatus

  • Radial Chromatography (RC) apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • VLC Separation:

    • Prepare a VLC column with 300 g of silica gel.

    • Impregnate 25 g of the crude extract with 50 g of silica gel.

    • Load the impregnated sample onto the top of the VLC column.

    • Elute the column with a gradient of solvents, starting with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, then pure ethyl acetate, and finally methanol.

    • Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

  • Radial Chromatography Purification:

    • Take the fraction containing this compound (identified by TLC comparison with a standard, if available).

    • Purify this fraction further using radial chromatography.

    • Use a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 ratio) to elute the compound.

    • Monitor the eluted fractions by TLC.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

  • Purity Analysis:

    • Assess the purity of the isolated this compound using TLC. A single spot indicates high purity.

    • Determine the melting point of the isolated compound. The melting point of pure this compound is reported to be 165-167°C[3].

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow for extracting and purifying this compound from mangosteen pericarp.

Gartanin_Extraction_Workflow start Dried Mangosteen Pericarp Powder extraction Solvent Extraction (e.g., Maceration with 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc fraction_collection Fraction Collection & TLC Analysis vlc->fraction_collection gartanin_fraction This compound-rich Fraction fraction_collection->gartanin_fraction rc Radial Chromatography (RC) gartanin_fraction->rc pure_this compound Pure this compound rc->pure_this compound purity_analysis Purity Analysis (TLC, Melting Point) pure_this compound->purity_analysis

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression. The diagrams below illustrate the inhibitory effects of this compound on the mTOR and NEDDylation pathways.

This compound's Inhibition of the mTOR Signaling Pathway

Gartanin_mTOR_Pathway This compound This compound AMPK AMPKα This compound->AMPK AKT AKT This compound->AKT p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 mTOR mTOR AMPK->mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Autophagy Autophagy p70S6K->Autophagy fourEBP1->Autophagy Apoptosis Apoptosis Bax Bax p53->Bax Bax->Apoptosis Bcl2->Apoptosis Gartanin_NEDDylation_Pathway This compound This compound NEDD8_Ubc12 NEDD8-Ubc12 This compound->NEDD8_Ubc12 Inhibits NEDDylation NEDD8_Cullin1 NEDD8-Cullin-1 This compound->NEDD8_Cullin1 Inhibits NEDDylation Ubc12 Ubc12 Ubc12->NEDD8_Ubc12 NEDDylation Cullin1 Cullin-1 Cullin1->NEDD8_Cullin1 NEDDylation SCF_Complex SCF Ubiquitin Ligase Complex NEDD8_Cullin1->SCF_Complex Activates Skp2 Skp2 Degradation SCF_Complex->Skp2 FBXW2 FBXW2 Expression SCF_Complex->FBXW2 Cell_Growth Cell Growth Inhibition Skp2->Cell_Growth FBXW2->Cell_Growth Autophagy Autophagy Induction Cell_Growth->Autophagy

References

Chemical Synthesis of Gartanin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a naturally occurring isoprenylated xanthone (B1684191) found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an androgen receptor degradation enhancer. This application note provides a comprehensive protocol for the chemical synthesis of this compound, offering a reproducible pathway for researchers to obtain this valuable compound for further investigation. The synthesis is a multi-step process commencing with the formation of a xanthone core from 2,3,6-trimethoxybenzoic acid and phloroglucinol (B13840), followed by prenylation, methylation, and a final demethylation step. Detailed experimental procedures, characterization data, and a summary of its biological activity are presented to facilitate its application in drug discovery and development.

Introduction

This compound (1,3,5,8-Tetrahydroxy-2,4-bis(3-methyl-2-butenyl)xanthone) is a member of the xanthone family of compounds, which are known for their wide range of pharmacological properties. The ability of this compound to promote the degradation of the androgen receptor (AR) makes it a promising candidate for research in prostate cancer and other androgen-dependent pathologies. The synthesis outlined herein provides a reliable method for producing this compound in a laboratory setting, enabling further exploration of its therapeutic potential.

Chemical Synthesis Workflow

The total synthesis of this compound can be achieved through a four-step process as outlined below. The workflow begins with the construction of the xanthone scaffold, followed by the introduction of the characteristic prenyl groups and subsequent modification of the hydroxyl and methoxy (B1213986) functionalities to yield the final product.

Gartanin_Synthesis A 2,3,6-Trimethoxybenzoic Acid + Phloroglucinol B Step 1: Xanthone Formation (P₂O₅, MeSO₃H) A->B Starting Materials C 1,3-Dihydroxy-5,8-dimethoxyxanthone B->C Intermediate 1 D Step 2: Prenylation (Prenyl Bromide, KOH) C->D E 1,3-Dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone D->E Intermediate 2 F Step 3: Methylation E->F G 1-Hydroxy-3,5,8-trimethoxy-2,4-diprenylxanthone F->G Intermediate 3 H Step 4: Demethylation (Aqueous Morpholine) G->H I This compound H->I Final Product

Caption: Workflow for the total synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dihydroxy-5,8-dimethoxyxanthone

This initial step involves the condensation of 2,3,6-trimethoxybenzoic acid and phloroglucinol to form the core xanthone structure.

  • Reagents and Materials: 2,3,6-trimethoxybenzoic acid, phloroglucinol, phosphorus pentoxide (P₂O₅), methanesulfonic acid (MeSO₃H).

  • Procedure:

    • A mixture of 2,3,6-trimethoxybenzoic acid and phloroglucinol is heated in the presence of a dehydrating agent mixture of phosphorus pentoxide and methanesulfonic acid.

    • The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring it into ice water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,3-dihydroxy-5,8-dimethoxyxanthone.

Step 2: Prenylation of 1,3-Dihydroxy-5,8-dimethoxyxanthone

The introduction of two prenyl groups at the C2 and C4 positions of the xanthone core is achieved in this step.

  • Reagents and Materials: 1,3-Dihydroxy-5,8-dimethoxyxanthone, prenyl bromide, potassium hydroxide (B78521) (KOH), methanol.

  • Procedure:

    • To a solution of 1,3-dihydroxy-5,8-dimethoxyxanthone in methanol, an aqueous solution of potassium hydroxide is added.

    • Prenyl bromide is added dropwise to the reaction mixture at room temperature.

    • The reaction is stirred for several hours until completion (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield 1,3-dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone. A similar C-prenylation of 1,3-dihydroxyxanthone has been reported to yield the product in 43.09%[1].

Step 3: Methylation of 1,3-Dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone

Selective methylation of one of the hydroxyl groups is performed in this step.

  • Reagents and Materials: 1,3-Dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone, methyl iodide, potassium carbonate, acetone (B3395972).

  • Procedure:

    • A mixture of 1,3-dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone and potassium carbonate in acetone is stirred at room temperature.

    • Methyl iodide is added, and the mixture is refluxed for several hours.

    • The reaction progress is monitored by TLC.

    • After completion, the inorganic salts are filtered off, and the solvent is evaporated.

    • The residue is purified by column chromatography to give 1-hydroxy-3,5,8-trimethoxy-2,4-diprenylxanthone.

Step 4: Demethylation to Yield this compound

The final step involves the demethylation of the methoxy groups to yield the tetrahydroxylated this compound.

  • Reagents and Materials: 1-Hydroxy-3,5,8-trimethoxy-2,4-diprenylxanthone, aqueous morpholine.

  • Procedure:

    • The methylated intermediate is heated in hot aqueous morpholine.[2]

    • The reaction is maintained at reflux for several hours until the starting material is consumed (TLC monitoring).

    • The reaction mixture is cooled and acidified with dilute hydrochloric acid.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Purification by column chromatography or recrystallization affords pure this compound.

Characterization of this compound

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

Analytical Method Expected Results
Melting Point 165-167 °C[3]
Mass Spectrometry (MS) [M+H]⁺ at m/z 397.1639, corresponding to C₂₃H₂₅O₆⁺
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3429, 3269, 3060, 2986, 2820, 1643, 1583, 1455, 1378, 1232, 1192, 1075, 986, 859[3]
¹H NMR (400 MHz, CDCl₃, δ ppm) Signals corresponding to aromatic protons, prenyl group protons (vinyl and methyl), and hydroxyl protons.
¹³C NMR (100 MHz, CDCl₃, δ ppm) Signals for xanthone core carbons, prenyl group carbons, and carbons bearing hydroxyl groups.

Application: this compound as an Androgen Receptor Degradation Enhancer

This compound has been identified as a molecule that promotes the degradation of the androgen receptor (AR).[4] This activity is believed to be mediated through the unfolded protein response (UPR) pathway. In states of cellular stress, such as in cancer cells, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR. This compound appears to modulate this pathway, leading to the degradation of the AR. This mechanism of action makes this compound a valuable tool for studying AR signaling and a potential lead compound for the development of novel therapeutics for prostate cancer.

Gartanin_Pathway cluster_ER Endoplasmic Reticulum UPR_sensors UPR Sensors (IRE1, PERK, ATF6) AR Androgen Receptor (AR) UPR_sensors->AR Leads to BiP BiP BiP->UPR_sensors Dissociates from Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Binds This compound This compound This compound->UPR_sensors Modulates Proteasome Proteasome AR->Proteasome Targeted for Degradation AR_degradation AR Degradation Proteasome->AR_degradation

Caption: Proposed signaling pathway for this compound-induced androgen receptor degradation.

Conclusion

This application note provides a detailed protocol for the chemical synthesis of this compound, a bioactive xanthone with potential therapeutic applications. The described synthetic route is accessible for researchers in organic and medicinal chemistry. The provided characterization data and information on its biological activity as an androgen receptor degradation enhancer are intended to support further research and development efforts in the field of cancer therapeutics and beyond.

References

Gartanin Cytotoxicity: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of gartanin, a xanthone (B1684191) derived from the mangosteen fruit, in cell culture. This compound has demonstrated potent anti-cancer properties by inducing cell death through multiple mechanisms, making it a compound of significant interest in oncological research and drug development.[1][2][3] This document outlines the methodologies for evaluating this compound's cytotoxicity, presents available quantitative data, and illustrates the key signaling pathways involved.

Data Summary

The cytotoxic activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line and the duration of treatment.

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
SKOV-3 (Ovarian Cancer)SRBNot Specified40.7 ± 6.4[4]
HepG-2 (Hepatocellular Carcinoma)SRBNot Specified>50 (approx.)[4]
HCT-116 (Colorectal Carcinoma)SRBNot Specified>50 (approx.)[4]
T24 (Bladder Cancer)MTT3 daysNot specified[5]
RT4 (Bladder Cancer)MTT3 daysNot specified[5]
THP-1 (Leukemia)Not SpecifiedNot Specified2.8 µg/ml[6]

Note: The provided IC50 values are for comparison and may vary based on experimental conditions, including cell passage number and specific assay reagents.

Experimental Protocols

Several assays can be employed to measure the cytotoxic effects of this compound. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Alternative and complementary assays are also described.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from studies on human bladder cancer cell lines.[5]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., T24, RT4, or others of interest)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Agitate the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration.

Alternative and Complementary Cytotoxicity Assays:

To gain a more comprehensive understanding of this compound-induced cytotoxicity, consider the following assays:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9][10][11]

  • Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content, providing an estimation of cell number.[4]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between apoptotic, necrotic, and viable cells.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3) to specifically quantify apoptosis.[12]

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects by modulating several key signaling pathways, primarily leading to apoptosis and autophagy.

Apoptosis and mTOR Pathway Inhibition

This compound has been shown to inhibit the mTOR pathway and induce the p53-mediated apoptotic pathway in cancer cells.[1][5] In bladder cancer cells, this compound's effect on the mTOR pathway can be cell-line specific, either through the activation of AMPKα or the inactivation of AKT.[5]

Gartanin_Apoptosis_mTOR_Pathway This compound This compound AMPK AMPKα (Activation) This compound->AMPK AKT AKT (Inhibition) This compound->AKT p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 mTOR mTOR Pathway (Inhibition) AMPK->mTOR AKT->mTOR p70S6 p70S6 mTOR->p70S6  Inhibits _4EBP1 4E-BP1 mTOR->_4EBP1  Inhibits Autophagy Autophagy mTOR->Autophagy  Induces PUMA PUMA p53->PUMA Bax Bax p53->Bax Bcl2->Bax  Inhibits Apoptosis Apoptosis PUMA->Apoptosis Caspase3 Caspase-3 (Activation) Bax->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: this compound-induced apoptosis and mTOR pathway inhibition.

JNK-Mediated Autophagy

In some cancer cell types, such as hepatocellular carcinoma, this compound can induce autophagy through the activation of the JNK signaling pathway.[12] This JNK-dependent phosphorylation of Bcl-2 can lead to its release from Beclin-1, initiating autophagy. Interestingly, this autophagic response may protect the cells from this compound-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.[12]

Gartanin_JNK_Autophagy_Pathway This compound This compound JNK JNK (Activation) This compound->JNK Bcl2 Bcl-2 (Phosphorylation) JNK->Bcl2 Beclin1 Beclin-1 Bcl2->Beclin1  Releases Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis  Attenuates

Caption: JNK-mediated autophagy induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.

Gartanin_Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Treatment This compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement Measure Signal (e.g., Absorbance, Fluorescence) Assay->Measurement Analysis Data Analysis: Calculate % Viability and IC50 Measurement->Analysis End End: Report Results Analysis->End

References

Gartanin In Vivo Studies: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of conducting in vivo studies with gartanin, a promising prenylated xanthone (B1684191) derived from the mangosteen fruit. This document details experimental protocols for investigating the therapeutic potential of this compound in various disease models, including cancer, inflammation, metabolic disorders, and neurodegenerative diseases. The information is intended to guide researchers in designing and executing robust preclinical studies.

Overview of this compound's Bioactivity

This compound has garnered significant interest for its diverse pharmacological activities, attributed to its ability to modulate multiple key signaling pathways. In vitro and some in vivo studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. Its mechanisms of action often involve the regulation of pathways such as NEDDylation, mTOR, JNK, AKT, MAPK, and NF-κB.[1]

Pharmacokinetics and Safety Profile

Before initiating in vivo efficacy studies, it is crucial to understand the pharmacokinetic and safety profile of this compound. Studies on related xanthones, such as α-mangostin, provide valuable insights.

Pharmacokinetics: Xanthones are generally characterized by low oral bioavailability.[2] Administration with a high-fat meal can enhance absorption.[3] The metabolism of this compound primarily occurs in the liver.

Toxicology: Acute and subchronic oral toxicity studies on xanthone extracts from mangosteen have been conducted in rats. A study on a mangosteen extract reported no lethal effects or significant abnormalities at a dose of 2000 mg/kg body weight in an acute toxicity test. In a subchronic study, oral administration of the extract at doses up to 100 mg/kg/day for 90 days did not induce significant toxicological effects. However, intraperitoneal administration of α-mangostin has been associated with higher toxicity compared to oral administration.[4]

Table 1: Summary of Preclinical Data for this compound and Related Xanthones

ParameterCompoundAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
Anti-Cancer This compoundIn vitro (Prostate Cancer Cells)-3.55 - 14.11 µM (IC50)Inhibits cell growth, induces Skp2 degradation.[1]
α-MangostinMouse Xenograft (Skin Cancer)Intraperitoneal5 and 20 mg/kg/dayInhibited tumorigenesis and skin hyperplasia.[5]
α-MangostinMouse Xenograft (Pancreatic Cancer)-13 - 17 µM (IC50, in vitro)Inhibited cell viability and induced apoptosis.[6]
Anti-Inflammatory α-MangostinMouse (Collagen-Induced Arthritis)Oral10 and 40 mg/kg/dayDecreased clinical and histopathological scores.[7]
α-MangostinMouse (LPS-induced inflammation)Oral10, 25, and 50 mg/kg/dayReduced pro-inflammatory cytokines.[8][9]
Metabolic Disorders Xanthone ExtractMouse (High-Fat Diet/STZ-induced Diabetes)OralNot specifiedImproved biochemical parameters and reduced kidney damage.[10][11]
α-MangostinMouse (Alloxan-induced Diabetes)Oral5, 10, and 20 mg/kg/dayLowered fasting blood glucose and increased insulin (B600854).[12]
Neuroprotection GintoninMouse (Aβ-induced Alzheimer's)Oral100 mg/kg/dayReduced oxidative stress and neuroinflammation.[13]

Experimental Protocols

The following are detailed protocols for in vivo studies with this compound in various animal models. These are generalized protocols and may require optimization based on specific experimental goals and animal strains.

Cancer Xenograft Model

This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_animal Animal Procedure cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_suspension Resuspend in Matrigel/PBS cell_harvest->cell_suspension injection Subcutaneous Injection cell_suspension->injection tumor_monitoring Tumor Growth Monitoring injection->tumor_monitoring treatment This compound Administration tumor_monitoring->treatment endpoint Endpoint & Tissue Collection treatment->endpoint tumor_volume Tumor Volume Measurement endpoint->tumor_volume western_blot Western Blot Analysis endpoint->western_blot histology Histology & IHC tumor_volume->histology

Caption: Workflow for a cancer xenograft study with this compound.

Materials:

  • This compound (ensure purity and solubility)

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Human cancer cell line of interest

  • Matrigel (or similar basement membrane matrix)

  • Phosphate-buffered saline (PBS), sterile

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin and wash with PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Oral Gavage: Prepare this compound in a suitable vehicle. Administer daily by oral gavage at doses ranging from 20-100 mg/kg.[7][9]

    • Intraperitoneal Injection: Prepare this compound in a sterile vehicle. Administer daily or on a specified schedule via intraperitoneal injection at doses ranging from 5-50 mg/kg.[5][14]

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Anti-Inflammatory Model (Collagen-Induced Arthritis)

This protocol is adapted from studies using α-mangostin to assess the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis.[7]

Experimental Workflow:

G cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis_inflam Analysis immunization1 Primary Immunization (Collagen + CFA) immunization2 Booster Immunization (Collagen + IFA) immunization1->immunization2 onset Onset of Arthritis immunization2->onset treatment_admin This compound Administration onset->treatment_admin scoring Clinical Scoring treatment_admin->scoring endpoint_inflam Endpoint & Sample Collection scoring->endpoint_inflam histology_joint Joint Histology endpoint_inflam->histology_joint antibody_titers Anti-collagen Antibody Titer endpoint_inflam->antibody_titers cytokine_analysis Cytokine Measurement histology_joint->cytokine_analysis

Caption: Workflow for a collagen-induced arthritis study.

Materials:

  • This compound

  • Vehicle for oral administration

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1J mice (male, 8-10 weeks old)

  • Scoring system for arthritis severity

Protocol:

  • Arthritis Induction: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion. On day 21, administer a booster immunization with collagen emulsified in IFA.

  • Monitoring and Treatment: Monitor the mice daily for the onset of arthritis, typically starting around day 24. Once clinical signs of arthritis appear, randomize the mice into treatment groups.

  • This compound Administration: Administer this compound daily by oral gavage at doses of 10-50 mg/kg for a period of 21-35 days.[7][8]

  • Clinical Assessment: Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity).

  • Endpoint: At the end of the treatment period, euthanize the mice. Collect blood for serum analysis (e.g., anti-collagen antibodies, cytokines) and paws for histological examination.

Metabolic Syndrome Model (High-Fat Diet-Induced)

This protocol, based on studies with other xanthones, outlines a model to investigate this compound's effects on metabolic parameters in mice with diet-induced obesity and insulin resistance.[15][16]

Experimental Workflow:

G cluster_induction_met Induction Phase cluster_treatment_met Treatment Phase cluster_analysis_met Analysis hfd High-Fat Diet Feeding monitoring_met Monitor Body Weight & Glucose hfd->monitoring_met randomization_met Randomization monitoring_met->randomization_met treatment_met This compound Administration randomization_met->treatment_met tests GTT & ITT treatment_met->tests endpoint_met Endpoint & Tissue Collection tests->endpoint_met blood_chem Blood Chemistry endpoint_met->blood_chem gene_exp Gene Expression (Adipose, Liver) endpoint_met->gene_exp liver_hist Liver Histology blood_chem->liver_hist

Caption: Workflow for a high-fat diet-induced metabolic syndrome study.

Materials:

  • This compound

  • Vehicle for oral administration

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • C57BL/6J mice (male, 6-8 weeks old)

  • Glucometer and test strips

  • Insulin

Protocol:

  • Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be fed a standard chow diet.

  • Treatment: After the induction period, divide the HFD-fed mice into groups and begin daily oral administration of this compound (20-100 mg/kg) or vehicle for 4-8 weeks. Continue the respective diets throughout the treatment period.

  • Metabolic Assessments:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.

    • Glucose Tolerance Test (GTT): Perform after 4-6 weeks of treatment. Fast mice overnight, then administer a glucose bolus (2 g/kg) orally or intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Perform at least one week after the GTT. Fast mice for 4-6 hours, then administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Endpoint: At the end of the study, euthanize the mice and collect blood for analysis of lipids and inflammatory markers. Collect tissues such as liver, adipose tissue, and muscle for histological and molecular analysis.

Neurodegenerative Disease Model (Amyloid-beta Induced)

This protocol is adapted from a study using gintonin in a mouse model of Alzheimer's disease and can be used to evaluate the neuroprotective effects of this compound.[13]

Experimental Workflow:

G cluster_induction_neuro Disease Induction cluster_treatment_neuro Treatment & Behavioral Testing cluster_analysis_neuro Analysis ab_injection Stereotaxic Injection of Aβ recovery Post-operative Recovery ab_injection->recovery treatment_neuro This compound Administration recovery->treatment_neuro behavioral Behavioral Tests (MWM, Y-maze) treatment_neuro->behavioral endpoint_neuro Endpoint & Brain Tissue Collection behavioral->endpoint_neuro brain_hist Brain Histology (Plaques, Inflammation) endpoint_neuro->brain_hist western_neuro Western Blot (Signaling Pathways) endpoint_neuro->western_neuro biochem Biochemical Assays (Oxidative Stress) brain_hist->biochem

Caption: Workflow for an amyloid-beta induced neurodegeneration study.

Materials:

  • This compound

  • Vehicle for oral administration

  • Amyloid-beta (Aβ) 1-42 peptide, oligomerized

  • Stereotaxic surgery equipment

  • C57BL/6 mice (male, 10-12 weeks old)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Protocol:

  • Aβ Injection: Anesthetize mice and place them in a stereotaxic frame. Inject oligomerized Aβ1-42 into the lateral ventricles.

  • Treatment: One week after surgery, begin daily oral administration of this compound (50-100 mg/kg) or vehicle for 4 weeks.[13]

  • Behavioral Testing: During the final week of treatment, conduct behavioral tests to assess cognitive function:

    • Y-maze: To assess spatial working memory.

    • Morris Water Maze: To assess spatial learning and memory.

  • Endpoint: After the final behavioral test, euthanize the mice. Perfuse with saline and collect the brains. One hemisphere can be fixed for histology, and the other can be dissected (e.g., hippocampus, cortex) and frozen for biochemical and molecular analyses.

  • Analysis:

    • Histology: Stain brain sections for Aβ plaques (e.g., with Thioflavin S or specific antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Assays: Measure markers of oxidative stress (e.g., lipid peroxidation, glutathione (B108866) levels) in brain homogenates.

    • Western Blot: Analyze the expression and phosphorylation of proteins in relevant signaling pathways.

Signaling Pathway Analysis

This compound has been shown to modulate several signaling pathways that are critical in the pathogenesis of various diseases. Below are representations of some of these pathways.

This compound's Effect on the mTOR Signaling Pathway:

Caption: this compound inhibits the AKT/mTOR pathway, leading to reduced protein synthesis and induction of autophagy.

This compound's Modulation of the NF-κB Signaling Pathway:

Caption: this compound inhibits NF-κB signaling by preventing IKK-mediated degradation of IκBα.

This compound's Impact on the JNK Signaling Pathway and Apoptosis:

Caption: this compound can induce apoptosis through activation of the JNK pathway.

These protocols and pathways provide a foundational framework for investigating the in vivo efficacy of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and to consult relevant institutional animal care and use committee guidelines.

References

Application Notes and Protocols for Gartanin-Loaded Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and in vitro evaluation of gartanin-loaded nanoparticles for drug delivery applications. The protocols outlined below are adapted from established methods for similar hydrophobic compounds, specifically other xanthones, due to the limited availability of literature focused exclusively on this compound nanoparticles.

Introduction to this compound and Nanoparticle Drug Delivery

This compound, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is attributed to its ability to modulate multiple signaling pathways involved in cell growth, proliferation, and survival.[1][2][3][4] this compound has been shown to be a novel NEDDylation inhibitor, leading to cell growth inhibition and autophagy.[1] It also inhibits the mTOR pathway and activates the p53 pathway, inducing apoptosis in cancer cells.[3][4] Furthermore, this compound can enhance the degradation of the androgen receptor, a key target in prostate cancer therapy.[5]

Despite its promising bioactivities, this compound's clinical translation is hampered by its poor aqueous solubility, which limits its bioavailability.[6][7] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, providing controlled release, and potentially enabling targeted delivery to tumor tissues.[6][7] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded polymeric nanoparticles.

Signaling Pathways of this compound

The anticancer effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these mechanisms is crucial for designing effective drug delivery strategies and evaluating the efficacy of this compound-loaded nanoparticles.

Gartanin_Signaling_Pathways cluster_0 NEDDylation Pathway Inhibition cluster_1 mTOR and Apoptosis Pathway Modulation Gartanin1 This compound NEDD8_Activating_Enzyme NEDD8-Activating Enzyme (NAE) Gartanin1->NEDD8_Activating_Enzyme inhibits Ubc12_Cullin1 Ubc12 & Cullin-1 NEDD8_Activating_Enzyme->Ubc12_Cullin1 removes NEDD8 from SCF_Complex SCF Ubiquitin Ligase Complex Ubc12_Cullin1->SCF_Complex alters repertoire of Skp2_Degradation Skp2 Degradation SCF_Complex->Skp2_Degradation FBXW2_Expression FBXW2 Expression SCF_Complex->FBXW2_Expression Autophagy_Induction1 Autophagy Induction SCF_Complex->Autophagy_Induction1 Cell_Growth_Inhibition Cell Growth Inhibition Skp2_Degradation->Cell_Growth_Inhibition FBXW2_Expression->Cell_Growth_Inhibition Gartanin2 This compound AMPK AMPKα Gartanin2->AMPK activates AKT AKT Gartanin2->AKT inhibits Bcl2 Bcl-2 Gartanin2->Bcl2 downregulates p53 p53 Gartanin2->p53 upregulates mTOR mTOR Pathway AMPK->mTOR inhibits AKT->mTOR activates p70S6_4EBP1 p70S6 & 4E-BP1 mTOR->p70S6_4EBP1 downregulates Autophagy_Induction2 Autophagy Induction p70S6_4EBP1->Autophagy_Induction2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits PUMA_Bax PUMA & Bax p53->PUMA_Bax upregulates Caspase3_PARP Caspase-3 & PARP Cleavage PUMA_Bax->Caspase3_PARP Caspase3_PARP->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, adapted from procedures for other hydrophobic drugs.[6]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (5% w/v in deionized water)

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 10 mL of DCM.

  • Emulsification: Add the organic phase to 30 mL of 5% PVA solution. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to 100 mL of deionized water and stir magnetically for at least 4 hours at room temperature to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge after each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

Nanoparticle_Formulation_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase Gartanin_PLGA Dissolve this compound and PLGA in DCM Emulsification Emulsification (Sonication) Gartanin_PLGA->Emulsification PVA_Solution 5% PVA Solution PVA_Solution->Emulsification Solvent_Evaporation Solvent Evaporation (Stirring) Emulsification->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Final_Product This compound-Loaded Nanoparticles (Powder) Lyophilization->Final_Product

Caption: Workflow for this compound nanoparticle formulation.

Physicochemical Characterization of Nanoparticles

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Protocol:

  • Resuspend the lyophilized this compound-loaded nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.

  • Sonicate the suspension for 1 minute to ensure proper dispersion.

  • Analyze the sample using a Zetasizer instrument.

  • Perform measurements in triplicate at 25°C.

3.2.2. Morphology

The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol (for TEM):

  • Place a drop of the nanoparticle suspension (0.1 mg/mL in water) onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Optionally, negatively stain the sample with 2% phosphotungstic acid for 1 minute to enhance contrast.

  • Image the grid using a TEM at an appropriate acceleration voltage.

3.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL are determined by quantifying the amount of this compound encapsulated within the nanoparticles.

Protocol:

  • Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of DCM or acetonitrile) to release the encapsulated this compound.

  • Evaporate the solvent and redissolve the residue in a known volume of mobile phase for analysis.

  • Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate EE and DL using the following formulas:

    EE (%) = (Mass of this compound in Nanoparticles / Initial Mass of this compound Used) x 100 DL (%) = (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100

ParameterSymbolFormula
Encapsulation EfficiencyEE (%)(Mass of this compound in Nanoparticles / Initial Mass of this compound Used) x 100
Drug LoadingDL (%)(Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100
In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release profile of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4, containing 0.5% Tween 80 (to maintain sink conditions for the hydrophobic this compound)

Protocol:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Accurately weigh and disperse a known amount of this compound-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS.

  • Place the nanoparticle suspension inside the dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a beaker containing 50 mL of the release medium (PBS with 0.5% Tween 80).

  • Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the collected samples for this compound concentration using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cell-Based Assays

3.4.1. Cell Culture Maintain a relevant cancer cell line (e.g., human prostate cancer PC-3 cells or bladder cancer T24 cells) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

3.4.2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound and this compound-loaded nanoparticles.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for 24, 48, and 72 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3.4.3. Cellular Uptake Study

This study evaluates the internalization of nanoparticles by cancer cells, often using a fluorescently labeled nanoparticle formulation.

Protocol (Qualitative - Fluorescence Microscopy):

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound-loaded nanoparticles (e.g., using a PLGA-fluorescein conjugate) for different time points (e.g., 1, 4, and 8 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Mount the coverslips on glass slides with a mounting medium containing DAPI (to stain the nuclei).

  • Visualize the cells using a fluorescence microscope.

Protocol (Quantitative - Flow Cytometry):

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound-loaded nanoparticles for various time points.

  • Wash the cells with PBS and detach them using trypsin.

  • Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity per cell.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

FormulationParticle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)
Blank Nanoparticlese.g., 150.5 ± 5.2e.g., 0.15 ± 0.02e.g., -25.3 ± 1.8N/AN/A
This compound-NPse.g., 165.8 ± 6.1e.g., 0.18 ± 0.03e.g., -22.1 ± 2.1e.g., 85.4 ± 4.3e.g., 7.8 ± 0.5

Values are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Cytotoxicity (IC50 values) of this compound Formulations

FormulationIC50 (µM) at 48h in PC-3 cells
Free this compounde.g., 15.2 ± 1.5
This compound-Loaded NPse.g., 8.7 ± 0.9
Blank Nanoparticles> 100

Values are presented as mean ± standard deviation (n=3).

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. By encapsulating this compound in a polymeric matrix, it is possible to overcome its solubility limitations and enhance its therapeutic efficacy against cancer cells. The provided methodologies can be adapted and optimized for specific research needs, paving the way for further preclinical and clinical development of this compound-based nanomedicines.

References

Application Notes: Gartanin Stock Solution Preparation and Usage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a natural xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and antineoplastic activities.[1] Its potential as a therapeutic agent is underscored by its ability to modulate critical cellular signaling pathways. In cancer research, this compound has been shown to induce cell cycle arrest, autophagy, and apoptosis in various cancer cell lines.[1][2] It exerts its effects by targeting multiple pathways, including the PI3K/Akt/mTOR and MAPK signaling pathways.[1][3] Furthermore, this compound is recognized as a novel NEDDylation inhibitor, leading to the degradation of specific proteins like Skp2 and the induction of autophagy.[2][4]

Due to its hydrophobic nature, this compound has low solubility in aqueous media. Therefore, preparing a concentrated stock solution in a suitable organic solvent is a crucial first step for its application in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions to ensure experimental reproducibility and efficacy.

Data Presentation

A summary of the physicochemical properties and recommended storage conditions for this compound is provided below.

Table 1: this compound Physicochemical Properties and Storage Recommendations

PropertyValueSource(s)
Molecular Formula C₂₃H₂₄O₆[4]
Molecular Weight 396.4 g/mol [4][5]
Appearance Yellow solid/powder[3]
Purity Recommendation ≥98%[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[5][6]
Other Solvents Chloroform[3][4]
Stock Solution Storage -20°C for up to 1 month[1]
-80°C for up to 6 months[1]
Solid Compound Stability ≥ 4 years at -20°C[4]
Typical Experimental Range 4 µM - 50 µM[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various experimental assays.

Materials and Equipment:

  • This compound powder (purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or light-protected microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Sterile 0.22 µm syringe filter (optional, for cell culture applications)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Calculation of Required Mass:

    • Determine the desired stock concentration and volume. For a 10 mM stock solution in 1 mL:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 396.4 g/mol × 1000 mg/g

    • Mass (mg) = 3.964 mg

  • Weighing this compound:

    • In a chemical fume hood or a designated powder handling area, accurately weigh 3.964 mg of this compound powder using an analytical balance.

    • Transfer the weighed powder into a sterile, light-protected microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex vigorously for at least 2 minutes.

    • To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for short intervals until the powder is completely dissolved and the solution is clear.[3] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional):

    • For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube. This step removes potential microbial contaminants.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled, light-protected microcentrifuge tubes.

    • Label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

    • For long-term storage (up to 6 months), store at -80°C.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution directly into the cell culture medium immediately before use.

Procedure:

  • Thawing:

    • Remove a single aliquot of the frozen this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution:

    • Determine the final concentration needed for your experiment. For example, to prepare 10 mL of medium with a final this compound concentration of 20 µM from a 10 mM stock:

      • V₁ (Stock Volume) = (C₂ × V₂) / C₁

      • V₁ = (20 µM × 10 mL) / 10,000 µM = 0.020 mL = 20 µL

    • Add 20 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing and Application:

    • Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure homogenous distribution and prevent precipitation.

    • Replace the existing medium in the cell culture plates with the freshly prepared this compound-containing medium.

  • Vehicle Control:

    • It is critical to include a vehicle control group in your experiment. Treat these cells with the same final concentration of DMSO as the experimental groups (e.g., 20 µL of DMSO in 10 mL of medium, which is 0.2% DMSO). To prevent unintended cellular effects, the final concentration of DMSO in the culture medium should ideally be kept below 0.1% (v/v).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution and its subsequent dilution for experimental use.

Gartanin_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation calc 1. Calculate Mass (e.g., 3.964 mg for 10 mM) weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in DMSO (Vortex & Sonicate) weigh->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize aliquot 5. Aliquot for Storage sterilize->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute in Culture Medium thaw->dilute treat 9. Treat Cells dilute->treat control Vehicle Control (DMSO only) dilute->control

Caption: Workflow for this compound Stock and Working Solution Preparation.
Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to downstream effects such as cell cycle arrest and the induction of autophagy.[1][3][7]

Gartanin_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Autophagy Autophagy mTOR->Autophagy Proliferation Cell Growth & Proliferation p70S6K->Proliferation FourEBP1->Proliferation Represses This compound This compound This compound->Akt Inhibition This compound->mTOR Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Application Notes & Protocols for Gartanin Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a prenylated xanthone (B1684191) found predominantly in the pericarp of mangosteen (Garcinia mangostana L.), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely validated and robust analytical technique. Additionally, alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Fourier Transform Infrared (FTIR) spectroscopy are discussed.

Analytical Methods for this compound Quantification

Several analytical methods have been successfully employed for the quantification of this compound in plant extracts. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and well-validated method.[3][4][5] For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are utilized.[6][7][8] An alternative and rapid method using Fourier Transform Infrared (FTIR) spectroscopy combined with chemometric analysis has also been reported, showing good correlation with HPLC data.[1][9]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a validated HPLC method for the quantification of this compound in mangosteen pericarp extract.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Enduro C-18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Methanol (B129727) (HPLC grade)[10]

    • Acetonitrile (B52724) (HPLC grade)[3][4]

    • Water (HPLC grade or purified)

    • Phosphoric acid or Formic acid (analytical grade)[3][4][5]

    • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 5 to 80 ppm.[1]

3. Sample Preparation (Mangosteen Pericarp Extract)

  • Extraction:

    • Grind the dried mangosteen pericarp into a fine powder.

    • Macerate the powder with 70% ethanol (B145695) for 72 hours.[2][10] Alternatively, an 80:20 acetone/water mixture can be used for effective extraction of a wide variety of xanthones.[5] Methanol has also been shown to be an optimal solvent.[7]

    • Filter the extract and concentrate it using a rotary evaporator to obtain a thick extract.[2]

  • Sample Solution:

    • Accurately weigh 5 mg of the dried plant extract and dissolve it in methanol.[1]

    • Sonicate the solution to ensure complete dissolution.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][10]

4. Chromatographic Conditions

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (95:5, v/v).[1][3][4] An alternative is a gradient of 65-90% methanol in 0.1% formic acid over 30 minutes.[5]

  • Flow Rate: 1.0 mL/minute.[1][3][4]

  • Column Temperature: Ambient or controlled at 30 °C.[6]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: this compound can be detected at 375 nm[1][3][4] or 254 nm.[5]

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification: Inject the prepared sample solution and record the peak area for this compound. Determine the concentration of this compound in the sample by interpolating the peak area on the calibration curve. The retention time for this compound is approximately 5.290 minutes under the specified isocratic conditions.[3][4]

Method Validation Parameters

A robust analytical method requires validation to ensure its accuracy, precision, and reliability. The following tables summarize typical validation parameters for the HPLC quantification of this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterTypical Value/RangeReference
Linearity (Correlation Coefficient, R²)≥ 0.999[3]
Limit of Detection (LOD)0.408 µg/mL[6]
Limit of Quantification (LOQ)1.224 µg/mL[6]
Accuracy (Recovery)101.48%[3]
Precision (RSD %)< 2%[10]

Table 2: Quantitative Data of this compound in Garcinia mangostana Pericarp Extracts from Different Locations

Location of Plant MaterialThis compound Content (% w/w)Reference
Bogor, West Java10.44%[3][4]
Purwakarta, West Java8.76%[3][4]
Subang, West Java8.08%[3][4]
Tasikmalaya, West Java17.28%[3]

Table 3: Quantitative Data of this compound and Other Xanthones in Methanol Extract of Mangosteen Peel (µg/g)

CompoundConcentration (µg/g)Reference
This compound2398.96[6][7]
α-mangostin51062.21[6][7]
γ-mangostin11100.72[7]
8-desoxythis compound1490.61[7]
β-mangostin1508.01[7]
Garcinone C513.06[7]
Garcinone D469.82[7]

Alternative Analytical Methods

1. UPLC-MS/MS

For a more sensitive and selective quantification, especially in complex matrices or for low concentrations, UPLC-MS/MS is an excellent alternative. This technique combines the high separation efficiency of UPLC with the mass-resolving power of tandem mass spectrometry, allowing for precise identification and quantification. A study reported the quantification of this compound along with other xanthones and anthocyanins in mangosteen peel using UPLC-MS/MS.[6][7]

2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, coupled with partial least squares (PLS) multivariate calibration, has been explored as a rapid and cost-effective alternative to HPLC for this compound quantification.[1][9] This method relies on correlating the FTIR spectral data with the this compound concentrations determined by a reference method like HPLC. The reported models showed high correlation coefficients (R² > 0.98), indicating good accuracy and precision.[1]

Experimental Workflow and Logical Relationships

Gartanin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analytical Quantification plant_material Plant Material (e.g., Mangosteen Pericarp) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Maceration with Ethanol/Methanol/Acetone) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dried_extract Dried Plant Extract concentration->dried_extract dissolution Dissolution in Solvent (e.g., Methanol) & Sonication dried_extract->dissolution final_filtration Syringe Filtration (0.45 µm) dissolution->final_filtration sample_for_hplc Prepared Sample for Analysis final_filtration->sample_for_hplc hplc HPLC Analysis sample_for_hplc->hplc gartanin_std This compound Reference Standard stock_solution Primary Stock Solution gartanin_std->stock_solution working_std Working Standard Solutions (Serial Dilution) stock_solution->working_std std_for_hplc Standards for Calibration Curve working_std->std_for_hplc std_for_hplc->hplc data_acquisition Data Acquisition (Chromatograms) hplc->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve From Standards quantification Quantification of this compound in Sample data_acquisition->quantification From Sample calibration_curve->quantification result Result: This compound Concentration quantification->result

Caption: Experimental workflow for the quantification of this compound in plant extracts.

This compound Signaling Pathway Involvement

While the primary focus of this document is on analytical methods, it is noteworthy that this compound's biological activities are linked to its influence on cellular signaling pathways. For instance, in human glioma cells, this compound has been reported to induce cell cycle arrest and autophagy, and suppress migration by involving the PI3K/Akt/mTOR and MAPK signaling pathways.[11] A simplified representation of this interaction is provided below.

Gartanin_Signaling_Pathway cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR MAPK MAPK Pathway This compound->MAPK CellCycleArrest Cell Cycle Arrest PI3K_Akt_mTOR->CellCycleArrest Autophagy Autophagy Induction PI3K_Akt_mTOR->Autophagy MigrationSuppression Suppression of Migration MAPK->MigrationSuppression

Caption: this compound's inhibitory effect on key cellular signaling pathways.

References

Gartanin in Western Blot Analysis of Signaling Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a prenylated xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has garnered significant attention in biomedical research for its potent anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] This molecule has been shown to modulate a variety of intracellular signaling pathways that are critical in the regulation of cell growth, proliferation, apoptosis, and autophagy.[1][4][5] Western blot analysis is an indispensable technique for elucidating the mechanisms of action of therapeutic compounds like this compound, allowing for the sensitive and specific quantification of changes in the expression and phosphorylation status of key signaling proteins.

These application notes provide a comprehensive guide for utilizing this compound in the Western blot analysis of critical signaling proteins. Detailed protocols, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate research and drug development efforts.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its biological effects by targeting multiple key signaling cascades implicated in cancer and other diseases. The primary pathways affected include the PI3K/Akt/mTOR pathway, the MAPK pathway, and the intrinsic apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway in various cancer cell lines.[1][6] By downregulating the phosphorylation of key components such as PI3K, Akt, and mTOR, this compound can induce autophagy and inhibit cell proliferation.[1][4]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (e.g., ERK) This compound->MAPK_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Metastasis Metastasis MAPK_Pathway->Metastasis Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 Bax_PUMA Bax / PUMA p53->Bax_PUMA Caspase3 Cleaved Caspase-3 Bax_PUMA->Caspase3 Bcl2->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture and This compound Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep 4. Sample Preparation with Laemmli Buffer Protein_Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (e.g., ECL) Secondary_Ab->Detection Analysis 11. Data Analysis and Quantification Detection->Analysis End End Analysis->End

References

Gartanin-Mediated Apoptosis in Bladder Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a xanthone (B1684191) derived from the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anti-cancer properties. This document provides detailed application notes and experimental protocols for inducing apoptosis in bladder cancer cell lines using this compound. It summarizes the effective concentrations, molecular mechanisms, and key signaling pathways involved, presenting quantitative data in a clear, tabular format. Detailed methodologies for essential assays are provided to facilitate the replication and further investigation of this compound's therapeutic potential in bladder cancer research.

Introduction

Bladder cancer is a significant global health concern with high recurrence rates, necessitating the development of novel therapeutic strategies.[1] Natural phytochemicals are a valuable source for identifying new anti-cancer agents. This compound, a major xanthone in mangosteen, has demonstrated significant growth-inhibitory and pro-apoptotic effects across a range of human bladder cancer cell lines, including T24, RT4, 5637, HT1376, TCCSUP, RT4, UMUC3, and J82.[2][3] This compound induces apoptosis through a multi-targeted approach, primarily by inhibiting the mTOR pathway and activating the p53 signaling cascade.[1][3][4] These application notes serve as a comprehensive guide for researchers investigating the apoptotic effects of this compound on bladder cancer cells.

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various bladder cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines

Cell Linep53 StatusThis compound IC50 (µM)Reference
T24Mutant~15 - 20[1]
RT4Wild-type~10 - 15[1]
5637Not SpecifiedNot Specified[2]
HT1376Not SpecifiedNot Specified[2]
TCCSUPNot SpecifiedNot Specified[2]
UMUC3Not SpecifiedNot Specified[2]
J82Not SpecifiedNot Specified[2]

Note: Specific IC50 values can vary between experiments and should be determined empirically for each cell line and experimental condition.

Table 2: this compound's Effect on Apoptosis-Related Protein Expression

Cell LineProteinEffect of this compound TreatmentReference
T24Bcl-2Down-regulation[1]
T24Cleaved Caspase-3Up-regulation[1]
T24Cleaved PARPUp-regulation[1]
RT4p53Up-regulation[1]
RT4PUMAUp-regulation[1]
RT4BaxUp-regulation[1]
RT4Bcl-2Down-regulation[1]
RT4Cleaved Caspase-3Up-regulation[1]
RT4Cleaved PARPUp-regulation[1]

Signaling Pathways

This compound induces apoptosis in bladder cancer cells by modulating multiple critical signaling pathways. The primary mechanisms involve the inhibition of the mTOR pathway, leading to autophagy and apoptosis, and the activation of the p53 tumor suppressor pathway.

Gartanin_Apoptosis_Pathway This compound This compound mTOR mTOR Pathway This compound->mTOR inhibits p53 p53 Pathway This compound->p53 activates Bcl2 Bcl-2 This compound->Bcl2 inhibits p70S6 p70S6 mTOR->p70S6 _4EBP1 4E-BP1 mTOR->_4EBP1 Autophagy Autophagy mTOR->Autophagy inhibits PUMA PUMA p53->PUMA Bax Bax p53->Bax Caspase3 Caspase-3 PUMA->Caspase3 Bax->Caspase3 Bcl2->Caspase3 inhibits PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound's dual mechanism of inducing apoptosis and autophagy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on bladder cancer cell lines.

Cell Culture and this compound Treatment

Objective: To maintain and treat bladder cancer cell lines (e.g., T24, RT4, 5637) with this compound.

Materials:

  • Bladder cancer cell lines (T24, RT4, 5637, etc.)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and dishes

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture bladder cancer cells in T-75 flasks with complete growth medium in a humidified incubator.

  • Passage the cells upon reaching 80-90% confluency.

  • For experiments, seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to attach overnight.

  • Prepare working concentrations of this compound by diluting the DMSO stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add the this compound-containing medium or vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow start Bladder Cancer Cells in 6-well plate treat Treat with this compound (24-48h) start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Western Blot Analysis

Objective: To analyze the expression levels of apoptosis-related proteins.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Conclusion

This compound represents a promising natural compound for the development of novel therapeutics against bladder cancer. It effectively induces apoptosis in bladder cancer cell lines through the modulation of the mTOR and p53 signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the anti-cancer mechanisms of this compound and to evaluate its potential as a chemotherapeutic agent. Further in vivo studies are warranted to validate these in vitro findings.

References

Application Notes and Protocols for Assessing Gartanin's Effect on the mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a xanthone (B1684191) derived from the mangosteen fruit (Garcinia mangostana), has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] One of its key mechanisms of action involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][4][5] The mTOR pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a common feature in many cancers.[6][7][8] this compound has been shown to suppress the mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells.[1][2][9] The inhibitory effect of this compound on the mTOR pathway can be cell-type specific, occurring through either the activation of AMPKα or the inactivation of AKT.[1][7] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on the mTOR pathway.

Key Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a central pathway in regulating cellular processes. This compound has been shown to inhibit this pathway, impacting downstream effectors.[9][10]

mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis This compound This compound This compound->Akt AMPK AMPKα This compound->AMPK AMPK->TSC1_2

Caption: this compound's inhibitory action on the mTOR signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

A typical workflow for analyzing the effects of this compound on the mTOR pathway involves several key stages, starting with cell culture and treatment.[6]

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Downstream Analysis A Seed Cells B This compound Treatment A->B C Cell Lysis B->C G Proliferation Assay B->G D Protein Quantification C->D E Western Blotting D->E F Kinase Assay D->F

References

Gartanin: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a natural xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising compound in the field of neurodegenerative disease research. Its multifaceted pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory properties, make it a compelling candidate for the development of novel therapeutics against diseases such as Alzheimer's and Parkinson's. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Physicochemical Properties and Bioavailability

This compound is an isoprenylated xanthone that has demonstrated the ability to cross the blood-brain barrier (BBB) in in-vitro models, a critical characteristic for any centrally acting therapeutic agent.[1]

Mechanism of Action in Neuroprotection

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: this compound effectively scavenges free radicals, mitigating oxidative stress, a key pathological feature of many neurodegenerative disorders.[1] It reduces the generation of intracellular reactive oxygen species (ROS) induced by neurotoxic stimuli.[2]

  • Anti-inflammatory Effects: this compound demonstrates anti-inflammatory properties, which are crucial in combating the chronic neuroinflammation associated with neurodegenerative diseases.

  • Modulation of Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in neuronal survival and function. Notably, it upregulates the expression of Heme Oxygenase-1 (HO-1) and activates the AMP-activated protein kinase (AMPK) signaling cascade, which in turn can lead to the activation of Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2] This pathway is crucial for mitochondrial biogenesis and function, as well as cellular stress resistance.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Neuroprotective and Related Activities of this compound

ActivityCell Line/ModelMethodEffective Concentration/IC₅₀Reference
Neuroprotection against Glutamate-induced ToxicityHT22MTT Assay1-10 µM[2]
Inhibition of Aβ AggregationIn vitroThioflavin T AssayData not available[1]
BACE1 InhibitionIn vitroEnzymatic AssayData not available[1]

Table 2: Antioxidant Activity of this compound and Related Compounds

Compound/ExtractAssayIC₅₀/EC₅₀Reference
This compoundDPPH Radical ScavengingBetter than Trolox[1]
Mangosteen Pericarp ExtractDPPH Radical Scavenging9.40 µg/mL

Experimental Protocols

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 mouse hippocampal cell line.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Glutamate (B1630785)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3, 1, 3, and 10 µM).[3] A vehicle control (DMSO) should be included. Incubate for 30 minutes.[3]

  • Induction of Glutamate Toxicity: Following the pre-treatment, add glutamate to the wells to a final concentration of 2 mM.[3] Do not add glutamate to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.[3]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

cluster_workflow In Vitro Neuroprotection Assay Workflow A Seed HT22 cells in 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound (1-10 µM) for 30 min B->C D Induce toxicity with Glutamate (2 mM) C->D E Incubate for 24 hours D->E F Assess cell viability using MTT assay E->F

In Vitro Neuroprotection Assay Workflow
Western Blot Analysis of Neuroprotective Signaling Pathways

This protocol describes the detection of key proteins in the HO-1 and AMPK signaling pathways modulated by this compound.

Materials:

  • HT22 cells

  • 6-well plates

  • This compound

  • Glutamate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-HO-1, anti-SIRT1, anti-PGC-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Protocol:

  • Cell Treatment: Seed HT22 cells in 6-well plates and treat with this compound and/or glutamate as described in the neuroprotection assay protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

cluster_workflow Western Blot Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Incubate with primary and secondary antibodies D->E F Detect protein bands using ECL E->F G Analyze band intensities F->G

Western Blot Workflow
In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model

While specific in vivo studies on this compound for neurodegenerative diseases are limited, this protocol is adapted from a study on a related compound, gintonin, in an Aβ-induced Alzheimer's disease mouse model.[4] Researchers should optimize this protocol for this compound based on preliminary dose-finding studies.

Materials:

  • Alzheimer's disease mouse model (e.g., APP/PS1 or Aβ-injected mice)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Equipment for tissue collection and processing

Protocol:

  • Animal Model: Utilize a suitable mouse model of Alzheimer's disease. For an induced model, stereotaxically inject Aβ₁₋₄₂ oligomers into the hippocampus.

  • This compound Administration:

    • Based on related compounds, a starting dose for oral administration could be in the range of 50-100 mg/kg/day.[4]

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).[4]

  • Behavioral Testing:

    • After the treatment period, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-Maze: Assess short-term spatial working memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform histological analysis (e.g., Nissl staining for neuronal loss, thioflavin S staining for amyloid plaques).

    • Conduct biochemical analyses on brain homogenates (e.g., ELISA for Aβ levels, Western blot for signaling proteins).

Signaling Pathway Diagrams

cluster_pathway This compound-Modulated Neuroprotective Pathways This compound This compound Oxidative_Stress Oxidative Stress (ROS Generation) This compound->Oxidative_Stress inhibits AMPK AMPK This compound->AMPK activates HO1 HO-1 This compound->HO1 upregulates Glutamate Glutamate Glutamate->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Neuroprotection Neuroprotection PGC1a->Neuroprotection HO1->Neuroprotection

This compound's Neuroprotective Signaling Pathways

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Gartanin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of gartanin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

A1: this compound is a prenylated xanthone, a type of natural compound found in the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3][4][5]. Chemically, it is a relatively hydrophobic molecule, which means it has low solubility in water-based solutions like cell culture media[6][7]. While it is soluble in organic solvents like chloroform (B151607) and ethyl acetate, introducing it into an aqueous environment can cause it to "crash out" or precipitate, especially at higher concentrations[1][2]. This is a common challenge with hydrophobic compounds in cell culture applications[6][7][8].

Q2: How can I visually identify this compound precipitation?

A2: Precipitation can manifest in several ways. Immediately upon adding your this compound stock solution to the media, you might observe a fine, cloudy haze, or distinct crystalline or amorphous particles[9]. Over a period of hours or days in the incubator, you might notice a thin film or sediment at the bottom of your culture vessel. Under a microscope, these precipitates can appear as small, sharp-edged crystals or non-descript debris, which can sometimes be mistaken for microbial contamination[9].

Q3: Can the final concentration of the solvent for the this compound stock solution affect precipitation?

A3: Absolutely. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro assays[10]. However, the final concentration of DMSO in your culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity[6][7]. While DMSO aids in the initial dissolution, a high concentration of it in the final working solution does not guarantee that this compound will remain soluble upon significant dilution in the aqueous media[6][7].

Q4: Could interactions with media components cause this compound to precipitate over time?

A4: Yes, delayed precipitation can occur due to interactions between this compound and components in the cell culture media, such as salts, amino acids, or proteins from fetal bovine serum (FBS)[6][9]. Additionally, changes in the media's environment during incubation, such as shifts in pH due to cellular metabolism or temperature fluctuations when moving vessels in and out of the incubator, can also decrease this compound's solubility over time[6][9].

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation is a classic sign that the this compound concentration has exceeded its solubility limit in the aqueous environment of the cell culture medium[6][9]. This "crashing out" happens because the DMSO is rapidly diluted, leaving the hydrophobic this compound molecules unable to stay in solution[6][7].

Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration of this compound. It's crucial to first determine its maximum soluble concentration in your specific media (See Protocol 1).
Rapid Dilution/"Solvent Shock" Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation[6][11].Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently vortexing or swirling the media[6][7].
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions[6][7][9].
High DMSO Concentration in Final Solution While DMSO is used to dissolve this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution[6][7].Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%[6][7]. This may require preparing a more concentrated stock solution of this compound in DMSO if possible, or using the stepwise dilution method mentioned above.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation is often due to the compound's instability in the culture environment over time or interactions with media components[6][9].

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which may affect this compound's solubility[6].Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.
pH Shift The CO2 environment in an incubator can alter the pH of the media, especially if it is not properly buffered. This can affect the solubility of pH-sensitive compounds[9].Ensure your media is properly buffered for the CO2 concentration of your incubator. The use of HEPES buffer in the media can provide additional pH stability.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time[6][9].If your experimental design allows, try reducing the serum concentration. You could also test a different basal media formulation to see if the issue persists.
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit[6][7].Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes[6].
Compound Degradation This compound may not be stable in the culture medium at 37°C over the duration of your experiment, and the degradation products could be insoluble.Perform a stability study of this compound in your culture medium (See Protocol 2). If it is unstable, you may need to replenish it by changing the medium at regular intervals[11].

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary[9][10].

  • Prepare Serial Dilutions: In sterile tubes or a 96-well plate, prepare a series of 2-fold dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all dilutions and matches what you will use in your experiments (e.g., 0.1%)[11]. Include a vehicle control (media with the same final DMSO concentration but no this compound).

  • Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours)[11].

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours)[9]. For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates[9].

  • Determine Maximum Soluble Concentration: The highest this compound concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions[9].

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

Objective: To evaluate the chemical stability of this compound under your cell culture conditions over time.

Materials:

  • This compound solution in complete cell culture medium (at the highest intended working concentration)

  • Incubator (37°C, 5% CO2)

  • Sterile tubes for sample collection

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in pre-warmed complete culture medium at the highest concentration you plan to use in your experiments[11].

  • Aliquot and Incubate: Aliquot this solution into several sterile tubes, one for each time point you wish to test (e.g., 0, 2, 8, 24, 48 hours)[11].

  • Incubate: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The "0 hour" sample should be frozen immediately after preparation.

  • Analysis: Once all time points have been collected, analyze the concentration of intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.

  • Evaluate Stability: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates that the compound is degrading under your experimental conditions.

Visualizations

start Precipitation Observed check_timing When does it occur? start->check_timing immediate Immediately check_timing->immediate delayed After Incubation check_timing->delayed sol_immediate Likely 'Crashing Out' (Exceeds Solubility Limit) immediate->sol_immediate sol_delayed Possible Instability or Media Interaction delayed->sol_delayed action_immediate 1. Lower Final Concentration 2. Use Stepwise Dilution 3. Pre-warm Media (37°C) sol_immediate->action_immediate action_delayed 1. Minimize Temp. Fluctuations 2. Check Media pH/Buffering 3. Reduce Serum % 4. Check for Evaporation sol_delayed->action_delayed

Caption: Troubleshooting workflow for this compound precipitation.

cluster_0 This compound Preparation stock 1. Prepare Concentrated This compound Stock in DMSO intermediate 2. Create Intermediate Dilution in Pre-warmed Media (37°C) stock->intermediate final 3. Add Intermediate Dilution to Final Volume of Media intermediate->final mix 4. Add Dropwise while Gently Mixing final->mix add_cells 5. Add to Cells mix->add_cells

Caption: Recommended workflow for diluting this compound.

This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE inhibits mTOR mTOR Pathway This compound->mTOR inhibits Apoptosis Apoptosis This compound->Apoptosis induces NEDDylation NEDDylation of Cullin 1 & UBC12 NAE->NEDDylation Autophagy Autophagy mTOR->Autophagy inhibits

References

optimizing gartanin concentration for in vitro anti-cancer studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing gartanin for in vitro anti-cancer studies. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in vitro?

A1: The effective concentration of this compound varies significantly depending on the cancer cell line and the biological endpoint being measured (e.g., cytotoxicity, apoptosis, autophagy). Generally, IC50 values for cell viability range from approximately 4 µM to over 20 µM.[1][2][3][4] For instance, in bladder cancer cell lines, IC50 values have been reported to be between 4.1 and 18.1 µM.[1][3] In prostate cancer cell lines like 22Rv1 and PC3, IC50 values are around 8.32 µM and 13.56 µM, respectively.[2][5] It is crucial to determine the optimal concentration for your specific cell line and experimental setup through a dose-response study.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is a solid compound that is soluble in chloroform (B151607) and can be prepared in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications.[3][6] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To avoid solvent-induced toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1% (v/v).[1]

Q3: this compound treatment is not inducing the expected level of apoptosis. What could be the reason?

A3: Several factors could contribute to lower-than-expected apoptosis. Firstly, the concentration of this compound may be suboptimal for the specific cell line being used. It is advisable to perform a dose-response experiment to identify the optimal concentration for inducing apoptosis. Secondly, the treatment duration might be insufficient. For example, in T24 bladder cancer cells, significant apoptosis was observed after 48 hours of treatment with 20 µM this compound.[1] Lastly, this compound can also induce other cellular processes like autophagy, which can sometimes act as a survival mechanism.[7] Consider co-treatment with an autophagy inhibitor to see if it enhances apoptosis.

Q4: I am observing high variability in my cell viability assay results. What are the possible causes?

A4: High variability in cell viability assays can stem from several sources. Ensure that your this compound stock solution is properly dissolved and vortexed before each use to maintain a homogenous concentration. Inconsistent cell seeding density can also lead to variability; therefore, it is important to ensure a uniform number of cells are seeded in each well. Additionally, the incubation time with this compound should be consistent across all experiments, as the IC50 value can be time-dependent.[8] Finally, ensure that the final DMSO concentration is consistent and non-toxic across all wells, including the vehicle control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Potency/Ineffectiveness Suboptimal this compound concentration.Perform a dose-response curve (e.g., 1-50 µM) to determine the IC50 for your specific cell line.
Insufficient treatment duration.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time.
Cell line resistance.Some cell lines may be inherently more resistant. Consider using a different cell line or investigating the molecular mechanisms of resistance.
Precipitation in Culture Medium Poor solubility of this compound.Ensure the final DMSO concentration is kept low (<0.1%). Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a solubilizing agent, but validate its non-toxicity first.
Inconsistent Results Inaccurate pipetting or cell seeding.Calibrate pipettes regularly and ensure a homogenous cell suspension before seeding.
Degradation of this compound stock.Store the this compound stock solution at -20°C and protect it from light.[3] Prepare fresh working solutions for each experiment.
Unexpected Biological Response (e.g., Autophagy instead of Apoptosis) This compound's multi-target nature.This compound is known to induce both apoptosis and autophagy.[1][5][7] Use specific inhibitors (e.g., 3-MA for autophagy, Z-VAD-FMK for caspases) to dissect the specific pathways.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
22Rv1Prostate Cancer8.32 ± 0.18Not SpecifiedNot Specified
PC3Prostate Cancer13.56 ± 0.20Not SpecifiedNot Specified
22Rv1Prostate Cancer14.972MTT
LNCaPProstate Cancer15.372MTT
T24Bladder Cancer4.1 - 18.1 (range)Not SpecifiedMTT
UM-UC-3Bladder Cancer4.1 - 18.1 (range)Not SpecifiedMTT
HT-1376Bladder Cancer4.1 - 18.1 (range)Not SpecifiedMTT
TCCSUPBladder Cancer4.1 - 18.1 (range)Not SpecifiedMTT
T98GGlioma~3-10 (effective range for cell cycle arrest)Not SpecifiedFlow Cytometry
Hep3BHepatocellular Carcinoma~10-40 (effective range for cytotoxicity)24MTT
MDA-MB-231Breast Cancer17.0948Not Specified

Note: IC50 values can vary based on experimental conditions. This table provides a general reference range.[1][2][3][4][5][7][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Caspase-3, anti-LC3, anti-p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Gartanin_Signaling_Pathways This compound This compound NEDDylation NEDDylation Pathway This compound->NEDDylation inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway This compound->MAPK inhibits JNK JNK Pathway This compound->JNK activates Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest G1 Cell Cycle Arrest This compound->CellCycleArrest induces Proliferation Cell Proliferation NEDDylation->Proliferation promotes mTOR mTOR PI3K_Akt->mTOR PI3K_Akt->Proliferation promotes Autophagy Autophagy mTOR->Autophagy inhibits Migration Cell Migration MAPK->Migration promotes JNK->Autophagy induces Apoptosis->Proliferation reduces CellCycleArrest->Proliferation reduces

Caption: this compound's multi-target anti-cancer mechanism.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_this compound Prepare this compound Stock (DMSO) treat_cells Treat Cells with This compound Dilutions prep_this compound->treat_cells seed_cells Seed Cancer Cells (e.g., 96-well plate) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis protein Protein Analysis (e.g., Western Blot) incubate->protein

Caption: General workflow for in vitro this compound studies.

Troubleshooting_Logic start Start: Unexpected Experimental Outcome check_conc Is this compound Concentration Optimal? start->check_conc dose_response Action: Perform Dose-Response (e.g., MTT Assay) check_conc->dose_response No check_time Is Treatment Duration Sufficient? check_conc->check_time Yes dose_response->check_time time_course Action: Perform Time-Course Experiment check_time->time_course No check_solubility Is this compound Soluble in Medium? check_time->check_solubility Yes time_course->check_solubility check_dmso Action: Check Final DMSO % Prepare Fresh Stock check_solubility->check_dmso No consider_pathways Consider Alternative Pathways (e.g., Autophagy) check_solubility->consider_pathways Yes check_dmso->consider_pathways end Resolution consider_pathways->end

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Addressing Gartanin Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing gartanin in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to this compound's cytotoxicity in non-cancerous cell lines. Our goal is to help you navigate your research with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to non-cancerous cell lines?

A1: this compound, a xanthone (B1684191) from the mangosteen fruit, has demonstrated potent anti-cancer properties, often by inducing apoptosis and inhibiting critical signaling pathways in cancer cells.[1][2][3] While it is generally more cytotoxic to cancer cells, it can exhibit cytotoxic effects on non-cancerous cells, particularly at higher concentrations. For instance, the IC50 value for this compound in normal mouse neuron HT22 cells was found to be 54.2 μM, which is considerably higher than its IC50 in glioma cancer cells (10.8 μM), suggesting a degree of selectivity.[4][5] Similarly, the IC50 for wild-type mouse embryonic fibroblasts (MEFs) is approximately 12.3 μM.[2] An extract from Garcinia mangostana, containing this compound, also showed selective cytotoxicity against leukemic cells over normal human umbilical vein endothelial cells (HUVECs) and leukocytes.[6]

Q2: What are the typical IC50 values for this compound in non-cancerous versus cancerous cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between cell types. Below is a summary of reported IC50 values to help you determine an appropriate concentration range for your experiments.

Cell Line TypeCell LineIC50 (μM)Reference
Non-Cancerous Mouse Embryonic Fibroblasts (MEF)~12.3[2]
p53 Knockout MEFs~18.5[2]
TSC1 Knockout MEFs~31.2[2]
Normal Mouse Neuron (HT22)54.2[4]
Cancerous Human Bladder Cancer (T24, RT4, etc.)4.1 - 18.1[2]
Human Prostate Cancer (22Rv1)~8.32[1]
Human Prostate Cancer (PC3)~13.56[1]
Human Glioma (T98G)10.8[4]

Q3: What cellular pathways are affected by this compound in non-cancerous cells?

A3: this compound's effects on non-cancerous cells are linked to key signaling pathways that regulate cell growth and survival. In mouse embryonic fibroblasts (MEFs), the growth-inhibitory effect of this compound is dependent on the presence of p53 and TSC1 proteins.[2] This suggests an involvement of the mTOR pathway, a central regulator of cell metabolism and growth.[2][3] this compound has also been shown to modulate the MAPK signaling pathway in various cell types.[1] Understanding these pathways is crucial for interpreting experimental results.

Troubleshooting Guide: Unexpected Cytotoxicity

Encountering unexpected or high cytotoxicity in your non-cancerous control cell lines can be a significant hurdle. This guide provides a step-by-step approach to troubleshoot these issues.

Problem: High cytotoxicity observed in non-cancerous control cells at expected non-toxic concentrations.

Potential Cause Recommended Action
1. Suboptimal Cell Health - Microscopic Examination: Before starting your experiment, always check your cells under a microscope for any signs of stress, such as changes in morphology or the presence of debris.[7] - Passage Number: Use cells from a low passage number, as high passage numbers can lead to genetic drift and altered sensitivity.[7] - Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.[8]
2. Reagent Quality and Preparation - This compound Stock Solution: Ensure your this compound is fully dissolved in a suitable solvent like DMSO. The final concentration of the solvent in your cell culture medium should be non-toxic (typically <0.1%).[8] - Media and Supplements: Use fresh, high-quality cell culture media and supplements.[7]
3. Experimental Technique - Cell Seeding Density: Optimize the cell seeding density to ensure the cells are in their logarithmic growth phase during the experiment.[8] - Pipetting Errors: Use calibrated pipettes and maintain a consistent technique to avoid variability between wells.[9] - Edge Effects: To minimize evaporation in 96-well plates, avoid using the outer wells or fill them with sterile PBS.[7]
4. Cell Line Specific Sensitivity - Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value for your specific non-cancerous cell line.

Experimental Protocols

Key Experiment: MTT Assay for Cell Viability

This protocol outlines the steps for a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability after treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your non-cancerous cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizing Key Concepts

To further aid in understanding the experimental processes and molecular pathways involved, the following diagrams have been generated.

Gartanin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy Non-Cancerous Cell Culture seed Seed Cells in 96-well Plate start->seed prepare_this compound Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound (24, 48, 72h) prepare_this compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Gartanin_Signaling_Pathway cluster_akt_mtor PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcome This compound This compound akt Akt This compound->akt Inhibits mek MEK This compound->mek Inhibits mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k four_ebp1 4E-BP1 mtor->four_ebp1 proliferation Decreased Cell Proliferation p70s6k->proliferation four_ebp1->proliferation ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk erk->proliferation apoptosis Induction of Apoptosis erk->apoptosis

References

Technical Support Center: Gartanin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gartanin, a valuable natural compound for various biological studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your biological assays.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound for biological assays due to its hydrophobic nature. This guide provides systematic solutions to common problems.

Problem: this compound powder is not dissolving in the chosen solvent.

Possible Causes:

  • Incorrect Solvent Selection: this compound is a lipophilic compound with poor aqueous solubility.

  • Insufficient Solvent Volume: The amount of solvent may not be enough to dissolve the desired concentration of this compound.

  • Low Temperature: The dissolution rate may be slow at room temperature.

  • Compound Aggregation: this compound particles may clump together, hindering dissolution.

Solutions:

  • Select an Appropriate Organic Solvent:

    • For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective. This compound is soluble in DMSO at concentrations up to 125 mg/mL (315.31 mM), though this may require sonication.[1] Another source suggests a solubility of at least 20 mg/mL in DMSO.

    • Other suitable organic solvents include chloroform, ethyl acetate (B1210297), methanol, and acetone.[2][3]

    • This compound is insoluble in n-hexane and has very low solubility in water.[2][4]

  • Optimize Dissolution Conditions:

    • Sonication: Use an ultrasonic bath to break down particle aggregates and enhance dissolution.[1][5]

    • Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.[5]

    • Vortexing: Agitate the solution vigorously using a vortex mixer.

Problem: this compound precipitates when the stock solution is diluted in aqueous buffer or cell culture medium.

Possible Cause:

  • Poor Aqueous Solubility: this compound is poorly soluble in aqueous environments, and dilution of the organic stock solution can cause it to crash out of solution.

  • High Final Concentration of Organic Solvent: High concentrations of solvents like DMSO can be toxic to cells. For most cell lines, the final DMSO concentration should be kept below 0.1% (v/v).

Solutions:

  • Optimize the Dilution Process:

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Gradual Addition: Add the this compound stock solution dropwise to the aqueous buffer or medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

  • Utilize Solubility Enhancers:

    • Surfactants: Non-ionic surfactants like Tween® 80 can be used to form micelles that encapsulate this compound and increase its apparent solubility in aqueous solutions.[6][7][8][9] A low final concentration (e.g., <0.1%) is recommended to minimize cytotoxicity.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding its hydrophobic regions and increasing its water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose. While specific data for this compound is limited, a similar compound, α-mangostin, showed significantly increased solubility with γ-cyclodextrin.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It can achieve a solubility of up to 125 mg/mL (315.31 mM) with the aid of sonication.[1] For applications where DMSO is not suitable, other organic solvents like ethanol, methanol, acetone, chloroform, and ethyl acetate can be used, although the maximum achievable concentration may be lower.[2][3]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[10]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent itself.

Q4: My this compound precipitates in the cell culture medium. What can I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide above for detailed solutions, which include optimizing your dilution technique and using solubility enhancers like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD).

Q5: Are there any established protocols for using solubility enhancers with this compound?

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO)125 mg/mL (315.31 mM)Requires sonication.[1]
Dimethyl Sulfoxide (DMSO)≥20 mg/mL
ChloroformSolubleQualitative data.[12]
Ethyl AcetateSolubleQualitative data.[2]
MethanolSolubleQualitative data.[3]
AcetoneSolubleQualitative data.[3]
n-HexaneInsolubleQualitative data.[2]
WaterInsolublePredicted water solubility is 0.01 g/L.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Determine the desired stock concentration (e.g., 100 mM).

  • Calculate the required mass of this compound. (Molecular Weight of this compound: 396.44 g/mol )

  • Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Sonicate the solution in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Visualizations

Gartanin_Solubility_Workflow cluster_start cluster_dissolution Dissolution cluster_stock Stock Solution cluster_dilution Dilution for Assay cluster_solution Final Solution cluster_troubleshooting Troubleshooting Start This compound Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Aid Sonication & Gentle Warming (37°C) Dissolve->Aid Stock High Concentration Stock Solution Aid->Stock Dilute Dilute in Aqueous Buffer/Medium Stock->Dilute Precipitate Precipitation? Dilute->Precipitate Final Clear Solution for Biological Assay Precipitate->Final No Enhancer Add Solubility Enhancer (e.g., Tween® 80, HP-β-CD) Precipitate->Enhancer Yes Optimize Optimize Dilution (Serial Dilution) Precipitate->Optimize Yes Enhancer->Dilute Optimize->Dilute Signaling_Pathway_Placeholder cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Activation Gene Gene Expression TF->Gene Regulation Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammation) Gene->Biological_Response This compound This compound This compound->Receptor

References

Technical Support Center: Gartanin Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of gartanin to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

For long-term stability, this compound powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1] Some suppliers also recommend storage at 2-8°C, so it is always best to consult the product-specific information sheet provided by the manufacturer.

Q2: What is the recommended storage condition for this compound stock solutions?

This compound stock solutions are less stable than the powdered form and require colder temperatures for storage. For storage up to six months, it is recommended to keep stock solutions at -80°C.[3] For shorter periods of up to one month, storage at -20°C is acceptable.[3] It is advisable to prepare fresh solutions for optimal results and to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound at room temperature?

While this compound may be shipped at room temperature, it is not recommended for long-term storage.[1] For powdered this compound, some suppliers suggest that it can be stored at 4°C for up to two years.[3] However, for maximum stability, especially for long-term storage, -20°C is the preferred temperature.

Troubleshooting Guide

Issue 1: I am observing a decrease in the potency or activity of my this compound sample over time.

This could be due to degradation of the this compound molecule. Several factors can contribute to the degradation of xanthones and other phenolic compounds, and these may also affect this compound.

  • Potential Cause 1: Improper Storage Temperature. As outlined in the FAQs, this compound requires specific temperatures for storage to maintain its stability. Storing it at room temperature or even at 4°C for extended periods may lead to gradual degradation.

  • Potential Cause 2: Exposure to Light. Many phenolic compounds are sensitive to light. Although specific photostability data for this compound is limited, it is a good laboratory practice to protect this compound powder and solutions from light by storing them in amber vials or wrapping the containers in aluminum foil.

  • Potential Cause 3: Oxidation. The antioxidant properties of this compound suggest that it is susceptible to oxidation.[3][4] Exposure to air (oxygen) over time, especially at higher temperatures, can lead to oxidative degradation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) if possible, particularly for long-term storage of the solid form.

  • Potential Cause 4: Inappropriate pH of the Solution. The stability of phenolic compounds can be highly dependent on the pH of the solution. A study on the related xanthone, alpha-mangostin, showed that it degrades under acidic conditions.[5] It is crucial to consider the pH of your solvent system and buffer if you are working with this compound in solution for extended periods.

Issue 2: My this compound solution has changed color.

A change in the color of your this compound solution could be an indicator of degradation.

  • Potential Cause: Degradation and Formation of Chromophoric Byproducts. The degradation of phenolic compounds can lead to the formation of new chemical species that absorb light differently, resulting in a color change. This is often a sign that the original compound is no longer pure. If you observe a color change, it is recommended to analyze the purity of your sample using a suitable analytical method like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureReported Stability
Powder (Solid) -20°C≥ 4 years[1]
4°C2 years[3]
Stock Solution -80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.

  • Objective: To determine the concentration of this compound in a sample.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Materials:

    • This compound reference standard

    • HPLC-grade methanol (B129727)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid (or other suitable acid for pH adjustment)

    • 0.45 µm syringe filters

  • Chromatographic Conditions (Example): [6][7][8]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in an isocratic or gradient elution. An example of an isocratic mobile phase is acetonitrile:water (95:5) containing 0.1% phosphoric acid.[6][7][8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 375 nm[6][7][8]

    • Injection Volume: 10-20 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or chloroform) at a known concentration.[4][9] From the stock solution, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Gartanin_Storage_Workflow cluster_solid This compound Powder cluster_solution This compound Solution long_term Long-term (> 2 years) storage_neg20 Store at -20°C long_term->storage_neg20 short_term Short-term (≤ 2 years) storage_4 Store at 4°C short_term->storage_4 sol_long_term Up to 6 months storage_neg80 Store at -80°C sol_long_term->storage_neg80 sol_short_term Up to 1 month storage_sol_neg20 Store at -20°C sol_short_term->storage_sol_neg20 protect_light Protect from Light storage_neg20->protect_light inert_atm Inert Atmosphere (Optional) storage_neg20->inert_atm storage_4->protect_light storage_neg80->protect_light storage_sol_neg20->protect_light

Caption: Recommended storage workflow for this compound powder and solutions.

Gartanin_Degradation_Troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions / Actions decreased_potency Decreased Potency / Activity temp Improper Temperature decreased_potency->temp light Light Exposure decreased_potency->light oxidation Oxidation decreased_potency->oxidation ph Inappropriate pH decreased_potency->ph color_change Color Change degradation_products Formation of Degradation Products color_change->degradation_products store_correctly Store at Recommended T° temp->store_correctly protect_light Use Amber Vials / Foil light->protect_light inert_atm Store Under Inert Gas oxidation->inert_atm check_ph Verify Solution pH ph->check_ph degradation_products->light degradation_products->oxidation degradation_products->ph analyze_purity Analyze Purity (e.g., HPLC) degradation_products->analyze_purity

Caption: Troubleshooting guide for this compound degradation issues.

References

Technical Support Center: Large-Scale Synthesis of Gartanin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of gartanin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this promising bioactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guide & FAQs

This section provides solutions to common problems that may arise during the multi-step synthesis of this compound. The questions are organized by the major synthetic stages.

Stage 1: Friedel-Crafts Acylation for Xanthone (B1684191) Core Formation

Q1: Low yield of the xanthone core (1,3-dihydroxy-5,8-dimethoxyxanthone) is observed. What are the potential causes and solutions?

A1: Low yields in the Friedel-Crafts acylation of phloroglucinol (B13840) with 2,3,6-trimethoxybenzoic acid are a common issue. Several factors can contribute to this:

  • Moisture: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., P₂O₅/MeSO₃H, ZnCl₂/POCl₃). Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: Inadequate temperature control can lead to side reactions or incomplete conversion. The optimal temperature for this condensation is typically elevated, but excessive heat can cause decomposition. A step-wise heating program may improve yields.

  • Stoichiometry of Reagents: An incorrect ratio of phloroglucinol to the benzoic acid derivative or an insufficient amount of the condensing agent can limit the reaction. Titrate your reagents and ensure accurate measurements.

  • Side Reactions: Phloroglucinol is highly reactive and can undergo self-condensation or form other unwanted byproducts under harsh acidic conditions.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Dry all solvents and glassware thoroughly. Handle hygroscopic reagents in a glovebox.

  • Optimize Catalyst and Solvent: While Eaton's reagent (P₂O₅/MeSO₃H) is commonly cited, other Lewis acids like AlCl₃ or BF₃·OEt₂ could be explored, though they may present their own challenges with polyhydroxylated aromatics.

  • Gradual Addition: Add the benzoic acid derivative to the phloroglucinol and catalyst mixture slowly and at a controlled temperature to manage the exothermic reaction and minimize side product formation.

Q2: The purification of the xanthone core is difficult due to the formation of a complex mixture. How can this be improved?

A2: The crude product of the Friedel-Crafts acylation can be a mixture of the desired product, unreacted starting materials, and polymeric byproducts.

Purification Strategy:

  • Aqueous Work-up: After quenching the reaction (e.g., with ice water), a thorough aqueous work-up is crucial to remove the acid catalyst and water-soluble impurities.

  • Solvent Extraction: Use a suitable organic solvent like ethyl acetate (B1210297) to extract the product. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting materials.

  • Column Chromatography: This is often unavoidable. A silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate) is typically effective. Careful monitoring by Thin Layer Chromatography (TLC) is essential to separate the desired product from closely related impurities.

Stage 2: Prenylation of the Xanthone Core

Q3: The prenylation step results in a mixture of C-prenylated and O-prenylated products. How can I favor C-prenylation?

A3: The regioselectivity of prenylation on a polyhydroxylated xanthone is a significant challenge. The formation of O-prenylated ethers versus the desired C-prenylated this compound precursor depends on the reaction conditions.

Strategies to Promote C-Prenylation:

  • Choice of Base and Solvent: Using a non-polar solvent and a weaker base can favor C-alkylation. Forcing the reaction towards the phenoxide ion in a polar, aprotic solvent will favor O-alkylation.

  • Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can promote Friedel-Crafts-type alkylation directly onto the aromatic ring.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and selectivity in the prenylation of some phenolic compounds, often with shorter reaction times.[1]

Q4: Multiple prenylated products (mono-, di-, and tri-prenylated) are formed, leading to low yield of the desired di-prenylated intermediate. How can this be controlled?

A4: The presence of multiple reactive sites on the xanthone core makes controlling the degree of prenylation difficult.

Control Measures:

  • Stoichiometry of Prenylating Agent: Carefully control the molar ratio of the prenylating agent (e.g., prenyl bromide) to the xanthone substrate. A slight excess of the prenylating agent might be needed, but a large excess will lead to over-prenylation.

  • Reaction Time and Temperature: Monitor the reaction progress closely using TLC. Stopping the reaction at the optimal time is crucial to maximize the yield of the di-prenylated product and minimize the formation of tri-prenylated byproducts. Lowering the reaction temperature may also improve selectivity.

  • Purification: A robust purification method, such as preparative HPLC or multiple-column chromatography, will likely be necessary to isolate the desired isomer.

Stage 3: Demethylation to Yield this compound

Q5: The demethylation of the methoxy (B1213986) groups is incomplete or unselective. What are the best reagents and conditions for this step?

A5: The final step of removing the methyl ethers to yield the free hydroxyl groups of this compound requires a reagent that can cleave aryl methyl ethers without degrading the rest of the molecule.

Recommended Demethylation Methods:

  • Boron Tribromide (BBr₃): This is a powerful and often effective reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (B109758). However, it is a hazardous reagent and requires careful handling.

  • Hot Aqueous Morpholine (B109124): As reported by Bennett et al., heating with aqueous morpholine can achieve demethylation.[2] This method may offer better selectivity in some cases compared to harsher Lewis acids.

  • Other Reagents: Other reagents like hydrobromic acid (HBr) in acetic acid or pyridinium (B92312) hydrochloride can also be used, but the conditions need to be carefully optimized to avoid side reactions.

Troubleshooting Incomplete Demethylation:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. For BBr₃, slowly warming the reaction to room temperature and stirring for several hours is often necessary.

  • Stoichiometry of Reagent: Use a sufficient excess of the demethylating agent, especially if multiple methoxy groups are present.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the reagent and hydrolyze any boron complexes formed.

Quantitative Data Summary

The following table summarizes the estimated yields and conditions for the large-scale synthesis of this compound based on literature reports for similar xanthone syntheses. It is important to note that these values are illustrative and will require optimization for a specific large-scale process.

Reaction Stage Key Reagents Typical Conditions Estimated Yield (%) Purity (%) Key Challenges
1. Friedel-Crafts Acylation 2,3,6-trimethoxybenzoic acid, Phloroglucinol, P₂O₅/MeSO₃H80-120 °C, 4-8 h40-6085-90 (after chromatography)Regioselectivity, anhydrous conditions, purification
2. Diprenylation 1,3-dihydroxy-5,8-dimethoxyxanthone, Prenyl bromide, Base (e.g., K₂CO₃) or Lewis Acid (e.g., BF₃·OEt₂)25-60 °C, 12-24 h30-50 (of desired isomer)>95 (after preparative HPLC)C- vs. O-alkylation, control of prenylation degree
3. Demethylation Diprenylated intermediate, BBr₃ or Morpholine/H₂O-78 °C to 25 °C (BBr₃), Reflux (Morpholine)50-70>98 (after final purification)Incomplete reaction, side-product formation

Experimental Protocols

Protocol 1: Synthesis of 1,3-dihydroxy-5,8-dimethoxyxanthone (Xanthone Core)
  • Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methanesulfonic acid.

  • Reagent Addition: While stirring, slowly add phosphorus pentoxide (P₂O₅) to the methanesulfonic acid. The mixture will become warm.

  • Addition of Reactants: To this mixture, add phloroglucinol and 2,3,6-trimethoxybenzoic acid.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate is filtered, washed with cold water, and dried. Alternatively, the aqueous mixture can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: C-Prenylation of 1,3-dihydroxy-5,8-dimethoxyxanthone
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the xanthone core in a suitable anhydrous solvent (e.g., dioxane or dichloromethane).

  • Catalyst/Base Addition: Add a Lewis acid catalyst (e.g., BF₃·OEt₂) or a mild base.

  • Prenylating Agent: Add prenyl bromide dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the formation of the product by TLC.

  • Work-up: Quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude mixture of prenylated products is separated by preparative reverse-phase HPLC to isolate the desired di-prenylated isomer.

Protocol 3: Demethylation to this compound
  • Reaction Setup: Dissolve the purified di-prenylated intermediate in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow addition of methanol, followed by water.

  • Extraction: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Visualizations

Experimental Workflow for this compound Synthesis

Gartanin_Synthesis_Workflow cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Prenylation cluster_stage3 Stage 3: Demethylation start 2,3,6-Trimethoxybenzoic Acid + Phloroglucinol reagent1 P₂O₅ / MeSO₃H reaction1 Condensation/ Cyclization start->reaction1 reagent1->reaction1 product1 Crude Xanthone Core reaction1->product1 purification1 Column Chromatography product1->purification1 intermediate1 1,3-Dihydroxy-5,8- dimethoxyxanthone purification1->intermediate1 reaction2 C-Alkylation intermediate1->reaction2 reagent2 Prenyl Bromide + Lewis Acid/Base reagent2->reaction2 product2 Crude Prenylated Mixture reaction2->product2 purification2 Preparative HPLC product2->purification2 intermediate2 Di-prenylated Intermediate purification2->intermediate2 reaction3 Ether Cleavage intermediate2->reaction3 reagent3 BBr₃ or Morpholine/H₂O reagent3->reaction3 product3 Crude this compound reaction3->product3 purification3 Recrystallization/ Chromatography product3->purification3 final_product This compound purification3->final_product Gartanin_Signaling_Pathway cluster_cell Cellular Response This compound This compound mTORC1 mTORC1 Complex This compound->mTORC1 Inhibition Apoptosis Apoptosis This compound->Apoptosis p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Phosphorylation Autophagy Autophagy mTORC1->Autophagy Inhibition S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->Protein_Synthesis

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Gartanin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of gartanin, a promising isoprenylated xanthone (B1684191) from mangosteen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a bioactive secondary metabolite found in the mangosteen fruit (Garcinia mangostana) with a range of potential therapeutic activities, including anticancer, antioxidant, and anti-inflammatory properties. However, like many other xanthones, this compound's clinical potential is hampered by its poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility and extensive first-pass metabolism in the liver.

Q2: What are the primary metabolic pathways for this compound?

Studies suggest that this compound undergoes both Phase I and Phase II metabolism, primarily in the liver.[1] The main metabolic transformations include hydroxylation and conjugation, such as sulfation and glucuronidation.[1] This rapid metabolism significantly reduces the amount of active this compound that reaches systemic circulation.

Q3: Are there any dietary factors that can influence this compound absorption?

Yes, the co-administration of this compound with a high-fat meal has been reported to contribute to its absorption.[1][2] This is a common phenomenon for lipophilic compounds, as fats can enhance their solubilization and absorption through various physiological mechanisms.

Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several advanced formulation strategies can be explored to overcome the poor oral bioavailability of this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and enhance its absorption.

  • Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs) and phospholipid complexes can improve the solubility and absorption of lipophilic drugs like this compound.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

Troubleshooting Guides

Issue 1: Low and Variable this compound Concentration in Plasma Samples

Possible Cause 1: Poor Solubility and Dissolution in GI Fluids

  • Troubleshooting:

    • Formulation Approach: Consider formulating this compound into a nano-sized dosage form (e.g., solid lipid nanoparticles) or a phospholipid complex to improve its solubility and dissolution rate.

    • Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of this compound and its metabolites.

Possible Cause 2: Extensive First-Pass Metabolism

  • Troubleshooting:

    • Co-administration: Investigate the co-administration of this compound with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if ethically and scientifically justifiable for your research model.

    • Formulation Strategy: Utilize formulations like nanoparticles that can be absorbed through the lymphatic system, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.

Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies

Possible Cause 1: Fed vs. Fasted State of Animals

  • Troubleshooting:

    • Standardize Conditions: Strictly control the feeding schedule of your animal models. As high-fat meals can affect this compound absorption, ensure all animals are in the same prandial state (either fasted or fed a standardized meal) before and during the experiment.

Possible Cause 2: Formulation Instability

  • Troubleshooting:

    • Characterization: Thoroughly characterize your this compound formulation for particle size, zeta potential, and encapsulation efficiency before each in vivo study to ensure consistency.

    • Stability Studies: Conduct stability studies of your formulation under relevant storage and physiological conditions (e.g., simulated gastric and intestinal fluids).

Quantitative Data

Due to limited publicly available pharmacokinetic data specifically for this compound, the following table presents data for α-mangostin, a structurally related and well-studied xanthone from mangosteen, to provide a comparative reference for the challenges in achieving oral bioavailability for this class of compounds.

Table 1: Pharmacokinetic Parameters of α-Mangostin in Rodents (for Reference)

ParameterValueSpeciesDosage and AdministrationSource
Cmax 357 ng/mLMice100 mg/kg mangosteen extract (36 mg/kg α-mangostin), oral[3]
Tmax 1 hourMice100 mg/kg mangosteen extract (36 mg/kg α-mangostin), oral[3]
AUC (0-24h) 2,807 nmol/hrMice100 mg/kg mangosteen extract (36 mg/kg α-mangostin), oral[3]
Absolute Bioavailability Extremely low (not quantifiable)Rats20 mg/kg pure α-mangostin, oral[4]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Organic solvent (e.g., acetone, ethanol)

  • Distilled water

Method: High-Shear Homogenization followed by Ultrasonication

  • Preparation of Lipid Phase: Dissolve this compound and the solid lipid in the organic solvent by heating to a temperature above the melting point of the lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature or in an ice bath to solidify the lipid, forming the SLNs.

  • Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any unentrapped this compound and excess surfactant.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Phospholipid Complex

This protocol provides a general method for preparing a phospholipid complex to enhance the lipophilicity of this compound.

Materials:

  • This compound

  • Phosphatidylcholine

  • Anhydrous organic solvent (e.g., dichloromethane, ethanol)

  • n-Hexane

Method: Solvent Evaporation

  • Dissolution: Dissolve this compound and phosphatidylcholine in the anhydrous organic solvent in a round-bottom flask in a specific molar ratio (e.g., 1:1 or 1:2).

  • Reaction: Reflux the mixture for a set period (e.g., 2-3 hours) under a nitrogen atmosphere.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a thin film.

  • Precipitation and Washing: Add n-hexane to the flask and stir to precipitate the complex. Collect the precipitate by filtration and wash with n-hexane to remove any unreacted lipids.

  • Drying: Dry the resulting this compound-phospholipid complex under vacuum.

  • Characterization: Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Visualizations

Signaling Pathways

gartanin_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

gartanin_ar_degradation This compound This compound AR Androgen Receptor (AR) This compound->AR Enhances Degradation AR_Degradation AR Degradation PSA_Expression PSA Expression AR->PSA_Expression Promotes ProstateCancerGrowth Prostate Cancer Cell Growth PSA_Expression->ProstateCancerGrowth Promotes

Caption: this compound enhances androgen receptor degradation.

Experimental Workflow

oral_bioavailability_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study (Rat Model) cluster_analysis Bioanalysis & Data Processing Formulation This compound Formulation (e.g., SLNs, Phospholipid Complex) Characterization Physicochemical Characterization Formulation->Characterization Dosing Oral Administration Characterization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Sample Processing BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Experimental workflow for in vivo oral bioavailability assessment.

References

managing off-target effects of gartanin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gartanin in cellular models. The information is designed to help manage and interpret the multi-targeted effects of this natural compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-targeting agent, meaning it doesn't have a single primary mechanism but affects several key cellular pathways simultaneously.[1][2] Its anti-cancer effects are attributed to its ability to:

  • Inhibit the mTOR pathway , which leads to reduced protein synthesis and the induction of autophagy.[1]

  • Activate the p53 pathway and down-regulate Bcl-2, leading to the induction of apoptosis (programmed cell death).[1][2]

  • Inhibit the NEDDylation pathway , a crucial process for protein degradation. This leads to the breakdown of oncogenes like Skp2 and an increase in tumor suppressors like p27.[3][4]

  • Modulate other signaling pathways including AKT, MAPK, and NF-κB.[1][3]

  • Induce Endoplasmic Reticulum (ER) Stress , which can contribute to apoptosis and the degradation of proteins like the androgen receptor.[5]

  • Activate the JNK signaling pathway , which can lead to a pro-survival autophagic response in some cancer cells.[6]

Q2: In which cellular models has this compound been studied?

A2: this compound has been evaluated in a variety of cancer cell lines, including:

  • Urinary Bladder Cancer: T24, RT4, HT1376, 5637, TCCSUP, UMUC3, J82[1][7]

  • Prostate Cancer: PC3, 22Rv1[3]

  • Liver Cancer (Hepatocellular Carcinoma): Hep3B, HepG2, Huh7[6]

  • Glioma: T98G[8]

  • Various other cancer cell lines including breast, colon, sarcoma, glioma, melanoma, and leukemia.[3]

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published data, IC50 values (the concentration required to inhibit the growth of 50% of cells) generally fall within the 4 µM to 25 µM range.[1][3][9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.

Q4: Is the autophagy induced by this compound a pro-survival or pro-death mechanism?

A4: The role of autophagy in response to this compound treatment appears to be context-dependent. In some hepatocellular carcinoma cells, this compound-induced autophagy has been identified as a protective, pro-survival mechanism.[6] Inhibition of this autophagic response potentiated apoptotic cell death.[6] However, in other models like urinary bladder cancer, autophagy is presented as one of the anti-cancer mechanisms alongside apoptosis.[1] Researchers should investigate the role of autophagy in their specific cellular model, for example, by using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
High levels of cytotoxicity observed even at low concentrations. Cell line is highly sensitive to one of this compound's many targets.Perform a detailed dose-response and time-course experiment to find a therapeutic window where specific pathway modulation can be observed without widespread cell death.[10]
Off-target effects unrelated to the primary pathway of interest are causing toxicity.Use rescue experiments. For example, if you are studying mTOR inhibition, does overexpressing a constitutively active mTOR mutant rescue the cells from death? This can help distinguish on-target from off-target toxicity.[11]
Inconsistent results between experiments. This compound stock solution degradation or precipitation.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C. Before use, ensure the compound is fully dissolved.
Cell culture conditions are variable (e.g., passage number, confluency).Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Expected downstream marker is not changing (e.g., no change in p-mTOR). The specific cell line may utilize a different pathway for the observed effect.This compound's effect on the mTOR pathway can be mediated differently in various cells (e.g., via AMPKα activation in T24 cells vs. AKT inactivation in RT4 cells).[1] Broaden your analysis to include markers from other known this compound-affected pathways (p53, NEDDylation, JNK).[1][3][6]
The time point of analysis is not optimal.Perform a time-course experiment. Changes in protein phosphorylation can be rapid and transient, while changes in total protein expression take longer.
Both apoptosis and autophagy are observed, complicating data interpretation. This is an expected outcome of this compound's multi-targeting nature.To isolate the effects, use inhibitors for one of the pathways. For example, use a pan-caspase inhibitor like Z-VAD-FMK to block apoptosis and observe the effects on autophagy, or use an autophagy inhibitor like 3-MA to study apoptosis in isolation.[6][8]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
RT4 Bladder Cancer~15-20 (effective concentration)[1]
T24 Bladder Cancer~15-20 (effective concentration)[1]
Various Bladder Cancer Lines Bladder Cancer4.1 - 18.1[9]
22Rv1 Prostate Cancer8.32 ± 0.18[3]
PC3 Prostate Cancer13.56 ± 0.20[3]
PC3/Skp2 (overexpressing) Prostate Cancer~4[4]
T98G Glioma~10 (effective concentration)[8]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound and calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to start with is 1 µM to 50 µM.

  • Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.[3]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[1][3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using a best-fit regression curve.[1]

Protocol 2: Western Blot Analysis for Pathway Activation

Objective: To assess the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare lysates for electrophoresis by adding Laemmli sample buffer and denaturing at 95°C for 5 minutes.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include: p-mTOR, mTOR, p-AKT, AKT, p-p70S6K, p70S6K, p53, Bax, Bcl-2, Caspase-3, PARP, LC3B, Skp2, p27, p-JNK, JNK.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence system. Use a loading control like α-Tubulin or GAPDH to ensure equal protein loading.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Gartanin_Signaling_Pathways This compound This compound AKT AKT This compound->AKT Inh AMPK AMPKα This compound->AMPK Act p53 p53 This compound->p53 Act Bcl2 Bcl-2 This compound->Bcl2 Inh NAE1 NEDD8 Activating Enzyme (NAE1) This compound->NAE1 Inh JNK JNK This compound->JNK Act mTOR mTORC1 AKT->mTOR AMPK->mTOR p70S6K_4EBP1 p70S6K / 4E-BP1 mTOR->p70S6K_4EBP1 Autophagy Autophagy mTOR->Autophagy Growth_Inhibition Growth Inhibition p70S6K_4EBP1->Growth_Inhibition Autophagy->Growth_Inhibition PUMA_Bax PUMA / Bax p53->PUMA_Bax Caspases Caspase-3 / PARP Cleavage Bcl2->Caspases PUMA_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Growth_Inhibition NEDDylation Cullin NEDDylation NAE1->NEDDylation Skp2 Skp2 (Oncogene) NEDDylation->Skp2 Stabilization p27 p27 (Tumor Suppressor) Skp2->p27 Degradation p27->Growth_Inhibition JNK->Autophagy Protective (in some cells)

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Managing Off-Target Effects start Seed Cells in Multi-well Plates dose_response Treat with this compound (Dose-Response) start->dose_response mtt_assay MTT Assay (24h, 48h, 72h) dose_response->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 treat_ic50 Treat Cells with IC50 Concentration calc_ic50->treat_ic50 western Western Blot (Key Pathway Markers) treat_ic50->western flow Flow Cytometry (Apoptosis - Annexin V) treat_ic50->flow imaging Microscopy (Autophagy - LC3 puncta) treat_ic50->imaging hypothesis Hypothesize Primary vs. Off-Target Effect western->hypothesis flow->hypothesis imaging->hypothesis inhibitors Co-treat with Pathway Inhibitors (e.g., 3-MA, Z-VAD-FMK) hypothesis->inhibitors re_evaluate Re-evaluate Phenotype (Viability, Apoptosis) inhibitors->re_evaluate

Caption: A typical experimental workflow for studying this compound.

Troubleshooting_Logic action action start Unexpected Result (e.g., High Toxicity, No Effect) check_compound Compound Integrity? start->check_compound check_cells Cell Culture Consistency? check_compound->check_cells No action_compound Action: Make fresh stock. Verify solubility. check_compound->action_compound Yes check_assay Assay Protocol Valid? check_cells->check_assay No action_cells Action: Use low passage cells. Standardize confluency. check_cells->action_cells Yes off_target Potential Off-Target Effect? check_assay->off_target No action_assay Action: Review protocol. Check controls. check_assay->action_assay Yes action_off_target Action: Use pathway inhibitors. Perform rescue experiments. off_target->action_off_target Yes

Caption: A logical flowchart for troubleshooting experiments.

References

Technical Support Center: Optimizing HPLC Parameters for Gartanin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of gartanin.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor resolution between this compound and other xanthones (e.g., α-mangostin, γ-mangostin).

  • Question: My chromatogram shows overlapping peaks for this compound and other xanthones. How can I improve the separation?

  • Answer: Poor resolution is a common challenge when separating structurally similar compounds like xanthones. Here are several parameters you can adjust:

    • Optimize the Mobile Phase Composition: The ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase is critical. A slight decrease in the organic solvent percentage can increase retention times and improve separation between closely eluting peaks.

    • Change the Organic Modifier: Switching from methanol (B129727) to acetonitrile (B52724), or vice versa, can alter the selectivity of the separation due to their different solvent properties.

    • Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly affect the ionization state of phenolic compounds like this compound. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, can suppress the ionization of hydroxyl groups, leading to sharper peaks and better separation.[1][2][3]

    • Lower the Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase.

    • Consider a Different Column: If optimizing the mobile phase is insufficient, you may need a column with a different selectivity. While C18 columns are commonly used, a column with a different packing material or a smaller particle size could provide the necessary resolution.[4]

Issue 2: this compound peak is tailing.

  • Question: My this compound peak is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors:

    • Secondary Interactions: Strong interactions between the hydroxyl groups on this compound and active sites (silanols) on the silica-based column packing can cause tailing. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or phosphoric acid) to suppress these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

    • Column Degradation: A contaminated or worn-out column can result in poor peak shape. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if the problem persists, replace the column.

Issue 3: Retention time for this compound is shifting between injections.

  • Question: The retention time for my this compound peak is not consistent. What could be causing this variability?

  • Answer: Inconsistent retention times can compromise the reliability of your results. Common causes include:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions. It may require flushing with 10-20 column volumes of the new mobile phase.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components.

    • Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate and, consequently, shifting retention times.[5][6] If you suspect a pump issue, consult your instrument's manual for maintenance procedures.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting point for developing an HPLC method for this compound?

    • A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic or phosphoric acid. A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating this compound from other components in a mixture.[3]

  • Q2: What detection wavelength is best for this compound?

    • A2: this compound and other xanthones have strong UV absorbance. Common detection wavelengths used are 254 nm and 375 nm.[1][2][3] A photodiode array (PDA) detector is useful for confirming peak identity by comparing the UV spectrum of the peak with that of a this compound standard.

  • Q3: How should I prepare a this compound standard solution?

    • A3: this compound standard can be dissolved in a solvent like methanol or acetonitrile to prepare a stock solution.[7] This stock solution is then serially diluted to create calibration standards. It is recommended to store the stock solution at a low temperature (e.g., 4°C) and protect it from light.

  • Q4: Can I use the same HPLC method for quantifying this compound in different sample matrices?

    • A4: While the core HPLC method may be similar, you will likely need to develop a specific sample preparation protocol for each matrix to remove interfering substances. This could involve techniques like liquid-liquid extraction or solid-phase extraction (SPE).[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the HPLC separation of this compound, based on common methods found in the literature.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Sample containing this compound (e.g., mangosteen peel extract)

2. Standard Solution Preparation

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in methanol or acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

3. Sample Preparation

  • For solid samples (e.g., dried mangosteen peel), extract the analytes using a suitable solvent such as an acetone/water mixture (80:20).[3]

  • The crude extract may need further cleanup using solid-phase extraction (SPE) to remove interfering compounds.[1][2]

  • Before injection, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 0.1% phosphoric acid.

    • B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.

  • Elution Mode: Isocratic or gradient elution can be used.

    • Isocratic Example: Acetonitrile:Water (containing 0.1% phosphoric acid) (95:5).[1][2]

    • Gradient Example: A 30-minute gradient of 65-90% Methanol in 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detector set at 254 nm or 375 nm.[1][2][3]

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes typical HPLC parameters and results for the separation of this compound and related xanthones.

ParameterMethod 1Method 2
Column Enduro C-18 (250 mm x 4.6 mm)[1][2]Standard C-18 RP[3]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (95:5)[1][2]65-90% Methanol in 0.1% Formic Acid (Gradient)[3]
Flow Rate 1.0 mL/min[1][2]Not specified
Detection PDA at 375 nm[1][2]UV at 254 nm[3]
Retention Time (this compound) 5.290 min[1][2]Not specified
Retention Time (α-mangostin) 5.801 min[1][2]Not specified
Retention Time (γ-mangostin) 4.707 min[1][2]Not specified

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, SPE) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_Troubleshooting Start Chromatographic Problem Identified Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Sol_Optimize_MP Optimize Mobile Phase (Organic % / Solvent Type) Poor_Resolution->Sol_Optimize_MP Yes RT_Shift Retention Time Shift? Peak_Tailing->RT_Shift No Sol_Check_pH Check Mobile Phase pH (Suppress Silanol Interaction) Peak_Tailing->Sol_Check_pH Yes Sol_Equilibrate Ensure Proper Column Equilibration RT_Shift->Sol_Equilibrate Yes End Problem Resolved RT_Shift->End No / Other Sol_Adjust_pH Adjust pH (e.g., 0.1% Formic Acid) Sol_Optimize_MP->Sol_Adjust_pH Sol_Lower_Flow Lower Flow Rate Sol_Adjust_pH->Sol_Lower_Flow Sol_Change_Column Change Column Sol_Lower_Flow->Sol_Change_Column Sol_Change_Column->End Sol_Reduce_Conc Reduce Sample Concentration/Volume Sol_Check_pH->Sol_Reduce_Conc Sol_Flush_Column Flush or Replace Column Sol_Reduce_Conc->Sol_Flush_Column Sol_Flush_Column->End Sol_Fresh_MP Prepare Fresh Mobile Phase Sol_Equilibrate->Sol_Fresh_MP Sol_Check_Pump Check Pump & Flow Rate Sol_Fresh_MP->Sol_Check_Pump Sol_Use_Oven Use Column Oven Sol_Check_Pump->Sol_Use_Oven Sol_Use_Oven->End

References

selecting appropriate solvents for gartanin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents for gartanin extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a prenylated xanthone (B1684191), a type of bioactive secondary metabolite.[1] It is predominantly extracted from the pericarp (peel or rind) of the mangosteen fruit (Garcinia mangostana L.).[1][2] While α-mangostin is the most abundant xanthone in mangosteen, this compound is another significant xanthone with various reported biological activities, including anticancer properties.[2]

Q2: Which solvents are commonly used for this compound extraction?

A2: A variety of organic solvents are used for the extraction of xanthones, including this compound, from mangosteen pericarp. The choice of solvent is critical as it significantly impacts the extraction yield and the profile of extracted compounds. Commonly used solvents include:

  • Ethanol[3][4][5]

  • Acetone[4][5]

  • Methanol[3]

  • Ethyl acetate[3]

  • Dichloromethane[6]

The polarity of the solvent plays a key role, with medium polarity solvents like ethanol (B145695) and acetone (B3395972) often showing high efficacy for total xanthone extraction.[4][5]

Q3: What is the solubility of this compound in different solvents?

A3: this compound's solubility influences the choice of extraction and purification solvents. It is reported to be soluble in chloroform (B151607) and ethyl acetate (B1210297), but insoluble in n-hexane. This differential solubility is often exploited during the purification stages, such as in column chromatography.

Q4: Are there greener extraction methods available for this compound?

A4: Yes, modern green extraction techniques are being explored to reduce the reliance on organic solvents and improve efficiency. Pressurized Hot Water Extraction (PHWE) is one such method. A study demonstrated that PHWE at 120 °C yielded the highest concentrations of this compound, α-mangostin, and γ-mangostin.[7] Supercritical fluid extraction (SFE) using carbon dioxide with ethanol as a co-solvent is another advanced technique that has been successfully used for xanthone extraction.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent Choice: The selected solvent may not be optimal for this compound solubility. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be adequate for efficient mass transfer. 3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the maturity and geographical source of the mangosteen. 4. Inadequate Sample Preparation: Large particle size of the pericarp powder can limit solvent penetration.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate). Consider using a solvent mixture. 2. Parameter Optimization: Increase extraction time or temperature according to the chosen method (e.g., for maceration, extend the duration; for Soxhlet, ensure sufficient cycles). For PHWE, an extraction temperature of 120°C has been shown to be effective.[7] 3. Source Material Verification: Use high-quality, dried mangosteen pericarp from a reliable source. 4. Sample Grinding: Grind the dried pericarp into a fine powder to increase the surface area for extraction.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Polar Compounds: Solvents like ethanol and methanol (B129727) can co-extract polar substances such as tannins and anthocyanins.1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For instance, partition a methanolic extract with n-hexane to remove non-polar impurities, followed by partitioning with a solvent like dichloromethane (B109758) or ethyl acetate to isolate this compound.[6] 2. Chromatographic Purification: Employ column chromatography (e.g., vacuum liquid chromatography or flash chromatography) with a step-wise gradient of solvents (e.g., n-hexane-ethyl acetate) to separate this compound from other compounds.[2]
Degradation of this compound 1. Exposure to Light and Heat: Xanthones can be sensitive to prolonged exposure to high temperatures and UV light. 2. Improper Storage of Extract: Storing the extract in inappropriate conditions can lead to degradation.1. Controlled Extraction Conditions: Perform extraction under controlled temperature and protect the setup from direct light. 2. Proper Storage: Store the dried extract in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended. Studies on mangosteen pericarp extract stability have shown it to be quite stable for up to 180 days at temperatures ranging from 4°C to 40°C.[3]
Difficulty in Isolating Pure this compound 1. Similar Polarity of Xanthones: this compound is often co-extracted with other xanthones like α-mangostin, which have similar chemical properties, making separation challenging. 2. Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not be providing adequate resolution.1. Advanced Chromatographic Techniques: Utilize high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for high-resolution separation.[9] 2. Method Development: Optimize the chromatographic method by trying different solvent systems and gradients. Thin-layer chromatography (TLC) can be used for rapid method development and monitoring of fractions.[2]

Data on Solvent Selection for Xanthone Extraction

While specific comparative data on this compound yield with different solvents is limited, the following table summarizes findings on total xanthone and antioxidant yields from mangosteen pericarp, which can guide solvent selection.

Solvent Extraction Method Extraction Time Key Findings Reference
AcetoneMaceration48 hoursHighest total xanthone yield (32.83 ± 1.92 mg/g)[4][5]
EthanolMaceration24 hoursHighest antioxidant yield[4][5]
MethanolNot specifiedNot specifiedOptimum solvent for extract yield from the outer pericarp (3.5%)[5]
Ethyl AcetateNot specifiedNot specifiedGood antioxidant activity
70% EthanolMaceration72 hoursSuccessfully used for the isolation of this compound[2]
95% EthanolMaceration7 daysYielded 1.19 mg/g of total xanthones[3]
95% EthanolMaceration (no shaker)Not specifiedYielded 31.55 mg/g of total xanthones from 5g of powder in 100mL[3]
WaterMaceration48 hoursLowest total xanthone yield (19.46 ± 0.67 mg/g)[4][5]

Note: The yields of total xanthones are often used as a primary indicator for the efficiency of the extraction of individual xanthones like this compound.

Experimental Protocol: Maceration and Column Chromatography for this compound Isolation

This protocol is a detailed methodology for the extraction and isolation of this compound from mangosteen pericarp based on published literature.[2]

1. Preparation of Plant Material:

  • Obtain dried pericarp of Garcinia mangostana L.

  • Grind the dried pericarp into a fine powder.

2. Maceration (Extraction):

  • Weigh 5 kg of the pericarp powder and place it in a large container.

  • Add 5 L of 70% ethanol to the powder.

  • Allow the mixture to macerate for a specified period (e.g., 72 hours), with occasional stirring.

  • Filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a vacuum rotary evaporator to obtain a thick brown extract.

3. Chromatographic Separation (Purification):

  • Preparation for Chromatography:

    • Take a portion of the thick extract (e.g., 25 g) and impregnate it onto silica (B1680970) gel (e.g., 50 g).

  • Vacuum Liquid Chromatography (VLC):

    • Pack a VLC column with silica gel.

    • Load the impregnated sample onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be:

      • n-hexane

      • n-hexane-Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 8:2, 1:1)

      • Ethyl Acetate (EtOAc)

      • Methanol (MeOH)

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Further Purification (if necessary):

    • Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

    • Perform further purification of these combined fractions using techniques like radial chromatography or preparative HPLC until a pure compound is obtained.

4. Purity Analysis:

  • Assess the purity of the isolated this compound using TLC with multiple eluent systems.

  • Determine the melting point of the pure compound.

  • Confirm the identity of the compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Visualizations

Gartanin_Extraction_Workflow Start Start: Dried Mangosteen Pericarp Grinding Grinding to Fine Powder Start->Grinding Maceration Maceration with Solvent (e.g., 70% Ethanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Waste Solid Residue Filtration->Waste Crude_Extract Crude Xanthone Extract Concentration->Crude_Extract Purification Purification: Column Chromatography Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Monitoring Purification->Fraction_Collection Combine_Fractions Combine this compound-rich Fractions Fraction_Collection->Combine_Fractions Final_Purification Final Purification (e.g., Prep-HPLC) Combine_Fractions->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

This compound Extraction and Purification Workflow.

Gartanin_Signaling_Pathways This compound This compound mTOR_Pathway mTOR Pathway This compound->mTOR_Pathway inhibits p53_Pathway p53 Pathway This compound->p53_Pathway activates NEDDylation_Pathway NEDDylation Pathway This compound->NEDDylation_Pathway inhibits UPR_Pathway Unfolded Protein Response (UPR) This compound->UPR_Pathway induces p70S6_4EBP1 p70S6 & 4E-BP1 mTOR_Pathway->p70S6_4EBP1 suppresses Autophagy_Inhibition Autophagy & Growth Inhibition p70S6_4EBP1->Autophagy_Inhibition leads to Bax Bax Upregulation p53_Pathway->Bax Apoptosis Apoptosis Bax->Apoptosis Cullin1_Ubc12 NEDDylated Cullin-1 & Ubc12 NEDDylation_Pathway->Cullin1_Ubc12 reduces SCF_Complex SCF Complex Dysregulation Cullin1_Ubc12->SCF_Complex Protein_Degradation Altered Protein Degradation SCF_Complex->Protein_Degradation ER_Stress ER Stress Markers (BiP, PERK, IRE1) UPR_Pathway->ER_Stress AR_Degradation Androgen Receptor (AR) Degradation ER_Stress->AR_Degradation

Signaling Pathways Modulated by this compound.

References

Technical Support Center: Gartanin IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of gartanin in various cancer cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its IC50 value important?

A1: this compound is a natural xanthone (B1684191) compound found in the mangosteen fruit that has demonstrated anti-cancer properties.[1] Determining its IC50 value, the concentration at which it inhibits 50% of cancer cell growth, is a critical first step in assessing its potential as a therapeutic agent. This value helps in comparing its potency across different cancer types and in designing further preclinical studies.

Q2: Which cancer cell lines have been tested with this compound?

A2: this compound has been evaluated against a range of cancer cell lines, including but not limited to bladder, prostate, breast, colon, glioma, melanoma, and leukemia cell lines.[2]

Q3: What are the common methods for determining the IC50 of this compound?

A3: The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4][5]

Q4: I am observing high variability in my IC50 results for this compound. What could be the cause?

A4: High variability in IC50 values for natural compounds like this compound can be attributed to several factors, including the purity of the this compound sample, variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration in media), and the specific methodology and data analysis used.[6]

Q5: My formazan (B1609692) crystals in the MTT assay are not dissolving completely. How can I fix this?

A5: Incomplete formazan solubilization is a common issue. Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or an acidified isopropanol (B130326) solution. Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution. If crystals persist, gentle pipetting to break up clumps may be necessary.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Relevant Controls
High Background Absorbance Contamination of media or reagents; Phenol (B47542) red in media interfering with absorbance reading.Use fresh, sterile reagents. Use phenol red-free media during the MTT assay or wash cells with PBS before adding the MTT reagent.[7]Wells with media and MTT reagent only (no cells).
Low Absorbance Readings Insufficient cell number; Low metabolic activity of cells; this compound precipitation at high concentrations.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Check the solubility of this compound in your culture medium and consider using a vehicle control (e.g., DMSO) at the same concentration used for this compound dilutions.Untreated control cells should have an absorbance in the optimal range (typically 0.8-1.5).
Inconsistent Results Between Replicates Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with technique. Avoid using the outermost wells of the plate or fill them with sterile PBS or media.[7]Multiple replicate wells for each condition.
Cell Viability Over 100% at Low this compound Concentrations This compound may have hormetic effects (stimulatory at low doses); Overgrowth of control cells leading to cell death and reduced MTT signal.This is not uncommon with natural products. Report the data as observed. To address control cell overgrowth, optimize the initial cell seeding density and duration of the experiment to ensure control cells remain in the exponential growth phase.[6]A time-course experiment with control cells to determine the optimal endpoint.
This compound Interfering with the MTT Assay This compound as a colored compound or having reducing properties can directly reduce MTT.Test this compound in a cell-free system by adding it to media with MTT reagent. If a color change occurs, this compound is directly reducing MTT. Consider using an alternative viability assay like Sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay.[7]Wells with media, MTT, and this compound at various concentrations (no cells).

Data Presentation: IC50 Values of this compound

Cancer Type Cell Line Reported IC50 (µM) Reference
Bladder CancerT24, UM-UC-3, HT-1376, TCCSUP4.1 - 18.1[8]
Prostate Cancer22Rv114.9[9]
Prostate CancerLNCaP15.3[9]
GliomaT98G10.8[10]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

MTT Assay for IC50 Determination of this compound

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium and vehicle (DMSO) only as a negative control and wells with untreated cells as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (media only) wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis (e.g., using software like GraphPad Prism).

Signaling Pathways and Experimental Workflows

This compound's Impact on Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.

Gartanin_Signaling_Pathways This compound This compound AMPK AMPKα This compound->AMPK Activates AKT AKT This compound->AKT Inhibits p53 p53 This compound->p53 Activates JNK JNK This compound->JNK Activates mTOR mTOR AMPK->mTOR Inhibits AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis p53->Apoptosis Induces JNK->Autophagy Induces Autophagy->CellGrowth Inhibits Apoptosis->CellGrowth Inhibits

Caption: this compound's multi-target effects on cancer cell signaling pathways.

This compound has been shown to activate AMP-activated protein kinase (AMPKα) and inhibit the PI3K/Akt signaling pathway.[8][10] Activation of AMPKα and inhibition of Akt both lead to the suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[8] Inhibition of mTOR, in turn, induces autophagy, a cellular self-degradation process that can lead to cell death.[8] Furthermore, this compound can activate the p53 tumor suppressor pathway, leading to apoptosis (programmed cell death).[8] this compound also activates the c-Jun N-terminal kinase (JNK) pathway, which is involved in both autophagy and apoptosis.[2]

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of an experiment to determine the IC50 value of this compound.

IC50_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding treatment Treat Cells with This compound cell_seeding->treatment gartanin_prep Prepare this compound Serial Dilutions gartanin_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability and Plot Dose-Response Curve read_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A streamlined workflow for determining the IC50 of this compound.

References

issues with gartanin stability in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of gartanin in physiological buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring isoprenylated xanthone (B1684191) found in the mangosteen fruit (Garcinia mangostana). It is investigated for various pharmacological activities, including as an androgen receptor degradation enhancer. Like many polyphenolic compounds, this compound's structure, which includes multiple hydroxyl groups, makes it susceptible to degradation under certain experimental conditions, particularly in aqueous physiological buffers. Instability can lead to a loss of biological activity and the formation of degradation products, resulting in unreliable and irreproducible experimental data.

Q2: What are the main factors affecting this compound stability in physiological buffers?

While specific degradation kinetics for this compound are not extensively published, based on the behavior of related xanthones and polyphenolic compounds, the primary factors affecting its stability are:

  • pH: Xanthone structures are often susceptible to degradation in neutral to alkaline conditions. Studies on similar compounds have shown sensitivity to alkaline hydrolysis[1].

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds[2][3].

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of polyphenols.

  • Oxygen: Dissolved oxygen in buffers can lead to oxidative degradation of the phenolic hydroxyl groups on the this compound molecule.

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What is happening?

This is likely due to the low aqueous solubility of this compound. This compound is a lipophilic molecule, and information on related xanthones like α-mangostin indicates very low water solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous physiological buffer or cell culture medium, the compound can crash out of solution, forming a precipitate.

Q4: How can I improve the solubility and stability of this compound in my experiments?

Several strategies can be employed to address both solubility and stability issues:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Control: Maintain the pH of your buffer in the slightly acidic to neutral range (pH 6.0-7.4) if your experimental system allows. Avoid highly alkaline conditions.

  • Temperature and Light Protection: Prepare solutions fresh and protect them from light by using amber vials or covering containers with aluminum foil. Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions are kept at room temperature or 37°C.

  • Use of Antioxidants: For cell-free assays, the inclusion of a small amount of an antioxidant like ascorbic acid might help prevent oxidative degradation, although its compatibility with your specific experiment must be verified.

  • Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or solid dispersions have been shown to improve the solubility and stability of similar poorly soluble compounds[4].

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in physiological buffers.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in buffer/media Low aqueous solubility of this compound.1. Decrease the final working concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay (usually <0.5%).3. Briefly sonicate the solution after dilution to aid dissolution.4. Consider using a formulation aid like a cyclodextrin (B1172386) if compatible with your experiment.
Loss of biological activity over time Chemical degradation of this compound in the aqueous environment.1. Prepare fresh working solutions of this compound for each experiment.2. Minimize the incubation time at 37°C as much as possible.3. Protect the solution from light during incubation.4. If possible, de-gas buffers to remove dissolved oxygen before adding this compound.
Inconsistent results between experiments Variability in this compound stability due to minor differences in experimental conditions.1. Standardize the preparation of this compound solutions, including the age of the stock solution, final co-solvent concentration, and pH of the buffer.2. Ensure consistent temperature and light exposure conditions across all experiments.3. Perform a stability check of this compound in your specific buffer system over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol provides a general method for preparing a this compound working solution for in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Physiological buffer or cell culture medium, pre-warmed to the desired temperature (e.g., 37°C)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

    • For the working solution, thaw a stock solution aliquot.

    • Serially dilute the stock solution in your physiological buffer or cell culture medium to the desired final concentration. It is recommended to perform dilutions in a stepwise manner to minimize precipitation.

    • Ensure the final DMSO concentration in your assay does not exceed 0.5%.

    • Use the working solution immediately after preparation.

Protocol 2: Assessing this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a specific physiological buffer.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade) with 0.1% phosphoric acid

    • This compound

    • The physiological buffer of interest (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a solution of this compound in the physiological buffer at the desired concentration.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration. A validated HPLC method for this compound can use a mobile phase of acetonitrile and water with 0.1% phosphoric acid (95:5) at a flow rate of 1.0 mL/min, with detection at 375 nm[5].

    • Incubate the this compound solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC system.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability.

Visualizations

This compound Stability Troubleshooting Workflow

Gartanin_Troubleshooting This compound Stability Troubleshooting Workflow cluster_solubility Solubility Solutions cluster_stability Stability Solutions start Experiment Start: Prepare this compound Solution issue Issue Encountered? start->issue precipitate Precipitation Observed issue->precipitate Yes loss_of_activity Loss of Activity / Inconsistent Results issue->loss_of_activity Yes end_node Proceed with Optimized Experiment issue->end_node No solubility_issue Likely Solubility Issue precipitate->solubility_issue stability_issue Likely Stability Issue loss_of_activity->stability_issue sol1 Decrease Concentration solubility_issue->sol1 sol2 Check Co-solvent % solubility_issue->sol2 sol3 Sonciate Solution solubility_issue->sol3 stab1 Prepare Fresh Solutions stability_issue->stab1 stab2 Protect from Light stability_issue->stab2 stab3 Control Temperature stability_issue->stab3 stab4 Check Buffer pH stability_issue->stab4 sol1->end_node sol2->end_node sol3->end_node stab1->end_node stab2->end_node stab3->end_node stab4->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Proposed this compound Degradation Pathway

Gartanin_Degradation Proposed this compound Degradation Pathway This compound This compound (Active Compound) Oxidation Oxidation (O2, Metal Ions) This compound->Oxidation Hydrolysis Hydrolysis (High pH) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Products Inactive Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Factors leading to this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Gartanin and Alpha-Mangostin: Unveiling Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents has led to the exploration of natural compounds with therapeutic potential. Among these, xanthones derived from the pericarp of the mangosteen fruit (Garcinia mangostana) have garnered significant attention. This guide provides a detailed comparative analysis of the anticancer activities of two prominent xanthones: gartanin and alpha-mangostin (B1666899). Both compounds have demonstrated potent cytotoxic and tumor-inhibitory effects, yet they exhibit distinct mechanisms of action that warrant a closer examination for their potential applications in oncology research and drug development. This document synthesizes available experimental data to offer an objective comparison of their efficacy and molecular targets.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and alpha-mangostin across various cancer cell lines as reported in independent studies. It is important to note that variations in experimental conditions, such as cell density and incubation time, can influence IC50 values.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
T24Bladder Cancer~15Not Specified[1]
RT4Bladder Cancer~10Not Specified[1]
UM-UC-3Bladder Cancer4.1-18.1Not Specified[2]
HT-1376Bladder Cancer4.1-18.1Not Specified[2]
TCCSUPBladder Cancer4.1-18.1Not Specified[2]
PC3Prostate CancerNot SpecifiedNot Specified[3]
22Rv1Prostate CancerNot SpecifiedNot Specified[3]

Table 2: Comparative Cytotoxicity (IC50 Values) of Alpha-Mangostin

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast Cancer3.5724[4]
MCF-7Breast Cancer2.7448[4]
MDA-MB-231Breast Cancer3.3524[4]
MDA-MB-231Breast Cancer2.2648[4]
T47DBreast Cancer7.5±0.524[5]
SKBR-3Breast Cancer7.4648[6]
LNCaPProstate Cancer5.9-22.5Not Specified[7]
22Rv1Prostate Cancer5.9-22.5Not Specified[7]
DU145Prostate Cancer5.9-22.5Not Specified[7]
PC3Prostate Cancer5.9-22.5Not Specified[7]
HL60Leukemia1072[8]
HeLaCervical Cancer<1024[9]
SiHaCervical Cancer<2024[9]
DLD-1Colon Cancer>15Not Specified[7]
SCC-15Squamous Cell Carcinoma<7.5Not Specified[7]
U-118 MGGlioblastoma>7.5Not Specified[7]

Mechanisms of Anticancer Activity

This compound and alpha-mangostin exert their anticancer effects through distinct and overlapping signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

This compound: A Novel NEDDylation Inhibitor

This compound has been identified as a potent inhibitor of the NEDDylation pathway, a crucial process for the function of cullin-RING ligases (CRLs), which are involved in protein degradation.[3] By inhibiting the NEDD8-activating enzyme (NAE), this compound disrupts the CRL-mediated ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis.[2][3]

Furthermore, this compound has been shown to modulate the mTOR (mammalian target of rapamycin) signaling pathway.[1] In some cancer cells, it activates AMPKα and inhibits AKT, leading to the downregulation of key mTOR effectors like p70S6K and 4E-BP1, which in turn induces autophagy.[1] this compound also upregulates p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1][10]

Gartanin_Signaling_Pathway cluster_neddylation NEDDylation Pathway cluster_mtor mTOR Pathway cluster_apoptosis Apoptosis Pathway This compound This compound NAE NAE This compound->NAE inhibits AKT AKT This compound->AKT inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates p53_Bax p53 / Bax This compound->p53_Bax upregulates NEDD8 NEDD8 Conjugation NAE->NEDD8 Cullin1_Ubc12 NEDDylated Cullin1/Ubc12 NEDD8->Cullin1_Ubc12 Skp2_degradation Skp2 Degradation Cullin1_Ubc12->Skp2_degradation leads to FBXW2_expression FBXW2 Expression Cullin1_Ubc12->FBXW2_expression leads to CellCycleArrest1 Cell Cycle Arrest Skp2_degradation->CellCycleArrest1 FBXW2_expression->CellCycleArrest1 mTOR mTOR AKT->mTOR p70S6K_4EBP1 p70S6K / 4E-BP1 mTOR->p70S6K_4EBP1 Autophagy Autophagy p70S6K_4EBP1->Autophagy induces Apoptosis Apoptosis Bcl2->Apoptosis inhibits p53_Bax->Apoptosis promotes

Caption: this compound's multifaceted anticancer mechanism.

Alpha-Mangostin: A Multi-Targeting Agent

Alpha-mangostin has been extensively studied and is known to modulate a wider array of signaling pathways. It is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key mechanisms include:

  • PI3K/Akt Pathway Inhibition: Alpha-mangostin suppresses the phosphorylation of Akt, a key survival kinase, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.[4][6]

  • MAPK Pathway Modulation: It can activate pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway in certain cancer cells.[5][8]

  • NF-κB Inhibition: Alpha-mangostin has been shown to suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[7]

  • RXRα Degradation: It can promote the degradation of retinoid X receptor alpha (RXRα), which in turn affects the PI3K/Akt signaling pathway.[6]

  • Fatty Acid Synthase (FAS) Inhibition: Alpha-mangostin inhibits the expression and activity of FAS, an enzyme overexpressed in many cancers and crucial for their growth and survival.[4]

Alpha_Mangostin_Signaling_Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_other Other Targets Alpha_Mangostin Alpha-Mangostin PI3K_Akt PI3K/Akt Alpha_Mangostin->PI3K_Akt inhibits JNK_p38 JNK / p38 Alpha_Mangostin->JNK_p38 activates ERK1_2 ERK1/2 Alpha_Mangostin->ERK1_2 inhibits NFkB NF-κB Alpha_Mangostin->NFkB inhibits FAS Fatty Acid Synthase Alpha_Mangostin->FAS inhibits Bcl2_Bax Bcl-2 / Bax PI3K_Akt->Bcl2_Bax Apoptosis1 Apoptosis Bcl2_Bax->Apoptosis1 Apoptosis2 Apoptosis JNK_p38->Apoptosis2 ERK1_2->Apoptosis2 inhibits Proliferation Cell Proliferation NFkB->Proliferation promotes FAS->Proliferation promotes

Caption: Alpha-mangostin's diverse anticancer mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activities of this compound and alpha-mangostin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or alpha-mangostin for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or alpha-mangostin for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • Protein Extraction: Treat cells with this compound or alpha-mangostin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound or Alpha-Mangostin start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western IC50 IC50 Determination viability->IC50 ApoptosisQuant Apoptosis Quantification apoptosis->ApoptosisQuant Pathway Signaling Pathway Modulation western->Pathway

Caption: General experimental workflow for anticancer activity assessment.

Conclusion

Both this compound and alpha-mangostin, xanthones from Garcinia mangostana, exhibit significant anticancer properties, albeit through distinct primary mechanisms. This compound's novel role as a NEDDylation inhibitor presents a unique therapeutic avenue, while the multi-targeting capabilities of alpha-mangostin across several key cancer-related pathways underscore its broad-spectrum potential.

Alpha-mangostin is more extensively studied, with a larger body of evidence supporting its efficacy across a wider range of cancer cell lines. In some instances of direct comparison within the same cancer type, alpha-mangostin appears to exhibit greater potency. However, the efficacy of both compounds is highly dependent on the specific cancer cell type and its underlying molecular characteristics.

Further research, including head-to-head comparative studies under standardized conditions and in vivo models, is warranted to fully elucidate the therapeutic potential of both this compound and alpha-mangostin. Such studies will be crucial in determining their suitability as standalone therapies or as adjuvants to conventional cancer treatments, ultimately paving the way for their clinical translation. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop more effective and targeted cancer therapies.

References

A Comparative Analysis of Gartanin and Other Mangosteen Xanthones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the biological activities of gartanin and other prominent xanthones derived from the mangosteen fruit (Garcinia mangostana), namely alpha-mangostin (B1666899) and gamma-mangostin (B22920). This document synthesizes experimental data on their anticancer, anti-inflammatory, and antioxidant properties, presents detailed experimental methodologies for key assays, and visualizes relevant signaling pathways and workflows.

Quantitative Comparison of Biological Activities

The therapeutic potential of this compound, alpha-mangostin, and gamma-mangostin has been evaluated across a spectrum of biological assays. The following tables summarize their cytotoxic, anti-inflammatory, and antioxidant activities, primarily represented by half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of greater potency.

Anticancer Activity

This compound and other mangosteen xanthones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their efficacy, however, varies depending on the specific xanthone (B1684191) and the cancer cell type.

XanthoneCancer Cell LineIC50 (µM)Reference(s)
This compound T24 (Bladder Cancer)4.1 - 18.1[1][2]
UM-UC-3 (Bladder Cancer)4.1 - 18.1[2]
HT-1376 (Bladder Cancer)4.1 - 18.1[2]
TCCSUP (Bladder Cancer)4.1 - 18.1[2]
PC3 (Prostate Cancer)13.56 ± 0.20[3]
22Rv1 (Prostate Cancer)8.32 ± 0.18[3]
Alpha-Mangostin RT4, T24, 5637, UMUC3, HT1376, J82, TCCSUP (Bladder Cancer)7.0 - 9.8[1]
LNCaP, 22Rv1, DU145, PC3 (Prostate Cancer)5.9 - 22.5
T47D (Breast Cancer)7.5 ± 0.5[4]
MCF-7 (Breast Cancer)9.69[5]
MDA-MB-231 (Breast Cancer)11.37[5]
SKBR-3 (Breast Cancer)7.46[5]
Gamma-Mangostin HT-29 (Colon Cancer)68[6]
HCT116, SW480, RKO, HT29, DLD1, LS174T (Colon Cancer)10 - 15[6]
MIA PaCa-2 (Pancreatic Cancer)11.7 (48h), 4.2 (72h)[6]
PANC-1 (Pancreatic Cancer)25 (48h), 10.2 (72h)[6]
SK-BR-3 (Breast Cancer)4.97[6]
Anti-inflammatory Activity

Mangosteen xanthones exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators.

XanthoneAssayIC50Reference(s)
Alpha-Mangostin Nitric Oxide (NO) Production in RAW 264.7 cells3.1 µM[1]
Nitric Oxide (NO) Production in RAW 264.7 cells12.4 µM[7]
Gamma-Mangostin Nitric Oxide (NO) Production in RAW 264.7 cells6.0 µM[1]
Nitric Oxide (NO) Production in RAW 264.7 cells10.1 µM[7]
Antioxidant Activity

The antioxidant capacity of these xanthones is a key aspect of their therapeutic potential, with gamma-mangostin showing particularly strong activity in some assays.

XanthoneAssayIC50 (µg/mL)Reference(s)
Alpha-Mangostin DPPH Radical Scavenging7.4[8]
Gamma-Mangostin DPPH Radical Scavenging8.43[9]

Signaling Pathways and Mechanisms of Action

This compound, alpha-mangostin, and gamma-mangostin exert their biological effects by modulating a variety of cellular signaling pathways.

Anticancer Signaling Pathways

In cancer cells, these xanthones can induce apoptosis and inhibit proliferation by targeting key regulatory pathways. This compound has been shown to inhibit the mTOR pathway, leading to autophagy and apoptosis.[10] Alpha-mangostin is known to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation. Gamma-mangostin can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Wnt/β-catenin pathway.[6][11]

Anticancer Signaling Pathways of Mangosteen Xanthones cluster_this compound This compound cluster_alpha Alpha-Mangostin cluster_gamma Gamma-Mangostin This compound This compound mTOR mTOR This compound->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis_G Apoptosis mTOR->Apoptosis_G Alpha_Mangostin α-Mangostin PI3K_Akt PI3K/Akt Alpha_Mangostin->PI3K_Akt MAPK MAPK Alpha_Mangostin->MAPK Proliferation_A Proliferation PI3K_Akt->Proliferation_A Apoptosis_A Apoptosis PI3K_Akt->Apoptosis_A MAPK->Proliferation_A MAPK->Apoptosis_A Gamma_Mangostin γ-Mangostin ROS ROS Generation Gamma_Mangostin->ROS Wnt_beta_catenin Wnt/β-catenin Gamma_Mangostin->Wnt_beta_catenin Apoptosis_Y Apoptosis ROS->Apoptosis_Y Proliferation_Y Proliferation Wnt_beta_catenin->Proliferation_Y

Figure 1: Anticancer signaling pathways modulated by mangosteen xanthones.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of these xanthones are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Alpha-mangostin has been shown to suppress the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][12]

Anti_Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Alpha_Mangostin α-Mangostin Alpha_Mangostin->MAPK Alpha_Mangostin->NF_kB

Figure 2: Anti-inflammatory signaling pathways inhibited by alpha-mangostin.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of mangosteen xanthones.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the xanthone solution.

  • Reaction Initiation: Mix the xanthone solution with a DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents for In Vivo Anti-inflammatory Activity

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test xanthone (e.g., orally or intraperitoneally) at a specific time before inducing inflammation.

  • Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Western Blotting for Apoptosis Marker Analysis

Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Experimental and Drug Discovery Workflow

The discovery and development of therapeutic agents from natural products like mangosteen xanthones typically follow a structured workflow.

Natural_Product_Drug_Discovery_Workflow Start Natural Source (e.g., Mangosteen) Extraction Extraction & Isolation of Xanthones Start->Extraction Screening In Vitro Screening (Anticancer, Anti-inflammatory, Antioxidant) Extraction->Screening Lead_ID Lead Compound Identification (e.g., this compound) Screening->Lead_ID Mechanism Mechanism of Action Studies (Signaling Pathways) Lead_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: General workflow for natural product drug discovery.

References

validating gartanin as a novel therapeutic agent for neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of gartanin, a natural xanthone (B1684191) derived from the mangosteen fruit, as a potential therapeutic agent for neuroprotection. Through objective comparisons with other neuroprotective agents and supported by experimental data, this document aims to validate this compound's potential in the field of neurodegenerative disease research.

Comparative Performance of Neuroprotective Agents

The neuroprotective efficacy of this compound has been evaluated in preclinical studies, primarily focusing on its ability to mitigate oxidative stress-induced neuronal cell death. This section compares the performance of this compound with its related xanthones, α-mangostin and γ-mangostin, and two clinically relevant neuroprotective agents, Edaravone and N-acetylcysteine (NAC).

Table 1: In Vitro Neuroprotective Activity Against Oxidative Stress

CompoundModelInsultConcentration/DosageOutcome MeasureResultCitation
This compound HT22 mouse hippocampal cellsGlutamate (B1630785) (2 mM)0.3, 1, 3, 10 µMCell Viability (MTT assay)Significant protection at 1-10 µM[1]
α-Mangostin SH-SY5Y neuroblastoma cellsMPP+Pre-treatmentCell ViabilityConcentration-dependent protection[2]
PC12 cellsNot specified>100 µMNeuroprotective activity (EC50)>100 µM[3]
γ-Mangostin HT22 mouse hippocampal cellsGlutamate (5 mM)2.5, 5 µMCell ViabilityStronger protection than NAC[4]
Primary rat cortical cellsH2O2 or Xanthine/Xanthine OxidaseNot specifiedNeuroprotectionProminent protection[5]
Edaravone PC12 cellsNot specified69.98 ± 5.73 μMNeuroprotective activity (EC50)69.98 ± 5.73 μM[3]
N-acetylcysteine (NAC) HT22 mouse hippocampal cellsGlutamate (5 mM)Not specifiedCell ViabilityProtective effect observed[4]

Note: Direct comparison of efficacy is challenging due to variations in experimental models, insults, and methodologies across different studies. The data presented should be interpreted within the context of each individual study.

Mechanisms of Action: A Comparative Overview

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily centered on combating oxidative stress. Below is a comparison of its mechanism with other neuroprotective agents.

Table 2: Comparison of Neuroprotective Mechanisms

AgentPrimary MechanismKey Signaling Pathways InvolvedCitation
This compound AntioxidantUpregulation of Heme Oxygenase-1 (HO-1) independent of Nrf2; Activation of AMPK/SIRT1/PGC-1α pathway.[6]
α-Mangostin Antioxidant, Anti-apoptoticReduction of ROS, modulation of Bax/Bcl-2 ratio, suppression of caspase-3 activation.[2]
γ-Mangostin Antioxidant, Anti-apoptoticInhibition of ROS production, modulation of MAPK signaling, inhibition of intrinsic mitochondrial apoptotic pathway.[7]
Edaravone Free radical scavengerScavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][9]
N-acetylcysteine (NAC) Glutathione (B108866) precursor, AntioxidantReplenishes intracellular glutathione (GSH) levels, direct ROS scavenging.[10][11]

Signaling Pathways and Experimental Workflow

This compound's Neuroprotective Signaling Pathway

The following diagram illustrates the key signaling cascade activated by this compound in response to oxidative stress, leading to neuroprotection.

Gartanin_Signaling_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Intervention cluster_cellular_response Cellular Response Glutamate Glutamate ROS ROS Generation Glutamate->ROS induces This compound This compound AMPK AMPK This compound->AMPK activates HO1 HO-1 This compound->HO1 induces (Nrf2-independent) SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Cell_Survival Cell Survival PGC1a->Cell_Survival promotes Apoptosis Apoptosis HO1->Apoptosis inhibits Mito_Depolarization Mitochondrial Depolarization ROS->Mito_Depolarization causes Mito_Depolarization->Apoptosis leads to

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Assessing Neuroprotection

The diagram below outlines a typical experimental workflow to evaluate the neuroprotective effects of a compound like this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis Seed_Cells Seed HT22 Cells Pretreat Pre-treat with this compound (0.3-10 µM) Seed_Cells->Pretreat Induce_Damage Induce Glutamate Damage (2 mM) Pretreat->Induce_Damage MTT Cell Viability Assay (MTT) Induce_Damage->MTT ROS_Assay ROS Measurement (DCFH-DA) Induce_Damage->ROS_Assay Western_Blot Western Blot Analysis (HO-1, p-AMPK, etc.) Induce_Damage->Western_Blot Data_Analysis Analyze and Compare Data MTT->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro neuroprotection assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HT22 mouse hippocampal neuronal cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For experiments, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well for viability assays or larger plates for protein analysis.

  • Treatment:

    • After 24 hours of incubation, the medium is replaced with serum-free DMEM.

    • Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for 1-2 hours.

    • Subsequently, glutamate (e.g., 2-5 mM) is added to induce excitotoxicity, and cells are incubated for another 24 hours.

Cell Viability Assay (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control group (untreated cells).

Intracellular Reactive Oxygen Species (ROS) Measurement
  • Probe Loading: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Normalization: ROS levels are typically normalized to the control group.

Western Blot Analysis
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, p-AMPK, AMPK, β-actin) overnight at 4°C.

  • Secondary Antibody: After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-apoptotic properties. Its mechanism of action, involving the Nrf2-independent activation of HO-1 and the AMPK/SIRT1/PGC-1α pathway, presents a novel therapeutic avenue. While direct comparative data with other neuroprotective agents is limited, the available evidence suggests its efficacy is comparable to or, in some instances, potentially greater than other natural compounds like γ-mangostin. Further in-depth studies, including in vivo models of neurodegenerative diseases and direct head-to-head comparisons with established neuroprotectants, are warranted to fully elucidate its therapeutic potential and validate its clinical utility.

References

Gartanin: A Comparative Analysis of its Efficacy Against Established mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of gartanin, a natural xanthone (B1684191), with well-established mTOR inhibitors. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for research and drug development purposes.

I. Comparative Efficacy: this compound vs. Known mTOR Inhibitors

The following tables summarize the available quantitative data on the inhibitory activities of this compound and known mTOR inhibitors. It is crucial to note that the nature of the available data for this compound differs from that of the established inhibitors. While rapamycin (B549165), everolimus, and temsirolimus (B1684623) have been characterized in direct in vitro kinase assays against the mTOR protein, the data for this compound is derived from cellular assays that measure the downstream effects of mTOR pathway inhibition or overall cell viability.

Table 1: In Vitro mTOR Kinase Inhibition

CompoundTargetIC₅₀ (in cell-free assay)Source
Rapamycin mTORC1 (allosteric)~0.1 nM (in HEK293 cells)[1]
Everolimus (RAD001) mTOR (FKBP12)1.6-2.4 nM[1]
Temsirolimus (CCI-779) mTOR1.76 µM[1]
This compound mTOR pathwayData not available

Note: A direct IC₅₀ value for this compound from an in vitro mTOR kinase assay is not currently available in the reviewed scientific literature. The subsequent tables present data from cellular assays.

Table 2: Cellular mTOR Pathway Inhibition

CompoundCell LineAssayEffective ConcentrationSource
This compound T24 and RT4 (Bladder Cancer)Western Blot (inhibition of p70S6 and 4E-BP1 phosphorylation)15-20 µM[1]
This compound T98G (Glioma)Western Blot (inhibition of PI3K/Akt/mTOR phosphorylation)10 µM
Rapamycin T98G and U87-MG (Glioma)Cell Viability (MTT Assay)IC₅₀ = 2 nM and 1 µM, respectively

Table 3: Anti-proliferative Activity (Cell Viability)

CompoundCell Line(s)IC₅₀ (Growth Inhibition)Source
This compound T24, UM-UC-3, HT-1376, TCCSUP (Bladder Cancer)4.1-18.1 µM
This compound T98G (Glioma)10.8 µM
This compound 22Rv1 and LNCaP (Prostate Cancer)14.9 µM and 15.3 µM, respectively
Everolimus (RAD001) BT474 (Breast Cancer)71 nM (total cells)
Temsirolimus (CCI-779) A498 (Renal Cancer)0.35 µM

Summary of Efficacy:

Direct comparison of the potency of this compound to rapamycin, everolimus, and temsirolimus is challenging due to the lack of in vitro kinase assay data for this compound. However, the available cellular data indicates that this compound inhibits the mTOR signaling pathway at micromolar concentrations. In contrast, rapamycin and its analogs (everolimus) demonstrate mTOR inhibition at nanomolar concentrations in both cell-free and cellular assays. Temsirolimus exhibits a micromolar IC₅₀ in cell-free assays, which is in a similar range to the effective cellular concentrations of this compound.

This compound appears to act on the mTOR pathway through multiple mechanisms, including the activation of AMPKα and inactivation of AKT, leading to the inhibition of downstream effectors p70S6 and 4E-BP1.[1] This multi-target effect distinguishes it from the direct allosteric inhibition of mTORC1 by rapamycin.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

1. In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of purified mTOR protein and its inhibition by a test compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against mTOR kinase activity in a cell-free system.

  • Materials:

    • Purified recombinant mTOR protein.

    • Substrate (e.g., inactive S6K1 or 4E-BP1).

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods).

    • Kinase assay buffer (typically contains HEPES, MgCl₂, MnCl₂, DTT).

    • Test compounds (e.g., this compound, rapamycin) at various concentrations.

    • 96-well plates.

    • Phosphorimager or appropriate detection system for non-radioactive methods (e.g., antibody-based detection like HTRF or ELISA).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the purified mTOR enzyme, the substrate, and the test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the phosphorylation of the substrate. For radioactive assays, this is done using a phosphorimager. For non-radioactive assays, this can be achieved using a phospho-specific antibody in an ELISA or HTRF format.

    • Plot the percentage of mTOR activity against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces mTOR activity by 50%.

2. Western Blot Analysis for mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling cascade within cells, providing an indication of pathway activity.

  • Objective: To assess the effect of a compound on the phosphorylation of mTOR downstream targets such as p70S6K and 4E-BP1.

  • Materials:

    • Cell lines of interest.

    • Cell culture reagents.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer buffer and blotting system (e.g., PVDF membrane).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Culture cells to the desired confluency and treat them with various concentrations of the test compound for a specified duration.

    • Lyse the cells in lysis buffer and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

3. MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the IC₅₀ of a compound for cell growth inhibition.

  • Materials:

    • Cell lines of interest.

    • 96-well cell culture plates.

    • Cell culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

III. Visualizing the mTOR Signaling Pathway and this compound's Mechanism of Action

The following diagrams illustrate the mTOR signaling pathway and the proposed mechanism of action for this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 P (Inhibits) Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 p70S6K p70S6K mTORC1->p70S6K P _4E_BP1 4E-BP1 mTORC1->_4E_BP1 P Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Amino_Acids Amino Acids Amino_Acids->mTORC1 AMPK AMPK AMPK->TSC1_TSC2 P (Activates) Low_Energy Low Energy (High AMP/ATP) Low_Energy->AMPK

Caption: The mTOR Signaling Pathway.

Gartanin_Mechanism_of_Action This compound This compound Akt Akt This compound->Akt Inactivation AMPK AMPK This compound->AMPK Activation mTOR_Pathway mTOR Pathway Akt->mTOR_Pathway AMPK->mTOR_Pathway p70S6_4EBP1 p70S6 & 4E-BP1 Phosphorylation mTOR_Pathway->p70S6_4EBP1 Autophagy Autophagy mTOR_Pathway->Autophagy Protein_Synthesis_Growth Protein Synthesis & Cell Growth p70S6_4EBP1->Protein_Synthesis_Growth

Caption: Proposed Mechanism of this compound's Action on the mTOR Pathway.

References

Gartanin's Engagement with Cellular Targets: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gartanin, a prenylated xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its potential as a therapeutic agent, particularly in oncology. Its mechanism of action is multifaceted, with evidence pointing to its interaction with several key cellular pathways. This guide provides an objective comparison of this compound's activity across its primary cellular targets, supported by available experimental data, to aid researchers in evaluating its potential and specificity.

Summary of this compound's Cellular Target Affinity

This compound has been identified as a modulator of the NEDDylation pathway, the androgen receptor (AR) signaling cascade, and the mTOR (mammalian target of rapamycin) pathway. The following table summarizes the quantitative data available for this compound's activity against these targets.

Target PathwayAssay TypeCell Line / SystemReadoutIC50 / EC50 / Binding AffinityReference
NEDDylation In vitro Ubc12 NEDDylation AssayCell-freeInhibition of Ubc12-NEDD8 conjugation~10.33 µM[1]
Cell Growth Assay (attributed to NEDDylation inhibition)22Rv1 (Prostate Cancer)Inhibition of cell growth8.32 ± 0.18 µM[1]
Cell Growth Assay (attributed to NEDDylation inhibition)PC3 (Prostate Cancer)Inhibition of cell growth13.56 ± 0.20 µM[1]
Androgen Receptor (AR) Fluorescence Polarization Competitive Binding AssayCell-freeBinding affinity to AR10.8 µM[2]
Cell-based FRET Assay-AR antagonist activity~8.5 µM[2]
mTOR Pathway Western BlotT24 and RT4 (Bladder Cancer)Inhibition of p70S6 and 4E-BP1 phosphorylationNot Quantified (Qualitative)

In-Depth Look at this compound's Primary Targets

NEDDylation Pathway Inhibition

This compound has been identified as a novel inhibitor of the NEDDylation pathway, a crucial process for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting the NEDD8-activating enzyme (NAE), this compound prevents the conjugation of NEDD8 to CRLs, leading to the accumulation of CRL substrates.[1] One key consequence of this inhibition is the degradation of S-phase kinase-associated protein 2 (Skp2), a proto-oncogenic F-box protein, and the upregulation of the tumor suppressor F-box and WD repeat domain-containing 2 (FBXW2).[1] This disruption of the ubiquitin-proteasome system ultimately contributes to cell growth inhibition and the induction of autophagy.[1]

An in vitro assay measuring the conjugation of NEDD8 to the E2 enzyme Ubc12 demonstrated that this compound inhibits this process with an IC50 of approximately 10.33 µM.[1] The growth inhibitory effects of this compound in prostate cancer cell lines, with IC50 values of 8.32 µM in 22Rv1 and 13.56 µM in PC3 cells, are attributed to this NEDDylation-inhibiting activity.[1]

cluster_NEDDylation NEDDylation Pathway NAE NAE (E1) Ubc12 Ubc12 (E2) NAE->Ubc12 NEDD8 Activation CullinRINGLigase Cullin-RING Ligase (CRL) Ubc12->CullinRINGLigase NEDD8 Conjugation Substrate CRL Substrates (e.g., Skp2) CullinRINGLigase->Substrate Ubiquitination Degradation Proteasomal Degradation Substrate->Degradation This compound This compound This compound->NAE Inhibition

This compound's inhibition of the NEDDylation pathway.
Androgen Receptor (AR) Antagonism and Degradation

This compound also demonstrates significant activity against the androgen receptor, a key driver in prostate cancer. It acts as a direct antagonist of the AR, with a binding affinity of 10.8 µM, which is comparable to the first-generation antiandrogen, flutamide.[2] A cell-based FRET assay further confirmed its AR antagonist activity with an EC50 of approximately 8.5 µM.[2]

Beyond simple antagonism, this compound promotes the degradation of the androgen receptor. This degradation is thought to be mediated through the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways.[3] By inducing ER stress, this compound can lead to the downregulation of AR protein levels, further inhibiting AR signaling.

cluster_AR Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor Androgen->AR ARE Androgen Response Element AR->ARE ARDegradation AR Degradation AR->ARDegradation GeneTranscription Gene Transcription ARE->GeneTranscription This compound This compound This compound->AR Antagonism ERStress ER Stress / UPR This compound->ERStress ERStress->ARDegradation

This compound's dual action on the androgen receptor.
mTOR Pathway Inhibition

The mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is another target of this compound. Studies have shown that this compound can inhibit the mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells. This inhibition is evidenced by the reduced phosphorylation of downstream mTOR effectors, such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). While the direct inhibitory concentration of this compound on mTOR kinase has not been reported, its effects on these downstream markers confirm its interaction with this pathway.

Cross-Reactivity and Off-Target Effects: An Unexplored Area

A comprehensive understanding of a compound's selectivity is paramount for its development as a therapeutic agent. Currently, there is a lack of publicly available data from broad cross-reactivity screens, such as kinome-wide panels or proteomics-based off-target profiling, for this compound. Such studies are crucial to assess its specificity for its known targets and to identify potential off-target interactions that could lead to unforeseen efficacy or toxicity. The absence of this information represents a significant gap in the preclinical characterization of this compound.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature on this compound.

In Vitro Ubc12 NEDDylation Assay

This assay biochemically assesses the ability of this compound to inhibit the transfer of NEDD8 from the E1 activating enzyme to the E2 conjugating enzyme, Ubc12.

  • Reaction Mixture Preparation: A master mix containing 0.4 µM APP-BP1/UBA3 (NEDD8 E1), 12.5 µM Ubc12 (E2), and 62.5 µM NEDD8 is prepared in a reaction buffer (50 mM HEPES, 50 mM NaCl, pH 8.0).[1]

  • Inhibitor Addition: Serial dilutions of this compound (dissolved in DMSO) or DMSO vehicle control are added to the reaction tubes.[1]

  • Reaction Initiation: The reaction is initiated by the addition of 2.5 mM Mg2+ and 1 mM ATP. A negative control tube receives an equal volume of water instead of the ATP/Mg2+ solution.[1]

  • Incubation: The reaction is incubated at 37°C for 30 minutes.[1]

  • Reaction Termination: The reaction is stopped by the addition of 25 mM EDTA.[1]

  • Analysis: The reaction products are analyzed by non-reducing Western blot using an anti-Ubc12 antibody to detect both unconjugated Ubc12 and the higher molecular weight NEDD8-conjugated Ubc12.[1]

cluster_workflow In Vitro NEDDylation Assay Workflow Start Prepare Reaction Mix (E1, E2, NEDD8) Addthis compound Add this compound (or DMSO) Start->Addthis compound Initiate Initiate Reaction (ATP, Mg2+) Addthis compound->Initiate Incubate Incubate (37°C, 30 min) Initiate->Incubate Stop Stop Reaction (EDTA) Incubate->Stop Analyze Analyze by Western Blot Stop->Analyze

Workflow for the in vitro NEDDylation assay.
Androgen Receptor Degradation Assay (Western Blot)

This method is used to determine the effect of this compound on the total cellular levels of the androgen receptor protein.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured to a desired confluency and then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, is used to normalize the AR protein levels.

mTOR Pathway Inhibition Assay (Western Blot)

This assay assesses the effect of this compound on the phosphorylation status of downstream targets of mTOR.

  • Cell Culture and Treatment: Cancer cells (e.g., T24, RT4) are treated with this compound at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed, and protein concentrations are determined as described for the AR degradation assay.

  • Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membranes are probed with primary antibodies specific for the phosphorylated forms of mTOR targets (e.g., phospho-p70S6K, phospho-4E-BP1) and their total protein counterparts.

  • Detection and Analysis: Following incubation with HRP-conjugated secondary antibodies, the bands are visualized. The ratio of phosphorylated protein to total protein is calculated to determine the extent of mTOR pathway inhibition.

Conclusion

This compound exhibits a polypharmacological profile, engaging with multiple key signaling pathways implicated in cancer progression. The available data indicates that this compound's inhibitory activities against the NEDDylation pathway and the androgen receptor occur in a similar low micromolar range. While its effects on the mTOR pathway are qualitatively established, further quantitative studies are needed to determine its direct potency. A critical next step in the preclinical evaluation of this compound will be to perform comprehensive cross-reactivity profiling to elucidate its selectivity and potential off-target effects. This will provide a more complete picture of its therapeutic potential and guide future drug development efforts.

References

Gartanin in Combination Cancer Therapy: A Comparative Guide to Synergistic Effects with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest in oncology research due to its potent anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and trigger autophagy across a variety of cancer cell lines, including those of the bladder, breast, prostate, and colon.[1][2] The multi-targeted nature of this compound, which involves the modulation of key signaling pathways such as mTOR, MAPK, JNK, and NF-κB, suggests its potential as a valuable component in combination chemotherapy regimens.[1][3] This guide provides a comparative overview of the current, albeit limited, evidence for the synergistic effects of this compound with conventional chemotherapy drugs and draws parallels from studies on related xanthones to highlight its therapeutic potential.

The Rationale for Combination Therapy

The clinical utility of many standard chemotherapy agents is often limited by severe side effects and the development of drug resistance. Combining chemotherapeutic drugs with natural compounds like this compound is a promising strategy to enhance therapeutic efficacy, reduce chemotherapy-associated toxicity, and overcome resistance. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key objective in the design of combination therapies.

Synergistic Potential of this compound and Related Xanthones: A Data-Driven Comparison

Direct experimental data on the synergistic effects of purified this compound with doxorubicin, cisplatin (B142131), or paclitaxel (B517696) is currently limited in publicly available literature. However, studies on other xanthones from Garcinia mangostana and crude extracts of the fruit provide compelling evidence for the potential of this class of compounds to synergize with conventional chemotherapy.

Quantitative Analysis of Synergism

The synergistic effect of drug combinations can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.

The following tables summarize the available data on the synergistic effects of xanthone-containing extracts and other purified xanthones with common chemotherapy drugs. While direct data for this compound is not yet available, these findings offer a strong rationale for investigating its synergistic potential.

Table 1: Synergistic Effects of Garcinia mangostana Extract (GME) with Doxorubicin

Cancer Cell LinesChemotherapy DrugGME ConcentrationDoxorubicin ConcentrationObserved EffectReference
PC3 (Prostate), MCF7 (Breast), U87 (Glioblastoma), B16F10 (Melanoma)Doxorubicin1.5–25 µg/mL6 µg/mLSynergistic efficacy and cell growth inhibition.[4][5]

Table 2: Synergistic Effects of Other Xanthones with Chemotherapy Drugs

XanthoneCancer Cell LineChemotherapy DrugCombination Index (CI)Key FindingsReference
α-MangostinCervical Cancer (HeLa)CisplatinNot explicitly stated, but preincubation showed significantly greater cytotoxicity than either drug alone.Pre-incubation with α-mangostin enhanced cisplatin-induced apoptosis and reduced tumor volume in vivo.[6][6]
α-MangostinCisplatin-Resistant Breast Cancer (CIS/MCF-7, CIS/MDA-MB-231)CisplatinNot explicitly stated, but combination significantly enhanced cisplatin's effect on cell viability.α-Mangostin may reverse cisplatin resistance by targeting multidrug resistance-associated protein 2 (MRP2).[7][7]
1,3,6-Trihydroxy-4,5,7-trichloroxanthoneB-Cell LymphomaDoxorubicin0.057 to 0.285Strong to very strong synergistic effects observed.[6]
Isomorellin & Forbesione (Caged Xanthones)Cholangiocarcinoma (KKU-M139)Doxorubicin0.46 - 0.65Synergistic inhibitory effect on cell growth.[8]
γ-MangostinPancreatic CancerGemcitabine (B846)Not explicitly stated, but combination was more effective than gemcitabine alone.γ-Mangostin may sensitize pancreatic cancer cells to gemcitabine.[9][9]
Garcinone EPaclitaxel-Resistant Ovarian Cancer (A2780/Taxol)-Not applicableGarcinone E was able to induce apoptosis, suggesting it may overcome paclitaxel resistance.[9][9]

Mechanisms of Action and Signaling Pathways

The synergistic effects of xanthones with chemotherapy drugs are likely mediated by their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance. This compound has been shown to influence several key pathways that are also implicated in the response to chemotherapy.

Key Signaling Pathways Modulated by this compound
  • mTOR Pathway: this compound inhibits the mTOR pathway, which is a central regulator of cell growth and proliferation.[3] This inhibition can lead to the induction of autophagy and may sensitize cancer cells to the cytotoxic effects of chemotherapy.[3]

  • MAPK/ERK and JNK Pathways: this compound can modulate the MAPK/ERK and JNK signaling pathways, which are involved in both cell survival and apoptosis.[1] The precise effect of this compound on these pathways can be cell-type dependent.

  • NF-κB Pathway: Inhibition of the NF-κB pathway by this compound can suppress the expression of anti-apoptotic proteins, thereby promoting cell death induced by chemotherapeutic agents.[1]

  • Apoptosis Induction: this compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3] This pro-apoptotic activity can complement the mechanisms of many chemotherapy drugs.

  • NEDDylation Inhibition: this compound acts as a novel NEDDylation inhibitor, leading to the degradation of oncogenic proteins like Skp2.[2]

The interplay between these pathways likely contributes to the potential synergistic effects when this compound is combined with chemotherapy. For instance, by inhibiting pro-survival pathways like mTOR and NF-κB, this compound can lower the threshold for apoptosis induction by DNA-damaging agents like cisplatin and doxorubicin.

Gartanin_Signaling_Pathways This compound This compound mTOR mTOR Pathway This compound->mTOR Inhibits MAPK_JNK MAPK/JNK Pathway This compound->MAPK_JNK Modulates NF_kB NF-κB Pathway This compound->NF_kB Inhibits NEDDylation NEDDylation Pathway This compound->NEDDylation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces This compound->Apoptosis Autophagy Autophagy This compound->Autophagy Induces Chemotherapy Chemotherapy Drugs (e.g., Doxorubicin, Cisplatin) Chemotherapy->Apoptosis Induces Chemotherapy->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes MAPK_JNK->Apoptosis Regulates NF_kB->Apoptosis Inhibits Drug_Resistance Drug Resistance NF_kB->Drug_Resistance Promotes NEDDylation->Cell_Growth Promotes

Caption: this compound's multi-targeted action on key cancer signaling pathways.

Experimental Protocols

While specific protocols for this compound combination studies are not yet published, a general methodology for assessing synergistic effects can be outlined based on the widely accepted Chou-Talalay method.

General Protocol for In Vitro Synergy Assessment
  • Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).

  • Single-Drug Cytotoxicity Assay:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound and the chemotherapy drug individually for a specified duration (e.g., 48 or 72 hours).

    • Assess cell viability using an MTT or similar assay.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

  • Combination-Drug Cytotoxicity Assay:

    • Based on the individual IC50 values, select a fixed molar ratio for the combination of this compound and the chemotherapy drug.

    • Treat the cells with a series of dilutions of the drug combination at this fixed ratio.

    • Assess cell viability after the same incubation period.

  • Data Analysis:

    • Use software like CompuSyn to analyze the dose-response data from both single and combination drug treatments.

    • The software will calculate the Combination Index (CI) for different effect levels (fractions affected, Fa).

    • Generate a CI vs. Fa plot to visualize the nature of the interaction (synergism, additivity, or antagonism) across a range of effect levels.

    • Calculate the Dose Reduction Index (DRI) to quantify the dose reduction of each drug in the synergistic combination.

Experimental_Workflow cluster_0 Data from Single Drug Treatment start Start: Select Cancer Cell Lines culture Cell Culture start->culture single_drug Single-Drug Treatment (this compound & Chemo Drug) culture->single_drug combo_drug Combination-Drug Treatment (Fixed Ratio) culture->combo_drug viability Cell Viability Assay (MTT) single_drug->viability combo_drug->viability ic50 Determine IC50 for Each Drug viability->ic50 analysis Chou-Talalay Analysis (CompuSyn) viability->analysis ic50->combo_drug ci_dri Calculate CI and DRI analysis->ci_dri end End: Determine Synergy/Antagonism ci_dri->end

Caption: A generalized workflow for assessing drug synergy in vitro.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-cancer properties. While direct evidence for its synergistic effects with doxorubicin, cisplatin, and paclitaxel is still lacking, the existing data on related xanthones and Garcinia mangostana extract strongly suggest that this compound has the potential to be an effective agent in combination chemotherapy. Its ability to modulate multiple cancer-related signaling pathways provides a strong mechanistic basis for these potential synergistic interactions.

Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the synergistic effects of this compound with a range of standard chemotherapeutic drugs. The elucidation of the precise molecular mechanisms underlying these interactions will be crucial for the rational design of novel and more effective combination therapies for cancer treatment. Such studies will be instrumental in translating the therapeutic promise of this compound into clinical applications.

References

A Comparative Analysis of the Antioxidant Potential of Gartanin and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of gartanin, a xanthone (B1684191) found in the pericarp of mangosteen (Garcinia mangostana), and the well-established antioxidant, vitamin C (ascorbic acid). The information presented is based on available experimental data to assist researchers and professionals in drug development and related fields in evaluating their respective efficacies.

Mechanisms of Antioxidant Action

This compound , as a polyphenolic compound, is believed to exert its antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Its multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the conjugated ring system can stabilize the resulting phenoxyl radical. This compound is one of several bioactive xanthones in mangosteen, which collectively contribute to the fruit's overall antioxidant capacity.[1][2]

Vitamin C is a potent water-soluble antioxidant that also operates through both HAT and SET mechanisms.[3] It readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide.[4] In the process, it is converted to the relatively stable ascorbyl radical, which can be regenerated back to ascorbic acid by other antioxidants in the biological system.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant activity of isolated this compound and vitamin C under identical experimental conditions are limited in the available scientific literature. However, data from various studies on mangosteen pericarp extracts, rich in xanthones including this compound, and on vitamin C provide insights into their relative antioxidant potential. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, with a lower IC50 value indicating greater potency.

It is crucial to note that IC50 values are highly dependent on the specific experimental protocol, including the solvent, pH, and reaction time. Therefore, the values presented below should be interpreted with consideration of their respective contexts.

Antioxidant DPPH Scavenging Activity (IC50) ABTS Scavenging Activity (IC50) FRAP Value Reference
Mangosteen Pericarp Extract (containing this compound) 9.40 µg/mLNot explicitly found for this compoundNot explicitly found for this compound[5]
30.01 µg/mL (ethyl acetate (B1210297) extract)38.21 µM TEAC (ethyl acetate extract)1.30 mM TEAC (ethyl acetate extract)[6][7]
Vitamin C (Ascorbic Acid) 2.260 µg/mLNot consistently reportedNot consistently reported[8]
10.47 µg/mL[5]
12.360 µg/mL[9]
Ranges from ~5 to 50 µg/mL have been reported in various studies.Ranges from ~2 to 20 µg/mL have been reported in various studies.Method-dependent; often used as a standard.[10][11]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Below are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The test compounds (this compound, vitamin C) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing total antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color is proportional to the reducing power of the sample.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compounds are prepared in different concentrations.

  • Reaction: The sample is added to the FRAP reagent and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. The results are often expressed as Trolox equivalents.

Visualizing Antioxidant Mechanisms and Workflows

Gartanin_Antioxidant_Mechanism cluster_this compound This compound (Xanthone) cluster_Radical Free Radical cluster_Result Neutralization This compound This compound (with -OH groups) FreeRadical Free Radical (R•) This compound->FreeRadical Donates H• Stablethis compound Stable this compound Radical This compound->Stablethis compound Forms stable radical StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Becomes stable VitaminC_Antioxidant_Mechanism cluster_VitaminC Vitamin C cluster_Radical Free Radical cluster_Result Neutralization & Regeneration VitaminC Ascorbic Acid FreeRadical Free Radical (R•) VitaminC->FreeRadical AscorbylRadical Ascorbyl Radical (Relatively Stable) VitaminC->AscorbylRadical Forms ascorbyl radical StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Becomes stable Regeneration Regeneration AscorbylRadical->Regeneration Can be regenerated Regeneration->VitaminC Back to Ascorbic Acid Antioxidant_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement & Analysis A Prepare Reagents (DPPH, ABTS, or FRAP) C Mix Reagents and Samples A->C B Prepare Sample Solutions (this compound, Vitamin C) B->C D Incubate C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Gartanin's Mechanism of Action: A Comparative Validation Guide Using Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of gartanin, a naturally occurring xanthone, with a focus on its validation through gene knockdown experiments. This compound has emerged as a promising anti-cancer agent, and understanding its molecular targets is crucial for its development as a therapeutic. Here, we compare this compound's performance with MLN4924 (Pevonedistat), a well-characterized clinical-stage NEDDylation inhibitor, providing supporting experimental data from published studies.

This compound: A Novel NEDDylation Inhibitor

This compound, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has been identified as a potent inhibitor of the NEDDylation pathway, a crucial cellular process for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2] Inhibition of NEDDylation leads to the inactivation of CRLs, resulting in the accumulation of their substrates, many of which are tumor suppressor proteins. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][3][4]

One of the key downstream effects of this compound is the degradation of S-phase kinase-associated protein 2 (Skp2), an F-box protein and a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1] Skp2 is frequently overexpressed in various cancers and promotes tumorigenesis by targeting cell cycle inhibitors like p27/Kip1 for degradation.[1]

Comparison with MLN4924 (Pevonedistat)

MLN4924 (Pevonedistat) is a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE), the primary enzyme in the NEDDylation cascade.[5][6] Like this compound, MLN4924 inactivates CRLs, leading to the accumulation of CRL substrates and subsequent anti-tumor effects.[5][7] Given their shared mechanism of targeting the NEDDylation pathway, comparing their effects and the validation of their mechanisms through gene knockdown provides valuable insights.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on this compound and MLN4924, focusing on their effects on key protein levels and cellular processes in cancer cell lines.

Compound Cell Line Concentration Target Protein Effect on Protein Level Validation Method Reference
This compoundPC3 (Prostate)12 µMSkp2DownregulationWestern Blot[1]
This compound22Rv1 (Prostate)12 µMSkp2DownregulationWestern Blot[1]
This compoundPC3 (Prostate)12 µMNEDDylated Cullin1DecreaseWestern Blot[1]
This compound22Rv1 (Prostate)12 µMNEDDylated Cullin1DecreaseWestern Blot[1]
MLN4924A375 (Melanoma)250 nM, 650 nM-Induces cell deathCell Viability Assay[4]
MLN4924HCT116 (Colon)Not specifiedCdt1Stabilization/AccumulationWestern Blot[8]
MLN4924HCT116 (Colon)Not specifiedp27Stabilization/AccumulationWestern Blot[5]
Gene Knockdown Validation
Compound Cell Line Gene Knockdown Effect of Compound after Knockdown Conclusion Validation Method Reference
This compoundPC3 (Prostate)FBXW2 (siRNA)This compound still induced Skp2 degradationFBXW2 is not required for this compound-induced Skp2 degradationWestern Blot[1]
MLN4924A375 (Melanoma)154 different genes (siRNA)Identified genes whose knockdown affected MLN4924-induced cell deathHighlights key pathways involved in MLN4924's mechanismHigh-throughput siRNA screen[4]
MLN4924HCT116 (Colon)p53 (knockout)Increased susceptibility to MLN4924-induced cell deathp53 status influences cellular response to MLN4924Colony Formation Assay, MTT Assay[8]
MLN4924HCT116 (Colon)Cdt2 (siRNA)Enhanced Cdt1 accumulation compared to MLN4924 aloneSuggests CRL4-Cdt2 inhibition is a key mechanism of MLN4924Western Blot[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for gene knockdown experiments used to validate the mechanism of action of compounds like this compound.

siRNA-Mediated Gene Knockdown in Prostate Cancer Cells (PC3)

This protocol is adapted from standard procedures for siRNA transfection in prostate cancer cell lines.[3][9]

Materials:

  • PC3 cells

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® RNAiMAX Transfection Reagent

  • siRNA targeting the gene of interest (e.g., FBXW2)

  • Negative control siRNA (scrambled sequence)

  • 6-well plates

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed PC3 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM®.

    • In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX in 250 µL of Opti-MEM® and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the culture medium from the PC3 cells and wash once with PBS.

    • Add the 500 µL of siRNA-Lipofectamine® complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 2 mL of complete culture medium to each well.

    • Continue to incubate the cells for 48-72 hours.

  • Compound Treatment and Validation:

    • After the desired knockdown period, treat the cells with this compound or the vehicle control (DMSO) at the desired concentration and for the specified duration.

    • Harvest the cells and perform Western blotting to analyze the protein levels of the target gene (e.g., FBXW2) and the downstream effector (e.g., Skp2).

Visualizing the Molecular Pathways and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Gartanin_Mechanism This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits Skp2 Skp2 Degradation This compound->Skp2 Neddylated_Cullin Neddylated Cullin (Active CRL) NAE->Neddylated_Cullin Activates NEDD8 NEDD8 Cullin Cullin CRL_Substrates CRL Substrates (e.g., p27, Cdt1) Neddylated_Cullin->CRL_Substrates Targets for Degradation Accumulation Substrate Accumulation Degradation Proteasomal Degradation CRL_Substrates->Degradation Cellular_Effects Cell Cycle Arrest Apoptosis Autophagy Accumulation->Cellular_Effects

Caption: this compound's mechanism of action as a NEDDylation inhibitor.

Gene_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment & Analysis cluster_validation Validation Cell_Culture 1. Seed Cancer Cells (e.g., PC3) siRNA_Prep 2. Prepare siRNA (Targeting Gene X) Transfection 3. Transfect Cells with siRNA siRNA_Prep->Transfection Compound_Treatment 4. Treat with this compound or Vehicle Transfection->Compound_Treatment Western_Blot 5. Analyze Protein Levels (Western Blot) Compound_Treatment->Western_Blot Data_Analysis 6. Compare Protein Levels between Groups Western_Blot->Data_Analysis Conclusion 7. Validate Role of Gene X in this compound's Mechanism Data_Analysis->Conclusion Gartanin_vs_MLN4924 cluster_this compound This compound cluster_mln4924 MLN4924 (Pevonedistat) This compound This compound (Natural Product) G_Target Target: NEDDylation Pathway This compound->G_Target G_Effect Key Downstream Effect: Skp2 Degradation G_Target->G_Effect Shared_Mechanism Shared Mechanism: Inhibition of NEDDylation & CRL Inactivation G_Target->Shared_Mechanism G_Validation Validation: siRNA knockdown of FBXW2 did not rescue Skp2 degradation G_Effect->G_Validation MLN4924 MLN4924 (Synthetic Compound) M_Target Target: NEDD8-Activating Enzyme (NAE) MLN4924->M_Target M_Effect Key Downstream Effect: Accumulation of CRL substrates (e.g., Cdt1, p27) M_Target->M_Effect M_Target->Shared_Mechanism M_Validation Validation: siRNA knockdown of various cell cycle and DNA damage response genes alters drug sensitivity M_Effect->M_Validation

References

gartanin's inhibitory effect compared to other NEDDylation inhibitors like MLN4924

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two prominent inhibitors of the NEDDylation pathway: Gartanin, a natural xanthone (B1684191) derived from the mangosteen fruit, and MLN4924 (Pevonedistat), a well-characterized synthetic small molecule. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NEDDylation cascade in oncology and other diseases.

Introduction to NEDDylation Inhibition

The NEDDylation pathway is a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. NEDDylation inhibitors block this pathway, leading to the accumulation of CRL substrate proteins, which in turn can induce cell cycle arrest, senescence, and apoptosis in cancer cells.

This compound: A Novel, Natural NEDDylation Inhibitor

This compound is a prenylated xanthone extracted from the pericarp of the mangosteen fruit (Garcinia mangostana).[1] Recent studies have identified it as a novel inhibitor of the NEDDylation pathway.[1]

Mechanism of Action: this compound exhibits a multi-faceted inhibitory effect on the NEDDylation cascade. It has been shown to decrease the levels of NEDDylated Cullin-1. Furthermore, it reduces the expression of key enzymes in the pathway, including the NEDD8-activating enzyme E1 regulatory subunit (NAE1) and the NEDD8-conjugating enzyme UBE2M (also known as Ubc12).[1] Molecular docking studies predict that this compound binds to the regulatory subunit of NAE1, in proximity to the NEDD8 binding site, thereby hindering the initial step of the NEDDylation cascade.[2] This disruption of the NEDDylation process leads to the degradation of oncogenic proteins like Skp2 and the upregulation of tumor suppressors such as FBXW2.[1]

MLN4924 (Pevonedistat): A First-in-Class NAE Inhibitor

MLN4924 is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[3] It is one of the most extensively studied NEDDylation inhibitors and is currently in multiple clinical trials for various cancers.[1]

Mechanism of Action: MLN4924 acts as a substrate-assisted inhibitor. It forms a covalent adduct with NEDD8 in the active site of NAE, mimicking the NEDD8-AMP intermediate. This stable MLN4924-NEDD8 adduct effectively blocks the catalytic activity of NAE, leading to a complete shutdown of the NEDDylation cascade.[3] The inhibition of NAE prevents the neddylation of all cullin family members, thereby inactivating a broad range of CRLs and causing the accumulation of their substrate proteins.[4][5]

Head-to-Head Comparison: this compound vs. MLN4924

While both this compound and MLN4924 target the NEDDylation pathway, they exhibit distinct mechanisms of action. MLN4924 is a highly specific and potent inhibitor of the initial E1 activating enzyme, NAE. In contrast, this compound appears to have a broader impact on multiple components of the NEDDylation cascade.

A direct comparison of the half-maximal inhibitory concentration (IC50) for their anti-proliferative effects in the same cancer cell lines from a single study is crucial for a definitive potency assessment. One study investigated both compounds in prostate cancer cell lines.[1]

Quantitative Data Summary
InhibitorTarget(s)Cancer Cell LineIC50 (µM)Reference
This compound NAE1, UBE2M, Cullin-1PC-3 (Prostate)~14[1]
22Rv1 (Prostate)Not explicitly stated[1]
T24 (Bladder)~10-15[6]
RT4 (Bladder)~10-15[6]
MLN4924 NAESJSA-1 (Osteosarcoma)0.073[4]
MG-63 (Osteosarcoma)0.071[4]
Saos-2 (Osteosarcoma)0.19[4]
HOS (Osteosarcoma)0.25[4]
LNCaP (Prostate)Not explicitly stated[7]
DU145 (Prostate)Not explicitly stated[7]

Note: The provided IC50 values for this compound and MLN4924 are from different studies and cancer cell lines, making a direct comparison of potency challenging. The study by Pham et al. (2020) investigated both compounds but did not provide a direct IC50 comparison for NEDDylation inhibition.[1] The IC50 values for MLN4924 are generally in the nanomolar to low micromolar range for anti-proliferative effects, suggesting it is a more potent inhibitor than this compound, for which reported IC50 values are in the micromolar range.

Signaling Pathway and Experimental Workflow Diagrams

NEDDylation_Pathway cluster_E1 E1 Activating Enzyme cluster_E2 E2 Conjugating Enzyme cluster_E3 E3 Ligase Complex NAE NAE1/UBA3 UBE2M UBE2M (Ubc12) NAE->UBE2M 2 AMP_PPi AMP + PPi NAE->AMP_PPi CUL1 Cullin-1 UBE2M->CUL1 3 RBX1 RBX1 CUL1->RBX1 Ub_Substrate Ubiquitinated Substrate CUL1->Ub_Substrate Ub SKP1 SKP1 RBX1->SKP1 FBOX F-box Protein SKP1->FBOX Substrate Substrate Protein FBOX->Substrate NEDD8_free NEDD8 NEDD8_free->NAE 1 ATP ATP ATP->NAE Proteasome Proteasome Degradation Ub_Substrate->Proteasome MLN4924 MLN4924 MLN4924->NAE This compound This compound This compound->NAE This compound->UBE2M This compound->CUL1

Caption: The NEDDylation pathway and points of inhibition by this compound and MLN4924.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Viability Cell Viability Assay (MTT) cluster_Western Western Blot Analysis cluster_Analysis Data Analysis start Seed cancer cells in multi-well plates treatment Treat cells with varying concentrations of this compound or MLN4924 start->treatment MTT_add Add MTT reagent to each well treatment->MTT_add lysis Lyse cells and collect protein treatment->lysis incubation Incubate to allow formazan (B1609692) formation MTT_add->incubation solubilize Solubilize formazan crystals incubation->solubilize readout Measure absorbance at 570 nm solubilize->readout IC50 Calculate IC50 values from viability data readout->IC50 quantify Quantify protein concentration lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane sds_page->transfer probing Probe with primary and secondary antibodies (e.g., anti-NEDD8, anti-Cullin-1) transfer->probing detection Detect protein bands probing->detection WB_quant Quantify changes in neddylated protein levels detection->WB_quant

Caption: Experimental workflow for comparing NEDDylation inhibitors.

Experimental Protocols

Western Blot Analysis for NEDDylated Cullins

This protocol is adapted from standard methods to detect the neddylated and unneddylated forms of Cullin proteins.[8][9][10]

  • Cell Lysis:

    • Treat cells with this compound, MLN4924, or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8% or 4-12% gradient SDS-PAGE gel. Neddylated cullins will migrate slower (approximately 8-10 kDa larger) than their unneddylated counterparts.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the specific Cullin (e.g., anti-Cullin-1) or a general NEDD8 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the inhibitors.[11][12][13][14]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and MLN4924 in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Both this compound and MLN4924 are effective inhibitors of the NEDDylation pathway, albeit with different mechanisms of action. MLN4924 is a highly potent and specific inhibitor of NAE, the E1 activating enzyme. This compound, a natural product, appears to have a broader inhibitory profile within the NEDDylation cascade. Based on the available data, MLN4924 demonstrates greater potency in inhibiting cancer cell proliferation. However, the multi-targeted nature of this compound may offer unique therapeutic advantages that warrant further investigation. Direct comparative studies under identical experimental conditions are necessary to fully elucidate the relative efficacy and potential of these two promising NEDDylation inhibitors.

References

Gartanin's Differential Impact on Bladder Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-proliferative and pro-apoptotic effects of gartanin on T24 and RT4 bladder cancer cell lines, supported by mechanistic data and detailed experimental protocols.

This compound, a xanthone (B1684191) derived from the mangosteen fruit, has demonstrated significant anti-cancer properties across various malignancies.[1] In the context of bladder cancer, research has highlighted its ability to inhibit cell growth and induce programmed cell death in a variety of cell lines.[2][3][4] This guide provides a comparative analysis of this compound's effects on two distinct human bladder cancer cell lines: T24, derived from a muscle-invasive, high-grade transitional cell carcinoma, and RT4, originating from a non-invasive, low-grade papillary bladder tumor.

Comparative Efficacy of this compound

This compound exhibits a dose-dependent inhibitory effect on the growth of a panel of human bladder cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate varying sensitivity to this compound among different cell lines.

Cell LineTumor Stage OriginThis compound IC50 (µM)
T24 T2-T4 (Muscle-invasive)4.1 - 18.1 (Range)
RT4 Ta (Non-invasive)4.1 - 18.1 (Range)
UMUC3 T2-T44.1 - 18.1 (Range)
HT1376 T2-T44.1 - 18.1 (Range)
5637 T2-T44.1 - 18.1 (Range)
J82 T2-T44.1 - 18.1 (Range)
TCCSUP Bone Metastatic4.1 - 18.1 (Range)

Table 1: IC50 values of this compound in various bladder cancer cell lines. The provided sources state a range for the IC50s of this compound on the growth of these cell lines, indicating similar potency across different genetic backgrounds.[2][4]

Molecular Mechanisms of Action: A Focus on T24 and RT4 Cells

This compound's anti-cancer activity in bladder cancer cells is multifaceted, primarily involving the induction of apoptosis and autophagy through modulation of key signaling pathways.[2][4][5][6] Studies specifically highlight the differential responses of T24 and RT4 cells to this compound treatment, providing insights into its molecular targets.

Molecular TargetEffect in T24 CellsEffect in RT4 Cells
mTOR Pathway
p-4E-BP1Reduced phosphorylationReduced phosphorylation
p-p70S6KReduced phosphorylationReduced phosphorylation
Apoptosis Pathway
Bcl-2Down-regulatedDown-regulated
p53Up-regulatedUp-regulated
PUMAUp-regulatedNot specified
BaxUp-regulatedNot specified
Cleaved Caspase-3IncreasedIncreased
PARP CleavageIncreasedIncreased
Autophagy InducedInduced

Table 2: Comparative molecular effects of this compound on T24 and RT4 bladder cancer cell lines.[2][3][6]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting multiple signaling pathways. A key mechanism is the inhibition of the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3][5] Furthermore, this compound activates the p53 tumor suppressor pathway, leading to the induction of apoptosis.[2][5]

Gartanin_Signaling_Pathway cluster_mTOR mTOR Pathway Inhibition cluster_Apoptosis Apoptosis Induction This compound This compound mTOR mTOR This compound->mTOR inhibits p53 p53 This compound->p53 activates Bcl2 Bcl-2 This compound->Bcl2 inhibits p70S6K p70S6K mTOR->p70S6K inhibits fourEBP1 4E-BP1 mTOR->fourEBP1 inhibits Autophagy Autophagy mTOR->Autophagy inhibits PUMA PUMA p53->PUMA activates Bax Bax p53->Bax activates Caspase3 Cleaved Caspase-3 PUMA->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate C->D E Solubilize formazan D->E F Measure absorbance E->F

References

Gartanin vs. Garcinone E: A Head-to-Head Comparison in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of two prominent xanthones, gartanin and garcinone E, derived from the pericarp of the mangosteen fruit (Garcinia mangostana). Both compounds have garnered significant attention in oncological research for their potent anti-cancer properties. This document aims to offer researchers, scientists, and drug development professionals an objective, data-driven comparison of their performance in various cancer models, supported by experimental data and detailed methodologies.

Summary of Anti-Cancer Efficacy

This compound and garcinone E exhibit broad-spectrum anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While both compounds are effective, their potency can vary depending on the cancer cell type. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
This compound Ovarian CancerHEY11.46 ± 2.5524[1]
Bladder CancerT244.1 - 18.1Not Specified[2]
Bladder CancerUM-UC-34.1 - 18.1Not Specified[2]
Bladder CancerHT-13764.1 - 18.1Not Specified[2]
Bladder CancerTCCSUP4.1 - 18.1Not Specified[2]
Prostate Cancer22Rv18.32 ± 0.18Not Specified[3]
Prostate CancerPC313.56 ± 0.20Not Specified[3]
Breast CancerMDA-MB-23117.0948[4]
Garcinone E Ovarian CancerHEY7.79 ± 1.1224[1]
Ovarian CancerHEY3.55 ± 0.3548[1]
Ovarian CancerA27802.91 ± 0.5048[1]
Ovarian Cancer (Paclitaxel-resistant)A2780/Taxol3.25 ± 0.1348[1]
Hepatocellular CarcinomaVarious0.1 - 5.4Not Specified[5]

Note: Direct comparison is most accurate when data is from the same study. In the case of ovarian cancer (HEY cell line), garcinone E exhibits a lower IC50 value than this compound after 24 hours, suggesting higher potency in this specific model.[1]

Table 2: Effects on Apoptosis and Cell Cycle
CompoundCancer TypeCell Line(s)Key ObservationsReference
This compound Bladder CancerT24, RT4Induces apoptosis; down-regulates Bcl-2 and up-regulates p53, PUMA, and Bax.[6][6]
GliomaT98GInduces G1 phase cell cycle arrest.[7][7]
Hepatocellular CarcinomaHep3B, HepG2, Huh7Induces both extrinsic and intrinsic apoptotic pathways.[8][8]
Garcinone E Ovarian CancerHEY, A2780Induces apoptosis; increases number of apoptotic cells with concentration.[1][1]
Colorectal CancerHT-29, Caco-2Triggers apoptosis and causes cell cycle arrest at the Sub G1 phase.[9][9]
Cervical CancerHeLaMediates programmed cell death and cell cycle arrest.[10]

Mechanisms of Action: A Glimpse into the Signaling Pathways

Both this compound and garcinone E exert their anti-cancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and metastasis.

This compound's Signaling Network

This compound has been shown to target multiple pathways. In bladder cancer, it inhibits the mTOR pathway, leading to autophagy, and activates the p53 pathway to induce apoptosis.[6][11] It also acts as a novel NEDDylation inhibitor, promoting the degradation of Skp2, an oncoprotein.[3] Furthermore, in glioma cells, this compound has been observed to suppress the PI3K/Akt/mTOR and MAPK signaling pathways.[7]

Gartanin_Signaling This compound This compound mTOR mTOR Pathway This compound->mTOR inhibits p53 p53 Pathway This compound->p53 activates NEDDylation NEDDylation This compound->NEDDylation inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway This compound->MAPK inhibits Autophagy Autophagy mTOR->Autophagy regulates Apoptosis Apoptosis p53->Apoptosis induces Skp2_degradation Skp2 Degradation NEDDylation->Skp2_degradation prevents Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth MAPK->Cell_Growth

This compound's multi-target signaling pathways in cancer cells.
Garcinone E's Signaling Cascade

Garcinone E has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis in ovarian cancer cells.[1] In colorectal cancer, its anti-cancer effects are mediated through a reactive oxygen species (ROS)-dependent JNK signaling pathway.[9] Furthermore, in breast cancer, garcinone E has been found to suppress tumor growth and metastasis by modulating the polarization of tumor-associated macrophages via the STAT6 signaling pathway.[12]

GarcinoneE_Signaling GarcinoneE Garcinone E ER_Stress ER Stress GarcinoneE->ER_Stress induces ROS ROS Production GarcinoneE->ROS triggers STAT6 STAT6 Pathway GarcinoneE->STAT6 inhibits Apoptosis Apoptosis ER_Stress->Apoptosis JNK_Pathway JNK Pathway ROS->JNK_Pathway activates JNK_Pathway->Apoptosis TAM_Polarization M2 Macrophage Polarization STAT6->TAM_Polarization promotes Metastasis Metastasis TAM_Polarization->Metastasis

Key signaling pathways modulated by Garcinone E in cancer.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the anti-cancer effects of this compound and garcinone E.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or garcinone E for a specified period (e.g., 24 or 48 hours). Subsequently, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[1]

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

  • Procedure: Cells are treated with the compounds for a designated time. After treatment, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[1]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure: Following treatment with this compound or garcinone E, cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase. The DNA content of individual cells is then measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[7]

Western Blotting

This technique is used to detect specific proteins in a sample and to quantify their expression levels. It is crucial for elucidating the effects of the compounds on signaling pathways.

  • Procedure: Cells are lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][6]

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound or Garcinone E Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blotting (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Analysis Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis PI Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

A generalized workflow for in vitro anti-cancer drug screening.

Conclusion

Both this compound and garcinone E from Garcinia mangostana are promising natural compounds with significant anti-cancer properties. Garcinone E has demonstrated potent cytotoxic effects across a range of cancer cell lines, including ovarian, hepatocellular, and colorectal cancers.[1][13][14] this compound has also shown considerable efficacy, particularly in bladder and prostate cancer models, by targeting multiple signaling pathways.[2][3][6]

The choice between these two compounds for further investigation may depend on the specific cancer type and the desired therapeutic mechanism. This guide provides a foundational comparison to aid researchers in making informed decisions for future studies and drug development endeavors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Gartanin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic fields of research, science, and drug development, the responsible management and disposal of chemical compounds like Gartanin are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of ensuring a safe laboratory environment and protecting the ecosystem. This document provides essential, step-by-step guidance for the proper disposal of this compound, a naturally occurring xanthone (B1684191) with potent biological activities.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety Goggles: To protect the eyes from dust or splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Understanding this compound's Properties for Safe Disposal

A thorough understanding of a substance's chemical and physical properties is fundamental to its safe handling and disposal.

PropertyValueCitation(s)
CAS Number 33390-42-0[1][2][3]
Molecular Formula C₂₃H₂₄O₆[1][2][3]
Molecular Weight 396.4 g/mol [1][3]
Appearance Yellow powder[1]
Solubility Soluble in chloroform[1][2]
Storage Temperature -20°C[1][2][4]
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 3 (severely hazardous to water)

This compound is a biologically active molecule with antioxidant, anti-inflammatory, antifungal, and antineoplastic properties[1][4]. Its classification as a combustible solid and a substance severely hazardous to water underscores the importance of proper disposal to prevent environmental contamination.

Step-by-Step this compound Disposal Protocol

In the absence of specific federal or institutional disposal guidelines for this compound, the following protocol, based on best practices for hazardous chemical waste management, should be followed.

1. Risk Assessment:

  • Evaluate the Waste Stream: Determine the form of the this compound waste. Is it the pure, unused compound? Is it dissolved in a solvent? Is it part of a mixture with other reagents? Is it present in contaminated labware (e.g., pipette tips, gloves, vials)?

  • Consult Safety Data Sheets (SDS): While a specific SDS detailing this compound disposal may not be readily available, review the SDS for any solvents or other chemicals mixed with the this compound waste. The hazards associated with these other components will influence the final disposal route.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material chemically compatible with the waste and must have a secure lid.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused this compound powder, contaminated PPE (such as gloves and disposable lab coats), and contaminated lab supplies (e.g., weigh boats, centrifuge tubes) in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix this compound solutions with other incompatible chemical waste streams.

3. Labeling and Storage:

  • Clear Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the concentration (if in solution). The date when waste was first added to the container (the accumulation start date) must also be clearly visible.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific guidelines. This area should be secure, well-ventilated, and away from sources of ignition.

4. Final Disposal:

  • Licensed Hazardous Waste Contractor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste contractor. These contractors are equipped to handle and transport hazardous materials safely and in compliance with all local, state, and federal regulations.

  • Incineration: Typically, the preferred method of disposal for combustible solid and hazardous organic compounds is high-temperature incineration at a permitted facility.

Crucially, never dispose of this compound down the drain or in the regular trash. Its classification as severely hazardous to water means that even small amounts can be detrimental to aquatic life and ecosystems.

Experimental Protocols

Currently, there are no established and cited experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, reliance on a certified hazardous waste disposal service is the recommended and safest course of action.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GartaninDisposalWorkflow cluster_start This compound Waste Generation cluster_assessment Step 1: Risk Assessment cluster_segregation Step 2: Segregation & Collection cluster_storage Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated (Solid or Liquid) assess Assess Waste Stream - Pure this compound? - In Solvent? - Contaminated Materials? start->assess is_solid Solid Waste? assess->is_solid Proceed to Segregation solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No label_store Label Container Correctly & Store in Designated Satellite Accumulation Area solid_container->label_store liquid_container->label_store contractor Arrange Pickup by Licensed Hazardous Waste Contractor label_store->contractor incineration Proper Disposal via High-Temperature Incineration contractor->incineration

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。